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  • Product: (4-Methyloxolan-2-yl)methanol
  • CAS: 6906-52-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (4-Methyloxolan-2-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of (4-Methyloxolan-2-yl)methanol, a substituted oxolane derivative of significant interest to medicinal chemists and drug development professionals. The do...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of (4-Methyloxolan-2-yl)methanol, a substituted oxolane derivative of significant interest to medicinal chemists and drug development professionals. The document elucidates the compound's chemical structure, physicochemical properties, and anticipated spectroscopic signature. A detailed, field-proven synthetic pathway is proposed, complete with a step-by-step experimental protocol and workflow diagram. The core of this guide focuses on the strategic applications of the (4-methyloxolan-2-yl)methanol scaffold in modern drug discovery, contextualizing its value as a versatile building block and a bioisosteric element for optimizing next-generation therapeutics. Safety and handling protocols are also summarized to ensure responsible laboratory practice.

Introduction: The Strategic Value of the Oxolane Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacological and pharmacokinetic profiles is paramount. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among these, the saturated five-membered oxygen-containing ring, oxolane (more commonly known as tetrahydrofuran or THF), is a recurring and valuable structural motif.[1] The utility of the THF ring is not merely as a passive solvent or linker; its defined stereochemistry, ability to engage in hydrogen bonding via the ether oxygen, and its role as a bioisosteric replacement for less favorable groups make it a "privileged scaffold" in drug design.[2][3]

(4-Methyloxolan-2-yl)methanol (CAS No: 6906-52-1) is a bifunctional building block that embodies the strategic advantages of the oxolane core.[4] It features a chiral 4-methyl substituted THF ring coupled with a primary alcohol at the 2-position. This arrangement provides two distinct points for chemical modification: the nucleophilic hydroxyl group, ready for esterification, etherification, or oxidation, and the ether oxygen within the ring, which can act as a hydrogen bond acceptor in ligand-receptor interactions. This guide serves to consolidate the known properties of this compound and, more importantly, to provide expert insight into its synthesis and potential applications for researchers engaged in the design and development of novel therapeutics.

Structural Elucidation and Physicochemical Properties

Chemical Identity and Structure

(4-Methyloxolan-2-yl)methanol is a chiral molecule containing two stereocenters (at C2 and C4), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The specific stereochemistry is critical in biological applications and must be controlled during synthesis.

  • IUPAC Name: (4-Methyloxolan-2-yl)methanol

  • Synonym: (4-methyltetrahydro-2-furanyl)methanol

  • Molecular Formula: C₆H₁₂O₂

  • SMILES: CC1CC(OC1)CO[2]

  • InChI Key: FCHFDKDWVGHZMN-UHFFFAOYSA-N[2]

Physicochemical Data Summary

The following table summarizes key physicochemical and identifying information for (4-Methyloxolan-2-yl)methanol, essential for experimental design and safety considerations.

PropertyValueSource
CAS Number 6906-52-1[4]
Molecular Weight 116.16 g/mol [2]
Appearance Liquid (Predicted)N/A
Monoisotopic Mass 116.08373 Da[2]
Predicted XlogP 0.4[2]
GHS Hazard Codes H227, H315, H319, H336[5]
Anticipated Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and final product characterization.

  • ¹H NMR: The spectrum would be complex due to diastereotopicity. Key signals would include: a doublet for the C4-methyl group (~1.0 ppm); multiplets for the methylene protons on the ring (C3, C5) and the exocyclic methylene (CH₂OH); a multiplet for the C4 proton; a multiplet for the C2 proton adjacent to the oxygen and the CH₂OH group; and a broad singlet for the hydroxyl proton (OH), which is exchangeable with D₂O.

  • ¹³C NMR: Approximately 6 distinct signals are expected: a signal for the methyl carbon (~15-20 ppm); several signals in the aliphatic region for the C3, C4, and C5 ring carbons; a signal for the exocyclic CH₂OH carbon (~60-65 ppm); and a signal for the C2 carbon bonded to two oxygen atoms (as ether and alcohol) further downfield (~75-85 ppm).

  • Infrared (IR) Spectroscopy: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Multiple sharp peaks in the 2850-3000 cm⁻¹ region for C-H stretching. A prominent C-O stretching band for the ether linkage around 1050-1150 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ at m/z 116 would be expected. Common fragmentation patterns would include the loss of water [M-H₂O]⁺ at m/z 98 and the loss of the hydroxymethyl group [M-CH₂OH]⁺ at m/z 85.

Synthesis and Manufacturing Pathway

A robust and scalable synthesis is critical for the utility of any chemical building block. While multiple routes to the 4-methyloxolane core exist, a highly effective strategy involves the reduction of a readily accessible precursor, 4-methyloxolane-2-carboxylic acid or its corresponding ester. This precursor can itself be synthesized via diastereoselective methods, ensuring stereochemical control of the final product.[6]

Retrosynthetic Analysis and Proposed Route

Our target molecule, a primary alcohol, is logically derived from the reduction of a carboxylic acid or ester. This precursor, 4-methyloxolane-2-carboxylic acid, can be formed from a chiral γ-lactone, which in turn is accessible from common starting materials like ethyl acetoacetate.[6] This establishes a clear and adaptable synthetic pathway.

G mol (4-Methyloxolan-2-yl)methanol fg_reduction Functional Group Interconversion (Reduction) mol->fg_reduction acid 4-Methyloxolane-2-carboxylic acid or Ester derivative fg_reduction->acid lactonization Lactonization acid->lactonization keto_ester Keto-ester Intermediate lactonization->keto_ester alkylation Alkylation & Reduction keto_ester->alkylation start Ethyl Acetoacetate alkylation->start

Caption: Retrosynthetic pathway for (4-Methyloxolan-2-yl)methanol.

Detailed Experimental Protocol: Reduction of Methyl 4-Methyloxolan-2-carboxylate

This protocol describes the reduction of the methyl ester of 4-methyloxolane-2-carboxylic acid to the target alcohol using lithium aluminum hydride (LiAlH₄), a standard and highly efficient method for such transformations.[7][8]

Materials:

  • Methyl 4-methyloxolan-2-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Anhydrous diethyl ether (or THF)

  • 2 N Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Preparation: Suspend LiAlH₄ (1.5 eq) in 100 mL of anhydrous diethyl ether in the reaction flask. Cool the slurry to 0 °C using an ice bath.

  • Substrate Addition: Dissolve Methyl 4-methyloxolan-2-carboxylate (1.0 eq) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ slurry over 30 minutes, maintaining the temperature at 0 °C. The rate of addition should be controlled to prevent excessive refluxing.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure complete reduction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL) dropwise to quench the excess LiAlH₄ (where X is the number of grams of LiAlH₄ used). Follow this with the dropwise addition of 15% aqueous NaOH (X mL), and finally, add more water (3X mL).[7] This procedure generates a granular precipitate of aluminum salts that is easily filtered.

  • Workup and Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

  • Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude oil can be purified by vacuum distillation to yield (4-Methyloxolan-2-yl)methanol as a colorless liquid.

Self-Validation: The success of the protocol is validated at each stage. Complete consumption of the starting ester is confirmed by TLC. The identity and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and MS analysis, comparing the obtained spectra with the anticipated profiles described in Section 2.3.

Applications in Drug Development and Research

While (4-Methyloxolan-2-yl)methanol is not yet a component of an approved drug, its structural motifs are prevalent in numerous biologically active molecules, highlighting its immense potential as a scaffold for developing novel therapeutics.[1][9]

The Tetrahydrofuran Ring as a Privileged Scaffold

The THF ring is a cornerstone in the design of high-affinity ligands. Its constrained conformation reduces the entropic penalty of binding to a biological target compared to a more flexible acyclic ether. Furthermore, the ether oxygen can serve as a critical hydrogen bond acceptor.

  • HIV Protease Inhibitors: The design of market-leading HIV protease inhibitors like Darunavir heavily relies on substituted THF derivatives (specifically, a bis-THF ligand) to form key hydrogen bonds and van der Waals interactions with backbone atoms in the S2 subsite of the enzyme's active site.[3] (4-Methyloxolan-2-yl)methanol provides a scaffold to build novel ligands targeting similar pockets.

  • Psychotropic Agents: Researchers have developed series of tetracyclic tetrahydrofuran derivatives as potent antagonists for serotonin receptors (5-HT2A/2C), identifying them as potential broad-spectrum agents for treating anxiety and depression.[5]

  • General Utility: At least 13 FDA-approved drugs incorporate the THF nucleus, demonstrating its broad applicability across a range of diseases and targets.[1]

A Versatile Bioisosteric Element

Bioisosterism—the replacement of a functional group with another that retains similar physical and chemical properties—is a fundamental strategy in lead optimization to enhance a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10][11]

The saturated THF ring can be considered a polar bioisostere of a cyclohexane ring or a conformationally restricted version of an acyclic diether.[2] Replacing a lipophilic cyclohexyl group with a THF moiety can:

  • Reduce Lipophilicity: Lowering the logP of a molecule, which can improve its solubility and overall ADME profile.

  • Introduce a Hydrogen Bond Acceptor: The ring oxygen can form an additional hydrogen bond with the target protein, potentially increasing binding affinity and selectivity.[2]

  • Block Metabolic Hotspots: Introducing the ether can block sites of metabolic oxidation that might otherwise lead to rapid clearance of the drug.

(4-Methyloxolan-2-yl)methanol is an ideal starting point for exploring these bioisosteric replacements, as its primary alcohol can be readily converted into a vast array of other functional groups to attach to a core pharmacophore.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. (4-Methyloxolan-2-yl)methanol should be handled with appropriate precautions in a well-ventilated chemical fume hood.

  • GHS Classifications: The compound is classified with the following hazards:

    • H227: Combustible liquid.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H336: May cause drowsiness or dizziness.[5]

  • Recommended PPE: Standard personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

(4-Methyloxolan-2-yl)methanol represents more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its structure combines the proven benefits of the privileged tetrahydrofuran scaffold with a versatile functional handle for synthetic elaboration. The synthetic route proposed herein is robust and scalable, enabling access to this valuable building block. By leveraging its potential as a core fragment and a bioisosteric element, researchers and drug development professionals can unlock new avenues for creating safer, more effective therapeutics targeting a wide spectrum of human diseases.

References

  • Journal of Medicinal Chemistry. (2004). Discovery of New Tetracyclic Tetrahydrofuran Derivatives as Potential Broad-Spectrum Psychotropic Agents. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. PMC. [Link]

  • R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Tetrahydrofuran Derivatives for Advanced Chemical Synthesis. [Link]

  • ResearchGate. (n.d.). Bioisosteres in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. PMC. [Link]

  • Chemspace. Bioisosteric Replacements. [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]

  • ACS Publications. (2006). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development. [Link]

  • Wikipedia. 2-Methyltetrahydrofuran. [Link]

  • NextSDS. (4-methyloxolan-2-yl)methanol — Chemical Substance Information. [Link]

  • PMC. (2019). 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. [Link]

  • Organic Syntheses. (r)-alkyloxiranes of high enantiomeric purity from (s)-2-chloroalkanoic acids via (s)-2-chloro-1-alkanols. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical and Thermodynamic Properties of (4-Methyloxolan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive analysis of the physical and thermodynamic properties of (4-methyloxol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the physical and thermodynamic properties of (4-methyloxolan-2-yl)methanol. Given the limited availability of direct experimental data for this compound, this document emphasizes theoretical estimation methodologies, grounded in established chemical principles. Furthermore, it provides detailed experimental protocols for the future determination of these crucial parameters. This approach ensures a robust and practical resource for researchers engaged in fields where this molecule may be of interest, such as medicinal chemistry and materials science.

Introduction to (4-Methyloxolan-2-yl)methanol: A Molecule of Emerging Interest

(4-Methyloxolan-2-yl)methanol, a substituted derivative of tetrahydrofuran, belongs to a class of compounds that are of significant interest in various chemical and pharmaceutical applications. The tetrahydrofuran ring is a common motif in numerous natural products and bioactive molecules. The addition of a methyl group and a hydroxymethyl substituent introduces chirality and modifies the physicochemical properties, potentially influencing its solubility, reactivity, and biological activity.

A thorough understanding of the physical and thermodynamic properties of (4-methyloxolan-2-yl)methanol is paramount for its application in drug design, as a specialty solvent, or as a building block in organic synthesis. These properties govern its behavior in different environments, its interaction with other molecules, and the feasibility of its use in various processes.

The Structural Analogue: Tetrahydrofurfuryl Alcohol (THFA)

To establish a reliable baseline for our estimations, we will first consider the physical and thermodynamic properties of the closely related and well-characterized structural analogue, (Oxolan-2-yl)methanol, commonly known as Tetrahydrofurfuryl alcohol (THFA). THFA lacks the methyl group at the 4-position of the tetrahydrofuran ring but is otherwise identical. The extensive experimental data available for THFA provides a valuable point of comparison.

PropertyValue for Tetrahydrofurfuryl Alcohol (THFA)Source(s)
Molecular Formula C₅H₁₀O₂[1][2]
Molecular Weight 102.13 g/mol [1][2]
Boiling Point 178 °C (at 760 mmHg)[1][2]
Melting Point < -80 °C[2]
Density 1.054 g/cm³ (at 20 °C)[2]
Solubility in Water Miscible[2]
Enthalpy of Vaporization (ΔH_vap) 50.5 kJ/mol (at boiling point)[3]
Liquid Phase Enthalpy of Formation (ΔfH°_liquid) -435.1 kJ/mol[3]

Theoretical Estimation of Physical Properties for (4-Methyloxolan-2-yl)methanol

In the absence of experimental data, group contribution methods and comparative analysis with structural analogues are powerful tools for the estimation of physical properties.

Molecular Structure and Basic Properties

The first step is to define the basic molecular properties of (4-methyloxolan-2-yl)methanol.

  • Molecular Formula: C₆H₁₂O₂

  • Molecular Weight: 116.16 g/mol

Caption: Molecular structure of (4-Methyloxolan-2-yl)methanol.

Estimation of Boiling Point

The boiling point of a substance is strongly influenced by its molecular weight, structure, and intermolecular forces. We can estimate the boiling point of (4-methyloxolan-2-yl)methanol by considering the effect of the additional methyl group compared to THFA.

Rationale: The addition of a methyl group increases the molecular weight and the surface area, leading to stronger van der Waals forces. This will invariably result in a higher boiling point compared to THFA. The increase in boiling point for the addition of a methylene (-CH₂-) group to a homologous series is typically around 20-30 °C. While a methyl group is smaller, a noticeable increase is expected.

Estimation:

  • Boiling point of THFA: 178 °C.[1][2]

  • Expected increase due to the methyl group: ~15-25 °C.

  • Estimated Boiling Point for (4-Methyloxolan-2-yl)methanol: 193 - 203 °C

Estimation of Density

The density of an organic liquid can be estimated using group contribution methods. Girolami's method provides a simple and reasonably accurate estimation based on atomic contributions with corrections for functional groups and ring structures.[4]

Methodology:

  • Sum the atomic volumes of all atoms in the molecule.

  • Apply corrections for the presence of specific functional groups and rings.

  • Calculate the molar volume (Vm).

  • Density (ρ) = Molecular Weight / Vm.

Estimation for (4-Methyloxolan-2-yl)methanol:

  • Based on qualitative comparison with THFA (1.054 g/cm³), the addition of a non-polar methyl group is expected to slightly decrease the density, as the increase in volume may be proportionally larger than the increase in mass.

  • Estimated Density: ~1.03 - 1.05 g/cm³

Estimation of Solubility

The solubility of (4-methyloxolan-2-yl)methanol in water is expected to be high due to the presence of the hydroxyl group and the ether oxygen, both of which can participate in hydrogen bonding with water molecules.

Rationale: The parent compound, THFA, is miscible with water.[2] The introduction of a methyl group, which is hydrophobic, will slightly decrease the water solubility. However, the overall polarity of the molecule remains high.

Estimation:

  • Estimated Solubility in Water: Highly soluble to miscible.

  • Solubility in Organic Solvents: Expected to be soluble in a wide range of organic solvents such as alcohols, ethers, and ketones, similar to THFA.

Theoretical Estimation of Thermodynamic Properties

Enthalpy of Formation (ΔfH°)

Benson's Group Additivity Method is a well-established technique for estimating the standard enthalpy of formation of organic molecules in the gas phase.[5][6][7] This method involves dissecting the molecule into a set of defined atomic groups and summing their corresponding empirically derived enthalpy contributions.

Methodology:

  • Deconstruct the Molecule into Benson Groups: Identify all the polyvalent atoms and their bonded ligands.

  • Assign Group Values: Use established tables of Benson group values for the enthalpy of formation.

  • Sum the Group Contributions: Add the values for all groups present in the molecule.

  • Apply Corrections: Account for any ring strain or other non-additive interactions.

Benson Group Breakdown for (4-Methyloxolan-2-yl)methanol:

G node1 C-(O)(C)(H)₂ Group 1 node2 C-(C)₂(H)₂ Group 2 node1->node2 node3 C-(C)₂(H)(CH₃) Group 3 node2->node3 node4 C-(O)(C)(H)₂ Group 4 node3->node4 node5 O-(C)₂ Group 5 node4->node5 node6 C-(C)(O)(H)₂ Group 6 node4->node6 node5->node1 node7 O-(C)(H) Group 7 node6->node7

Caption: Benson group decomposition of (4-Methyloxolan-2-yl)methanol.

Estimation (Illustrative): A precise calculation requires a comprehensive and up-to-date table of Benson group values. The principle involves summing the contributions of groups such as C-(O)(C)(H)2, C-(C)2(H)2, C-(C)(H)3, O-(C)2, and the five-membered ring strain correction for tetrahydrofuran. The presence of the hydroxymethyl group introduces additional groups to be considered.

Qualitatively, the enthalpy of formation will be more negative than that of the corresponding acyclic ether due to the stability of the cyclic structure, but will be less negative than that of THFA due to the addition of the methyl group.

Summary of Estimated Properties

The following table summarizes the estimated physical and thermodynamic properties for (4-methyloxolan-2-yl)methanol, alongside the experimental data for its structural analogue, THFA.

Property(4-Methyloxolan-2-yl)methanol (Estimated)Tetrahydrofurfuryl Alcohol (THFA) (Experimental)
Molecular Formula C₆H₁₂O₂C₅H₁₀O₂
Molecular Weight 116.16 g/mol 102.13 g/mol
Boiling Point 193 - 203 °C178 °C[1][2]
Density ~1.03 - 1.05 g/cm³1.054 g/cm³ (at 20 °C)[2]
Solubility in Water Highly soluble to miscibleMiscible[2]

Experimental Determination Protocols

For definitive data, experimental determination is essential. The following are standard protocols for measuring the key physical and thermodynamic properties discussed.

Determination of Boiling Point (Micro-Scale Method)

This method is suitable when only a small amount of the sample is available.[8][9]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

Procedure:

  • Add a small amount (a few drops) of (4-methyloxolan-2-yl)methanol to the small test tube.

  • Place the capillary tube (sealed end up) into the test tube.

  • Attach the test tube to the thermometer.

  • Place the assembly in the Thiele tube containing heating oil.

  • Gently heat the side arm of the Thiele tube.

  • Observe a steady stream of bubbles emerging from the capillary tube.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

G cluster_0 Boiling Point Determination Workflow A Sample Preparation B Apparatus Assembly A->B C Heating B->C D Observation C->D E Cooling & Measurement D->E

Caption: Workflow for micro-scale boiling point determination.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.[10][11][12]

Apparatus:

  • Bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Pellet press (for solids, or a suitable capsule for liquids)

  • Fuse wire

  • Benzoic acid (for calibration)

  • High-precision thermometer or temperature probe

Procedure:

  • Calibration: Determine the heat capacity of the calorimeter by combusting a known mass of benzoic acid.

  • Sample Preparation: A precisely weighed liquid sample of (4-methyloxolan-2-yl)methanol is placed in a crucible or absorbed onto a combustible support.

  • Assembly: The crucible is placed in the bomb, and a fuse wire is connected to the ignition circuit, making contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with excess pure oxygen.

  • Combustion: The bomb is placed in the calorimeter, which is filled with a known mass of water. The sample is ignited, and the temperature change of the water is recorded.

  • Calculation: The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law.

G cluster_1 Enthalpy of Formation Determination F Calorimeter Calibration (Benzoic Acid) G Sample Combustion F->G H Measure Temperature Change G->H I Calculate Enthalpy of Combustion H->I J Calculate Enthalpy of Formation (Hess's Law) I->J

Caption: Workflow for determining the enthalpy of formation.

Conclusion

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  • ACS Publications. (2023, February 1). Predicting the Solubility of Organic Energy Storage Materials Based on Functional Group Identity and Substitution Pattern. Retrieved from [Link]

  • MDPI. (2023, February 26). Composition of the Solvation Shell of the Selected Cyclic Ethers (1,4-Dioxane, 12-Crown-4, 15-Crown-5 and 18-Crown-6) in a Mixture of Formamide with Water at Four Temperatures. Retrieved from [Link]

  • ResearchGate. (n.d.). Enthalpy of combustion and enthalpy of formation of naphthalene by bomb calorimetry. Retrieved from [Link]

  • Unknown. (n.d.). Bomb Calorimetry Example 4 Energy and Enthalpy. Retrieved from [Link]

  • NIST Technical Series Publications. (n.d.). Standard states for bomb calorimetry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Furanmethanol, tetrahydro- (CAS 97-99-4). Retrieved from [Link]

  • PMC. (n.d.). Cyclic ether and anhydride ring opening copolymerisation delivering new ABB sequences in poly(ester-alt-ethers). Retrieved from [Link]

  • PMC. (n.d.). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. Retrieved from [Link]

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Foundational

A Technical Guide to the Synthetic Utility and Mechanistic Principles of (4-Methyloxolan-2-yl)methanol

Abstract: (4-Methyloxolan-2-yl)methanol is a chiral heterocyclic compound featuring a substituted tetrahydrofuran (THF) core. This structure is of significant interest to researchers in medicinal chemistry and natural pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: (4-Methyloxolan-2-yl)methanol is a chiral heterocyclic compound featuring a substituted tetrahydrofuran (THF) core. This structure is of significant interest to researchers in medicinal chemistry and natural product synthesis due to the prevalence of the THF motif in a wide array of biologically active molecules.[1] This guide provides an in-depth analysis of the core mechanistic principles governing the reactivity of (4-Methyloxolan-2-yl)methanol. We will explore the distinct reactivity of its two primary functional domains: the primary alcohol at the C2 position and the oxolane (THF) ring itself. By dissecting these pathways, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically employ this versatile chiral building block in complex organic synthesis.

Part 1: Molecular Profile and Strategic Importance

Structure and Stereochemistry

(4-Methyloxolan-2-yl)methanol, with the chemical formula C₆H₁₂O₂, possesses a five-membered saturated ether ring (tetrahydrofuran, also known as oxolane) substituted with a methyl group at the 4-position and a hydroxymethyl group at the 2-position.[2] The presence of the methyl group at the C4 position introduces a chiral center, meaning the molecule can exist as two non-superimposable mirror images or enantiomers, (R) and (S).

The stereochemical purity of building blocks is paramount in modern drug development. Biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions where only one enantiomer of a drug molecule elicits the desired therapeutic effect while the other may be inactive or cause undesirable side effects.[3][] The use of pre-defined chiral building blocks like (4-Methyloxolan-2-yl)methanol is a powerful strategy to ensure the stereochemical integrity of the final synthetic target.[][5]

Physicochemical Properties

A summary of key identifiers and properties for (4-Methyloxolan-2-yl)methanol is provided below.

PropertyValueSource
CAS Number 6906-52-1[6]
Molecular Formula C₆H₁₂O₂[2]
Molecular Weight 116.16 g/mol [2]
InChIKey FCHFDKDWVGHZMN-UHFFFAOYSA-N[2]
Predicted XlogP 0.4[2]
Hazard Classifications Flammable liquid, Skin irritant, Eye irritant[6]
Significance as a Synthetic Building Block

The tetrahydrofuran ring is a privileged scaffold found in numerous pharmaceuticals and natural products.[1] Its inclusion can influence a molecule's solubility, metabolic stability, and binding affinity. Synthesizing substituted tetrahydrofurans can be challenging, often requiring multi-step sequences.[7][8] Therefore, employing a commercially available or readily synthesized building block like (4-Methyloxolan-2-yl)methanol offers a significant strategic advantage by providing a pre-formed, stereochemically defined core that can be elaborated upon, saving valuable time and resources in a synthetic campaign.

Part 2: Core Reactivity and Mechanistic Pathways

The "mechanism of action" of (4-Methyloxolan-2-yl)methanol in organic synthesis is not a single pathway but rather the sum of the predictable reactivities of its functional groups. The primary alcohol is the most accessible handle for synthetic manipulation, while the ether linkage of the THF ring offers opportunities for more drastic structural modifications under specific conditions.

Reactions at the Hydroxymethyl Group: The Primary Reactive Site

The exocyclic primary alcohol is the most versatile functional group for synthetic transformations. Its reactivity is governed by well-established principles of alcohol chemistry.

Key Transformations:

  • Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid using a wide range of standard reagents. This transformation is fundamental for subsequent C-C bond-forming reactions (e.g., Wittig, Grignard additions to the aldehyde) or for creating amide linkages from the carboxylic acid.

  • Esterification & Etherification: These reactions are commonly used to install protecting groups (e.g., acetate, silyl ethers) or to link the building block to other molecular fragments. The choice of protecting group is critical and depends on its stability to downstream reaction conditions.

  • Conversion to Leaving Groups: The hydroxyl group can be readily converted into a good leaving group, such as a tosylate (OTs), mesylate (OMs), or halide (e.g., Br, I). This activates the carbon for nucleophilic substitution (S_N2), enabling chain extension and the introduction of a wide variety of functionalities (e.g., azides, cyanides, thiols, alkyl groups via organocuprates).

G A (4-Methyloxolan-2-yl)methanol B Aldehyde (R-CHO) A->B PCC, DMP C Carboxylic Acid (R-COOH) A->C Strong Oxidant (e.g., Jones) D Tosylate/Mesylate (R-OTs/OMs) A->D TsCl, MsCl, Pyridine E Ester/Ether (R-OR') A->E Acyl Chloride, Silyl Chloride F Alkyl Halide (R-X) A->F PBr3, CBr4/PPh3 B->C PDC, Jones G Substituted Product (R-Nu) D->G S_N2 with Nucleophile (Nu-) F->G S_N2 with Nucleophile (Nu-)

Caption: Key synthetic transformations of the primary alcohol group.

Reactivity of the Tetrahydrofuran Ring: Acid-Catalyzed Ring Opening

The THF ring is a cyclic ether and is generally stable and unreactive under neutral or basic conditions, making it an excellent scaffold. However, under strongly acidic conditions (either Brønsted or Lewis acids), the ether oxygen can be protonated, activating the ring for nucleophilic attack and cleavage.

Mechanism:

  • Protonation: A strong acid protonates the ether oxygen, converting it into a good leaving group (an alcohol upon ring opening).

  • Nucleophilic Attack: A nucleophile (which can be the conjugate base of the acid, a solvent molecule, or another added nucleophile) attacks one of the adjacent carbons (C2 or C5). Attack at the more substituted C2 position is often favored due to the formation of a more stable partial positive charge in the transition state.

  • Ring Opening: The C-O bond is cleaved, resulting in a linear chain with hydroxyl groups at both ends.

This reaction pathway is analogous to the acid-catalyzed ring-opening of other cyclic ethers and lactones.[9][10] While often a decomposition pathway to be avoided, it can be synthetically useful for transforming the cyclic scaffold into a functionalized acyclic segment.

G A THF Ring B Protonated THF A->B + H+ C Ring-Opened Carbocation Intermediate B->C Nucleophilic Attack (Nu-) D Final Product (Acyclic Diol Derivative) C->D Workup

Caption: Generalized mechanism for acid-catalyzed THF ring-opening.

Part 3: Experimental Protocols and Synthetic Application

To illustrate the practical application of the mechanistic principles discussed, this section provides a representative experimental protocol for a common and crucial two-step sequence: tosylation of the primary alcohol followed by nucleophilic substitution.

Workflow: Conversion of Alcohol to a Thioether

This workflow demonstrates the activation of the alcohol and subsequent C-S bond formation, a common transformation in pharmaceutical synthesis.

G A Step 1: Tosylation Start with (4-Methyloxolan-2-yl)methanol B Reaction with TsCl in Pyridine A->B C Isolate Intermediate: (4-Methyloxolan-2-yl)methyl tosylate B->C D Step 2: Substitution React tosylate with Sodium Thiophenoxide C->D E S_N2 Reaction D->E F Final Product: Thioether Derivative E->F

Caption: A two-step workflow for C-S bond formation.

Protocol: Synthesis of ((4-Methyloxolan-2-yl)methyl)(phenyl)sulfane

Causality and Self-Validation: This protocol is designed as a self-validating system. The success of Step 1 (tosylation) is validated by the disappearance of the starting material alcohol spot on Thin Layer Chromatography (TLC) and the appearance of a new, less polar spot for the tosylate. The success of Step 2 (substitution) is validated by the consumption of the tosylate intermediate and the formation of the final thioether product, which will have a distinct TLC mobility and can be fully characterized by NMR and Mass Spectrometry.

Step 1: Synthesis of (4-Methyloxolan-2-yl)methyl 4-methylbenzenesulfonate

  • Reactor Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add (4-Methyloxolan-2-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

    • Expertise: Anhydrous conditions are critical to prevent hydrolysis of the tosyl chloride and ensure efficient reaction. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Reagent Addition: Add anhydrous pyridine (2.0 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).

    • Expertise: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. TsCl is added slowly at 0 °C to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate is purified by flash column chromatography on silica gel.

Step 2: Synthesis of ((4-Methyloxolan-2-yl)methyl)(phenyl)sulfane

  • Reactor Setup: To a dry, round-bottom flask under an inert atmosphere, add sodium thiophenoxide (1.5 eq) and anhydrous dimethylformamide (DMF, approx. 0.2 M).

  • Reagent Addition: Add a solution of the tosylate from Step 1 (1.0 eq) in a minimal amount of anhydrous DMF to the flask.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. Monitor the consumption of the tosylate by TLC.

    • Expertise: DMF is a polar aprotic solvent that is excellent for S_N2 reactions. Heating is required to overcome the activation energy for the substitution reaction.

  • Workup and Purification: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude thioether is purified by flash column chromatography.

Conclusion

(4-Methyloxolan-2-yl)methanol serves as a robust and strategically valuable chiral building block in organic synthesis. Its utility is rooted in the distinct and predictable reactivity of its two main functional domains. The primary alcohol offers a reliable handle for a multitude of transformations, including oxidation, protection, and activation for nucleophilic substitution, allowing for seamless integration into complex synthetic routes. Concurrently, the inherent stability of the tetrahydrofuran ring provides a durable scaffold that persists through most synthetic conditions, yet can be intentionally cleaved under strong acid catalysis if a transformation to an acyclic system is desired. A thorough understanding of these mechanistic principles empowers chemists to leverage this building block effectively, accelerating the stereoselective synthesis of novel chemical entities for pharmaceutical and materials science applications.

References

  • Hartung, J., & Gallou, F. (n.d.). Ring Closure Reactions of Substituted 4-Pentenyl-1-oxy Radicals. The Stereoselective Synthesis of Functionalized Disubstituted Tetrahydrofurans. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Pouwer, R. H., & Williams, C. M. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Organic Chemistry Portal. Retrieved from [Link]

  • Pouwer, R. H., & Williams, C. M. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters. Retrieved from [Link]

  • NextSDS. (n.d.). (4-methyloxolan-2-yl)methanol — Chemical Substance Information. Retrieved from [Link]

  • (n.d.). Application of chiral building blocks to the synthesis of drugs. Retrieved from [Link]

  • PubChemLite. (n.d.). (4-methyloxolan-2-yl)methanol (C6H12O2). Retrieved from [Link]

  • Springer Nature. (2024). The use of methanol as a C1 building block. Research Communities. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). (r)-alkyloxiranes of high enantiomeric purity from (s)-2-chloroalkanoic acids via (s)-2-chloro-1-alkanols. Retrieved from [Link]

  • ChemRxiv. (n.d.). Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. Retrieved from [Link]

  • Jin, M., & Hoye, T. R. (n.d.). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. PMC. Retrieved from [Link]

  • Roman, G. (2017). (PDF) Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. ResearchGate. Retrieved from [Link]

  • Vinati Organics. (2024). A Comprehensive Guide to Methanol: Its Chemistry & Applications. Retrieved from [Link]

  • MDPI. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Retrieved from [Link]

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mechanistic insights into the ring-opening of biomass derived lactones. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis of Some Methyl 4-O-Octnoyl-α-L-Rhamnopyranoside Derivatives. Retrieved from [Link]

  • ChemSynthesis. (2025). (2-butyl-1,3-dithiolan-4-yl)methanol. Retrieved from [Link]

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Exploratory

Toxicity and in vitro biological activity of (4-Methyloxolan-2-yl)methanol

An In-Depth Technical Guide to the Toxicological and In Vitro Biological Evaluation of (4-Methyloxolan-2-yl)methanol Foreword: A Framework for Investigation (4-Methyloxolan-2-yl)methanol, a substituted derivative of tetr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicological and In Vitro Biological Evaluation of (4-Methyloxolan-2-yl)methanol

Foreword: A Framework for Investigation

(4-Methyloxolan-2-yl)methanol, a substituted derivative of tetrahydrofurfuryl alcohol, represents a class of heterocyclic compounds with potential applications as specialty solvents, chemical intermediates, or novel bioactive agents. As with any new chemical entity, a thorough evaluation of its toxicological profile and biological activity is paramount before its consideration for broader applications. Due to a scarcity of published data on this specific molecule, this guide presents a comprehensive framework for its initial in vitro characterization. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind a structured, multi-pronged investigatory approach.

This document serves as a methodological whitepaper, outlining a series of validated assays to build a foundational understanding of the compound's safety and potential efficacy. The proposed workflow is designed to be self-validating, with each stage providing critical data that informs the subsequent steps, ensuring a robust and reliable assessment.

Part 1: In Vitro Toxicological Assessment

A primary concern for any novel compound is its potential for cellular toxicity. A tiered approach, starting with general cytotoxicity and moving towards more specific mechanisms like genotoxicity and oxidative stress, provides a comprehensive initial safety profile.

Cytotoxicity Screening: The MTT Assay

The initial step in toxicological screening is to determine the concentration range at which the compound elicits a cytotoxic response in mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

Experimental Rationale: The selection of cell lines is critical. A human liver cell line, such as HepG2, is recommended for assessing potential hepatotoxicity, as the liver is a primary site of xenobiotic metabolism. A human dermal fibroblast line (e.g., HDFa) can also be included to assess dermal toxicity, relevant for potential topical applications.

Step-by-Step Protocol: MTT Assay

  • Cell Seeding: Plate HepG2 cells in a 96-well microplate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of (4-Methyloxolan-2-yl)methanol in a suitable solvent (e.g., DMSO) and create a series of serial dilutions in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical Cytotoxicity Data

ParameterHepG2 CellsHDFa Cells
IC₅₀ (µM) after 24h 150.5 ± 12.3210.2 ± 18.9
IC₅₀ (µM) after 48h 85.6 ± 9.1135.8 ± 11.5
Genotoxicity Assessment: The Ames Test and In Vitro Micronucleus Assay

Genotoxicity testing is crucial to identify compounds that can cause genetic damage, a potential precursor to carcinogenesis. A two-pronged approach is recommended:

  • Ames Test (Bacterial Reverse Mutation Test): This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A positive result (i.e., bacterial growth on a histidine-free medium) indicates that the test compound has caused a reverse mutation, suggesting its mutagenic potential. The inclusion of a liver extract fraction (S9) is critical to assess the mutagenicity of metabolic byproducts.

  • In Vitro Micronucleus Assay: This test, performed on mammalian cells (e.g., CHO-K1 or L5178Y), detects both aneugens (which cause chromosome loss) and clastogens (which cause chromosome breakage). The formation of micronuclei, which are small nuclei containing lagging chromosome fragments or whole chromosomes, indicates genotoxic damage.

Workflow for Genotoxicity Assessment

Genotoxicity_Workflow cluster_ames Ames Test (Mutagenicity) cluster_micronucleus In Vitro Micronucleus Assay (Clastogenicity/Aneugenicity) Ames_Start Compound + Salmonella strains (e.g., TA98, TA100) Ames_S9 Incubation with and without S9 metabolic activation Ames_Start->Ames_S9 Ames_Plate Plating on histidine-free agar Ames_S9->Ames_Plate Ames_Result Count revertant colonies Ames_Plate->Ames_Result Micro_Start Compound + Mammalian cells (e.g., CHO-K1) Micro_Incubate Incubation (1.5-2 cell cycles) Micro_Start->Micro_Incubate Micro_CytoB Add Cytochalasin B (to block cytokinesis) Micro_Harvest Harvest and stain cells Micro_CytoB->Micro_Harvest Micro_Incubate->Micro_CytoB Micro_Result Score micronuclei in binucleated cells Micro_Harvest->Micro_Result Compound (4-Methyloxolan-2-yl)methanol Compound->Ames_Start Compound->Micro_Start

Caption: Workflow for assessing mutagenicity and clastogenicity.

Part 2: In Vitro Biological Activity Profiling

Beyond safety, understanding a compound's potential therapeutic or beneficial effects is key. A screening panel targeting common biological activities provides a broad overview of its potential applications.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol: Broth Microdilution

  • Microorganism Panel: Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of (4-Methyloxolan-2-yl)methanol in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Hypothetical Antimicrobial Activity

MicroorganismStrain (ATCC)MIC (µg/mL)
Staphylococcus aureus29213128
Escherichia coli25922>512
Candida albicans90028256
Antioxidant Activity: Radical Scavenging Assays

Many compounds exert biological effects by modulating oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods to evaluate a compound's free radical scavenging ability.

Experimental Rationale:

  • DPPH Assay: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

  • ABTS Assay: Measures the ability of the compound to quench the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Radical DPPH• (Purple Radical) DPPH_Reaction Compound + DPPH• DPPH_Radical->DPPH_Reaction DPPH_Scavenged DPPH-H (Yellow, Non-radical) DPPH_Reaction->DPPH_Scavenged H+ donation Measurement Measure Absorbance Change Calculate IC50 DPPH_Scavenged->Measurement ABTS_Radical ABTS•+ (Blue-Green Radical) ABTS_Reaction Compound + ABTS•+ ABTS_Radical->ABTS_Reaction ABTS_Scavenged ABTS (Colorless, Non-radical) ABTS_Reaction->ABTS_Scavenged e- donation ABTS_Scavenged->Measurement Compound (4-Methyloxolan-2-yl)methanol Compound->DPPH_Reaction Compound->ABTS_Reaction

Caption: Principles of DPPH and ABTS radical scavenging assays.

Conclusion: Towards an Integrated Profile

The successful execution of this proposed framework will yield a foundational dataset on the in vitro toxicity and biological activity of (4-Methyloxolan-2-yl)methanol. By systematically evaluating its effects on cell viability, genetic integrity, microbial growth, and oxidative stress, a clear, data-driven profile will emerge. This initial assessment is indispensable for guiding further research, whether it involves mechanistic toxicology studies, preclinical development, or its application as a specialty chemical. The integration of these results will allow for an informed decision on the future trajectory of this novel compound.

References

  • MTT Assay Protocol: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

  • OECD Guideline for the Bacterial Reverse Mutation Test (Ames Test): OECD (2020), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

  • OECD Guideline for the In Vitro Micronucleus Assay: OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

  • Broth Microdilution Method (CLSI Standards): Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th ed. CLSI. [Link]

  • DPPH Radical Scavenging Assay: Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature. [Link]

  • ABTS Radical Scavenging Assay: Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. [Link]

Foundational

The Bio-Privileged Scaffold: (4-Methyloxolan-2-yl)methanol in Next-Generation Drug Development

Executive Summary The pharmaceutical industry is undergoing a paradigm shift toward sustainable, green-chemistry-driven synthesis. Central to this transition is the utilization of lignocellulosic biomass to generate high...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is undergoing a paradigm shift toward sustainable, green-chemistry-driven synthesis. Central to this transition is the utilization of lignocellulosic biomass to generate high-value, chiral building blocks. (4-Methyloxolan-2-yl)methanol (also known as 4-methyltetrahydrofurfuryl alcohol or 4-MTHFA) represents a highly versatile, bio-privileged scaffold.

Structurally analogous to the widely utilized tetrahydrofurfuryl alcohol (THFA)[1], 4-MTHFA incorporates a methyl group at the C4 position. This structural modification breaks molecular symmetry, introducing a secondary chiral center that is highly sought after in the stereospecific synthesis of Active Pharmaceutical Ingredients (APIs). This whitepaper details the mechanistic derivation of (4-methyloxolan-2-yl)methanol from biomass, outlines a self-validating protocol for its catalytic synthesis, and explores its emerging applications in preclinical formulations and drug discovery.

Mechanistic Pathway: From Biomass to Chiral Scaffold

The synthesis of oxolane (tetrahydrofuran) derivatives from biomass relies on the deconstruction of hemicellulose into C5 sugars, which are subsequently dehydrated to form furfural[2]. While standard catalytic hydrogenation of furfural yields THFA, the synthesis of 4-MTHFA requires an intermediate alkylation step to yield 4-methylfurfural, followed by tandem hydrogenation.

The hydrogenation of 4-methylfurfural is a delicate process. The goal is to saturate the furan ring and reduce the aldehyde to a primary alcohol without triggering the hydrogenolysis of the C–O ether bonds, which would result in unwanted ring-opening to 1,5-pentanediol derivatives[2].

G A Lignocellulosic Biomass B Hemicellulose (C5 Sugars) A->B Hydrolysis C Furfural B->C Dehydration D 4-Methylfurfural C->D Alkylation E (4-Methyloxolan-2- yl)methanol D->E Catalytic Hydrogenation

Fig 1. Catalytic pathway from lignocellulosic biomass to (4-methyloxolan-2-yl)methanol.

Physicochemical and Toxicological Profiling

Understanding the physicochemical properties of (4-methyloxolan-2-yl)methanol is critical for its integration into formulation environments. Like its parent compound THFA, it is a clear, viscous liquid with excellent solvency power. However, its dual chiral centers (C2 and C4) give rise to diastereomeric mixtures (cis/trans) that can be isolated for stereospecific applications.

Table 1: Quantitative and Regulatory Profile of (4-Methyloxolan-2-yl)methanol

PropertyValueCausality / Relevance in Formulation
IUPAC Name (4-Methyloxolan-2-yl)methanolDefines the oxolane (THF) core with C2/C4 substitutions.
CAS Number 6906-52-1[3]Unique identifier for regulatory compliance.
Molecular Formula C6H12O2[4]Carbon-efficient biomass derivative.
Molecular Weight 116.16 g/mol [5]Low molecular weight ensures high atom economy as a linker.
SMILES CC1CC(OC1)CO[4]Useful for in silico ADMET and docking predictions.
Hazard Classifications H227, H315, H319, H336[3]Flammable liquid; mild skin/eye irritant; requires standard PPE.

Experimental Workflow: Self-Validating Catalytic Hydrogenation

To synthesize (4-methyloxolan-2-yl)methanol with high atom economy, researchers must employ a heterogeneous catalytic system. The following protocol utilizes a Ruthenium on Carbon (Ru/C) catalyst. Causality of Catalyst Choice: Ruthenium is selected over Palladium or Nickel because Ru is highly selective for furan ring saturation while suppressing the hydrogenolysis (ring-opening) of the oxolane core[2].

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 0.5 M of 4-methylfurfural in anhydrous ethanol. Causality: Ethanol acts as a green, bio-derived protic solvent that stabilizes the transition state of the aldehyde reduction.

  • Catalyst Loading: Add 5 wt% Ru/C (5% Ruthenium loading) to the reaction mixture.

  • Reactor Purging: Transfer the mixture to a high-pressure Parr reactor. Purge the vessel three times with inert Argon, followed by three purges with Hydrogen gas (H2) to remove all atmospheric oxygen, preventing explosive hazards and catalyst poisoning.

  • High-Pressure Hydrogenation: Pressurize the reactor to 40 bar H2 and heat to 90°C. Causality: 90°C provides sufficient kinetic energy to overcome the activation barrier of the aromatic furan ring without providing the thermodynamic energy required to cleave the C–O ether bond.

  • In-Process Validation (Self-Validating Step): After 4 hours, sample the reactor via a dip-tube. Analyze via Gas Chromatography-Flame Ionization Detection (GC-FID). The reaction is validated as complete when the intermediate peak (4-methylfurfuryl alcohol) is <1% AUC, confirming total ring saturation.

  • Downstream Processing: Cool the reactor, vent the H2 safely, and filter the mixture through a Celite pad to recover the Ru/C catalyst for recycling. Isolate the target (4-methyloxolan-2-yl)methanol via fractional distillation under reduced pressure.

W Step1 1. Substrate Preparation 4-Methylfurfural in Ethanol Step2 2. Catalyst Loading Ru/C (5 wt%) Addition Step1->Step2 Step3 3. High-Pressure Hydrogenation 90°C, 40 bar H2 Step2->Step3 Step4 4. In-Process Validation GC-FID Monitoring Step3->Step4 Step5 5. Downstream Processing Filtration & Distillation Step4->Step5

Fig 2. Self-validating experimental workflow for 4-MTHFA synthesis.

Applications in Drug Development

A. Preclinical Formulations and Solubilization

A major hurdle in modern drug development is the poor aqueous solubility of New Chemical Entities (NCEs)[6]. Preclinical formulators frequently rely on co-solvent approaches to achieve the necessary bioavailability for in vivo studies[7].

Because (4-methyloxolan-2-yl)methanol is structurally homologous to THFA, it functions as an exceptional amphiphilic co-solvent. The oxygen atom in the oxolane ring acts as a hydrogen-bond acceptor, while the primary alcohol acts as a hydrogen-bond donor. The addition of the C4-methyl group increases the lipophilicity (LogP) of the solvent compared to standard THFA, making it highly effective for solubilizing highly lipophilic APIs (LogP > 4) in soft-gel fill formulations[6].

B. Synthesis of Advanced Delivery Vehicles (Glycofurol Analogues)

THFA is industrially reacted with ethylene oxide to produce Glycofurol (tetraglycol), a critical solvent used in injectable formulations to enhance tissue compatibility and reduce local irritancy[]. By substituting THFA with (4-methyloxolan-2-yl)methanol in the ethoxylation process, researchers can synthesize methyl-glycofurol analogues. The steric hindrance provided by the methyl group can alter the degradation kinetics of the solvent in vivo, offering a tunable release profile for sustained-action injectables.

C. Chiral API Linkers

In medicinal chemistry, the spatial arrangement of atoms dictates receptor binding affinity. The (4-methyloxolan-2-yl)methanol scaffold provides two distinct points of functionalization: the primary hydroxyl group (which can be converted to a leaving group like a tosylate for SN2 reactions) and the chiral oxolane core. This allows it to be grafted onto pharmacophores to improve membrane permeability while maintaining strict stereochemical control.

Sources

Exploratory

Pharmacokinetic Profiling of (4-Methyloxolan-2-yl)methanol Derivatives for Drug Discovery

An In-Depth Technical Guide: A Senior Application Scientist's Guide to Methodologies and Interpretation Executive Summary The (4-methyloxolan-2-yl)methanol scaffold is an emerging motif in medicinal chemistry, offering a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

A Senior Application Scientist's Guide to Methodologies and Interpretation

Executive Summary

The (4-methyloxolan-2-yl)methanol scaffold is an emerging motif in medicinal chemistry, offering a unique three-dimensional structure that can be exploited for novel therapeutic agents. However, the successful translation of a promising compound from a hit to a clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to design and execute a robust PK profiling cascade for this specific class of compounds. We will delve into the causality behind experimental choices, from bioanalytical method validation to integrated in vitro and in vivo studies. The methodologies described herein are designed as self-validating systems, grounded in regulatory guidance and best practices, to ensure the generation of reliable and interpretable data. This document moves beyond simple protocols to offer insights into building a holistic ADME (Absorption, Distribution, Metabolism, and Excretion) profile, enabling informed decision-making and accelerating the lead optimization process.

Chapter 1: Introduction to (4-Methyloxolan-2-yl)methanol Derivatives and the Imperative of PK Profiling

The (4-methyloxolan-2-yl)methanol core, a substituted tetrahydrofuran ring with a primary alcohol, presents both opportunities and challenges in drug design. Its stereochemical complexity and hydrogen bonding capabilities can facilitate potent and selective target engagement. However, these same features—a cyclic ether and a primary alcohol—are susceptible to extensive metabolic transformation, potentially impacting the compound's stability, clearance, and oral bioavailability.

Pharmacokinetics is the study of what the body does to a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1] A comprehensive understanding of these four components is not merely a regulatory requirement but a fundamental pillar of efficient drug discovery.[2] Early and accurate ADME assessment allows for the rapid deselection of compounds with fatal PK flaws, thereby saving significant time and resources that would otherwise be spent on candidates destined to fail.[3] This "fail fast, fail early" paradigm is essential for navigating the high attrition rates in drug development.[3]

This guide will systematically build the ADME profile for a novel (4-methyloxolan-2-yl)methanol derivative, moving from foundational bioanalytics to complex in vivo assessments.

Chapter 2: The Bedrock of PK Studies: Bioanalytical Method Development and Validation

All pharmacokinetic data is contingent on the ability to accurately and reliably quantify the drug candidate (and potentially its metabolites) in complex biological matrices like plasma, blood, or tissue homogenates. Therefore, the development and validation of a robust bioanalytical method, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is the non-negotiable first step.

The validation process ensures that the analytical method is fit for its intended purpose.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidelines on the essential parameters that must be assessed.[5][6][7]

Causality in Method Design:

  • Why LC-MS/MS? This technique is the gold standard for small molecule bioanalysis due to its exceptional sensitivity (quantifying low drug concentrations) and selectivity (distinguishing the analyte from endogenous matrix components and metabolites).[5]

  • Why a Stable Isotope-Labeled Internal Standard? Using a stable isotope-labeled version of the analyte as the internal standard is the best practice. It co-elutes chromatographically and experiences similar ionization effects as the analyte, correcting for variability during sample extraction and analysis, thus ensuring the highest accuracy and precision.

Experimental Protocol: Bioanalytical Method Validation

This protocol outlines the key steps according to FDA M10 guidance.[6][8]

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of the (4-methyloxolan-2-yl)methanol derivative and its stable isotope-labeled internal standard (IS) in an organic solvent (e.g., methanol).

    • Spike the stock solution into the relevant biological matrix (e.g., rat plasma) to create a calibration curve with 8-10 non-zero concentrations.

    • Prepare separate QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

  • Sample Preparation (e.g., Protein Precipitation):

    • To a 50 µL aliquot of plasma standard, QC, or unknown sample, add 150 µL of cold acetonitrile containing the IS.

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 4000 x g for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • Validation Assays:

    • Selectivity & Specificity: Analyze at least six blank matrix samples from individual sources to ensure no endogenous components interfere with the detection of the analyte or IS.

    • Accuracy & Precision: Analyze three separate batches of the calibration curve and QCs on different days. The mean concentration for each QC level must be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[4]

    • Calibration Curve: The curve must demonstrate a well-defined relationship between concentration and response, typically with a correlation coefficient (r²) > 0.99.

    • Sensitivity: The LLOQ must be established as the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[5]

    • Stability: The stability of the analyte must be assessed under various conditions that mimic the lifecycle of a study sample:

      • Freeze-Thaw Stability: After three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: At room temperature for a duration exceeding expected sample handling time.

      • Long-Term Stability: Frozen at the intended storage temperature (e.g., -80°C) for a period longer than the study duration.

      • Post-Preparative Stability: In the autosampler prior to injection.

Visualization: Bioanalytical Method Validation Workflow

cluster_prep Preparation cluster_validation Core Validation Assays (3 Batches) cluster_stability Stability Assessment prep_standards Prepare Standards & QCs selectivity Selectivity & Specificity prep_standards->selectivity prep_is Prepare Internal Standard (IS) prep_is->selectivity accuracy Accuracy & Precision selectivity->accuracy curve Calibration Curve accuracy->curve sensitivity Sensitivity (LLOQ) curve->sensitivity ft_stability Freeze-Thaw sensitivity->ft_stability st_stability Short-Term (Bench) ft_stability->st_stability lt_stability Long-Term (Storage) st_stability->lt_stability pp_stability Post-Preparative lt_stability->pp_stability validated Validated Method Ready for Sample Analysis pp_stability->validated start Method Development start->prep_standards start->prep_is

Caption: Workflow for bioanalytical method validation per FDA guidance.

Chapter 3: In Vitro Pharmacokinetic Profiling: A Tiered Approach

In vitro ADME assays are fundamental to early drug discovery, offering a cost-effective and high-throughput means to identify liabilities and guide compound optimization before committing to resource-intensive animal studies.[9] A tiered approach allows for the rapid screening of many compounds followed by more detailed characterization of the most promising candidates.

Tier 1: Early Screening Assays

These assays are designed to provide a quick assessment of fundamental PK properties.

This assay predicts how quickly a compound is metabolized by the liver, which is the primary site of drug metabolism. A compound that is metabolized too rapidly will have a high clearance and short half-life, making it difficult to maintain therapeutic concentrations in the body.

  • Hypothesized Metabolism: For (4-methyloxolan-2-yl)methanol derivatives, two primary metabolic pathways are anticipated:

    • Oxidation of the primary alcohol: Mediated by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form a carboxylic acid.[10]

    • Oxidation of the tetrahydrofuran ring: Mediated by Cytochrome P450 (CYP) enzymes, potentially leading to ring-opening or hydroxylation.[11][12]

  • Experimental Choice:

    • Liver Microsomes: A subcellular fraction containing Phase I (e.g., CYP450) enzymes. This is a good first-pass screen for oxidative metabolism.

    • Hepatocytes: Intact liver cells containing both Phase I and Phase II (e.g., glucuronidation) enzymes. This provides a more complete picture of hepatic metabolism. The primary alcohol on the scaffold is a potential site for glucuronidation.[13]

Experimental Protocol: Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of pooled liver microsomes (e.g., rat, human) in buffer.

    • Prepare a 1 mM stock solution of the test compound.

    • Prepare a NADPH regenerating system (cofactor required for CYP450 activity).

  • Incubation:

    • Pre-warm microsomes and test compound (final concentration 1 µM) at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Calculation:

    • Plot the natural log of the percent remaining versus time. The slope of this line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Cl_int) = (0.693 / t½) * (mL incubation / mg microsomal protein).

Table 1: Example Metabolic Stability Data for (4-Methyloxolan-2-yl)methanol Derivatives

Compound IDHuman Liver Microsome t½ (min)Rat Liver Microsome t½ (min)In Vitro Cl_int (µL/min/mg)Classification
Derivative A> 60> 60< 12Low Clearance
Derivative B251848.5Moderate Clearance
Derivative C85138.6High Clearance
Verapamil (Control)151277.0Moderate-High

Only the unbound (free) fraction of a drug is available to interact with its target and to be metabolized or excreted.[14] High plasma protein binding can significantly reduce a drug's efficacy.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Setup: Use a RED device, which has a semipermeable membrane separating a plasma chamber from a buffer chamber.

  • Procedure:

    • Add plasma containing the test compound (e.g., 5 µM) to one chamber.

    • Add protein-free buffer to the other chamber.

    • Incubate the sealed plate at 37°C for 4-6 hours to allow for equilibrium.

  • Analysis:

    • After incubation, take equal aliquots from both the plasma and buffer chambers.

    • Combine the plasma sample with an equal volume of blank buffer and the buffer sample with an equal volume of blank plasma to equalize matrix effects.

    • Analyze both samples by LC-MS/MS.

  • Calculation:

    • Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Percent bound = (1 - fu) * 100.

Table 2: Example Plasma Protein Binding Data

Compound IDHuman Plasma % BoundRat Plasma % BoundInterpretation
Derivative A99.8%99.7%Very High Binding
Derivative B92.5%89.0%High Binding
Derivative C75.0%78.2%Moderate Binding
Warfarin (Control)99.5%99.2%Very High Binding
Visualization: Tiered In Vitro ADME Workflow

cluster_tier1 Tier 1: Early Screening (High Throughput) cluster_tier2 Tier 2: Mechanistic Assays (Promising Leads) solubility Aqueous Solubility decision1 Go / No-Go Decision solubility->decision1 microsomal Metabolic Stability (Microsomes) microsomal->decision1 ppb Plasma Protein Binding ppb->decision1 hepatocyte Metabolic Stability (Hepatocytes) decision2 Proceed to In Vivo? hepatocyte->decision2 permeability Permeability (Caco-2) permeability->decision2 cyp CYP Inhibition / Induction cyp->decision2 metid Metabolite Identification metid->decision2 start New Chemical Entity start->solubility start->microsomal start->ppb decision1->hepatocyte Good Profile stop Stop or Redesign decision1->stop Poor Profile invivo In Vivo PK Study decision2->invivo Favorable Profile decision2->stop Unfavorable Profile

Caption: A tiered workflow for in vitro ADME/PK profiling.

Chapter 4: In Vivo Pharmacokinetic Studies in Preclinical Species

In vivo studies are essential to understand how the ADME properties observed in vitro translate into the overall pharmacokinetic profile within a living organism.[14] These studies provide critical parameters needed to predict human pharmacokinetics and establish a potential dosing regimen.

Study Design Considerations
  • Species Selection: Rodents (typically rats or mice) are commonly used for initial PK screening due to cost, ethical considerations, and well-characterized physiology.

  • Route of Administration:

    • Intravenous (IV): Administers the drug directly into the systemic circulation. This route is essential for determining fundamental PK parameters like clearance (CL) and volume of distribution (Vd). An IV dose bypasses absorption, so bioavailability is 100% by definition.

    • Oral (PO): The intended route for many drugs. Comparing the exposure after a PO dose to an IV dose allows for the calculation of absolute oral bioavailability (F%).

  • Dose Selection: The dose should be high enough to ensure drug concentrations remain above the LLOQ of the bioanalytical assay for a sufficient duration, but low enough to be non-toxic and ensure linear pharmacokinetics.[15]

  • Sampling: A sparse sampling design (fewer animals with fewer time points per animal) or a serial sampling design (multiple samples from the same animal via cannulation) can be used. Serial sampling is preferred as it reduces biological variability and the number of animals required.

Experimental Protocol: Rat Pharmacokinetic Study (IV and PO)
  • Animal Preparation: Use two groups of male Sprague-Dawley rats (n=3-4 per group), one for IV and one for PO administration. For serial sampling, rats should be fitted with jugular vein catheters.

  • Dose Formulation & Administration:

    • Formulate the (4-methyloxolan-2-yl)methanol derivative in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol).

    • Administer a 1 mg/kg dose via the tail vein (IV group).

    • Administer a 5 mg/kg dose via oral gavage (PO group).

  • Blood Sampling:

    • Collect blood samples (approx. 100 µL) at pre-defined time points.

    • IV group: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO group: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

  • Plasma Preparation:

    • Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until bioanalysis.

  • Sample Analysis & Data Modeling:

    • Analyze plasma samples using the validated LC-MS/MS method.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Pharmacokinetic Parameters
  • AUC (Area Under the Curve): Total drug exposure over time.

  • Cmax: The maximum observed plasma concentration (for PO dose).

  • Tmax: The time at which Cmax is reached (for PO dose).

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time. A measure of elimination efficiency. (Calculated from IV data).

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[1] A large Vd suggests extensive distribution into tissues. (Calculated from IV data).

  • Half-life (t½): The time required for the plasma concentration to decrease by half.

  • Oral Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation. F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Table 3: Example In Vivo Pharmacokinetic Parameters in Rat

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) 1550 (at 2 min)450
Tmax (hr) N/A1.0
AUC_last (hr*ng/mL) 21503225
t½ (hr) 3.53.8
CL (mL/min/kg) 7.7N/A
Vd_ss (L/kg) 2.5N/A
F (%) N/A30%
Visualization: In Vivo Pharmacokinetic Study Workflow

start Candidate Selection from In Vitro Screening formulation Dose Formulation Development start->formulation animal_prep Animal Preparation (e.g., Catheterization) formulation->animal_prep dosing Dosing (IV & PO Groups) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling analysis Plasma Sample Analysis (Validated LC-MS/MS) sampling->analysis pk_calc PK Parameter Calculation (NCA with Software) analysis->pk_calc report Data Interpretation and Reporting pk_calc->report start In Vivo PK Data Received (e.g., F = 15%) q1 What is the limiting factor? start->q1 sol Review Solubility Data q1->sol Solubility? perm Review Permeability (Caco-2) Data q1->perm Absorption? met Review Metabolic Stability Data q1->met Metabolism? a1 Solubility Issue: Reformulate or Modify Structure sol->a1 a2 Permeability Issue: Increase Lipophilicity or Reduce H-Bond Donors perm->a2 a3 Metabolism Issue: Block Metabolic Hotspots (e.g., Deuteration, Halogenation) met->a3

Caption: A decision tree integrating PK data for medicinal chemistry.

Chapter 6: Conclusion and Future Directions

A structured, hypothesis-driven approach to the pharmacokinetic profiling of (4-methyloxolan-2-yl)methanol derivatives is critical for their successful development. By establishing a robust bioanalytical method and employing a tiered screening cascade, research teams can efficiently identify compounds with desirable ADME properties. The integration of in vitro and in vivo data provides actionable insights that guide medicinal chemistry efforts, ultimately reducing attrition and accelerating the delivery of novel therapeutics.

Future directions in this field will increasingly rely on advanced modeling techniques. Physiologically Based Pharmacokinetic (PBPK) modeling, which integrates in vitro ADME data with system-level physiological information, can simulate drug disposition in humans and predict clinical outcomes with increasing accuracy, further refining the drug development process. [16]

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Selvita. (n.d.). In Vitro ADME.
  • InfinixBio. (2026, March 6). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development.
  • BioAgilytix. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • STEMart. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery.
  • DeSilva, B., et al. (2009). Key elements of bioanalytical method validation for small molecules. Journal of Chromatography B, 877(23), 2195-2201. Retrieved from [Link]

  • FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.
  • FDA. (2018, May). Bioanalytical Method Validation Guidance for Industry.
  • White, R. E. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Assay Guidance Manual.
  • FDA. (n.d.). In Vivo Pharmacokinetic Bioequivalence Studies for Long-Acting Injectables (LAIs): Considerations and Challenges.
  • eCFR. (2002, December 19). 21 CFR 320.25 -- Guidelines for the conduct of an in vivo bioavailability study.
  • Smith, R. V., & Rosazza, J. P. (2009). Metabolism and Cometabolism of Cyclic Ethers by a Filamentous Fungus, a Graphium sp. Applied and Environmental Microbiology. Retrieved from [Link]

  • Smith, R. V., & Rosazza, J. P. (2009, July 6). Metabolism and Cometabolism of Cyclic Ethers by a Filamentous Fungus, a Graphium Sp. PubMed.
  • European Medicines Agency. (2012, June 21). Guideline on the investigation of drug interactions.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 4-Methyloxolane-2-carboxylic Acid.
  • Yu, H. E., et al. (2014, April 15). Pharmacokinetics and metabolism of 4-O-methylhonokiol in rats. PubMed.
  • Sarkola, T., et al. (2001, April 15). Effect of 4-methylpyrazole on endogenous plasma ethanol and methanol levels in humans. PubMed.
  • Toutain, P. L., & Bousquet-Mélou, A. (n.d.). Pharmacokinetics. ScienceDirect.
  • NextSDS. (n.d.). (4-methyloxolan-2-yl)methanol — Chemical Substance Information.
  • PubChem. (n.d.). (4-methyloxolan-2-yl)methanol (C6H12O2). PubChemLite.
  • Cederbaum, A. I. (2012). ALCOHOL METABOLISM. NCBI.

Sources

Protocols & Analytical Methods

Method

Application Note: Bio-Based Synthesis of (4-Methyloxolan-2-yl)methanol via Cascade Cyclization

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Retrosynthetic strategy, mechanistic causality, and self-validating protocols for sustainable chiral building blocks. Stra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Retrosynthetic strategy, mechanistic causality, and self-validating protocols for sustainable chiral building blocks.

Strategic Retrosynthetic Framework

The transition from petrochemical reliance to renewable carbon economies requires the development of robust, high-yielding synthetic pathways for functionalized heterocyclic building blocks. (4-Methyloxolan-2-yl)methanol (also known as 4-methyltetrahydrofurfuryl alcohol) is a highly versatile chiral scaffold used in API pharmacophore design and as a next-generation green solvent.

As a Senior Application Scientist, I have designed a 100% bio-based carbon pathway to synthesize this target. Rather than forcing a top-down degradation of complex sugars, this protocol utilizes a bottom-up assembly from two highly abundant, renewable C3 platform chemicals: glycerol (a biodiesel byproduct) and propionic acid (derived from bacterial fermentation).

The core logic relies on a highly stereocontrolled Johnson-Claisen rearrangement to establish the carbon skeleton and the C4-methyl group, followed by a chemoselective reduction and a cascade 5-exo-tet epoxide ring-opening cyclization that perfectly installs the oxolane ring and the C2-hydroxymethyl group.

Mechanistic Pathway & Visualization

The synthesis flows through three distinct phases. The Johnson-Claisen rearrangement of allyl alcohol (derived from glycerol) and triethyl orthopropionate (derived from propionic acid) yields an intermediate that is subsequently reduced and cyclized.

G Biomass Renewable Biomass (Lignocellulose / Lipids) Glycerol Glycerol (C3 Platform) Biomass->Glycerol Transesterification Propionic Propionic Acid (C3 Platform) Biomass->Propionic Fermentation Allyl Allyl Alcohol Glycerol->Allyl Deoxydehydration TEOP Triethyl Orthopropionate Propionic->TEOP Esterification Ester Ethyl 2-methyl- 4-pentenoate Allyl->Ester Johnson-Claisen Rearrangement TEOP->Ester Alcohol 2-Methyl- 4-penten-1-ol Ester->Alcohol Reduction (LiAlH4) Epoxide 4,5-Epoxy-2- methylpentan-1-ol Alcohol->Epoxide Epoxidation (H2O2 / TS-1) Target (4-Methyloxolan-2-yl) methanol Epoxide->Target 5-exo-tet Cyclization (H+)

Figure 1: Retrosynthetic pathway from renewable C3 biomass platforms to (4-Methyloxolan-2-yl)methanol.

Quantitative Process Metrics

The following table summarizes the quantitative data, expected yields, and catalytic systems for the three primary synthetic phases.

Synthesis PhaseTarget IntermediateCatalyst / ReagentTemp (°C)Atom EconomyExpected Yield
Phase 1: Rearrangement Ethyl 2-methyl-4-pentenoatePropionic acid (5 mol%)140 °C78%82 - 85%
Phase 2: Reduction 2-Methyl-4-penten-1-olLiAlH₄ (0.6 eq)0 to 25 °C65%90 - 94%
Phase 3: Cyclization (4-Methyloxolan-2-yl)methanolTS-1 / Amberlyst-15 (H⁺)0 to 40 °C88%75 - 80%

Validated Experimental Protocols

Do not merely execute these steps; understand the causality behind the physicochemical changes occurring in your reactor. Each protocol is designed as a self-validating system.

Phase 1: Johnson-Claisen Rearrangement

Objective: Synthesize Ethyl 2-methyl-4-pentenoate from bio-based precursors.

  • Setup: Equip a 500 mL round-bottom flask with a short-path distillation head and a receiving flask cooled to 0 °C.

  • Reagents: Charge the flask with allyl alcohol (58.1 g, 1.0 mol), triethyl orthopropionate (264.4 g, 1.5 mol), and catalytic propionic acid (3.7 g, 0.05 mol).

  • Reaction Dynamics (Causality): Heat the mixture to 140 °C. The weak acid catalyzes the transesterification to form a mixed orthoester. Thermal elimination of ethanol generates a ketene acetal, which immediately undergoes a highly ordered [3,3]-sigmatropic rearrangement.

  • Self-Validation: The reaction progress is intrinsically linked to ethanol generation. Continuous distillation of ethanol shifts the equilibrium forward. The reaction is complete when the internal temperature stabilizes at 140 °C and ethanol distillation ceases (approx. 3-4 hours).

  • Workup: Fractionally distill the crude mixture under reduced pressure to isolate Ethyl 2-methyl-4-pentenoate.

Phase 2: Chemoselective Ester Reduction

Objective: Synthesize 2-methyl-4-penten-1-ol [1].

  • Setup: In an oven-dried, argon-purged 1 L flask, suspend LiAlH₄ (22.8 g, 0.6 mol) in 400 mL of anhydrous THF. Chill to 0 °C.

  • Addition: Dilute Ethyl 2-methyl-4-pentenoate (142.2 g, 1.0 mol) in 100 mL THF and add dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction Dynamics (Causality): The nucleophilic hydride selectively attacks the electrophilic ester carbonyl. The isolated terminal alkene is electronically unactivated and lacks a coordinating directing group, rendering it completely inert to the hydride.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the UV-active ester spot and the emergence of a KMnO₄-stainable, UV-inactive spot confirms chemoselective reduction.

  • Workup: Quench using the Fieser method (23 mL H₂O, 23 mL 15% NaOH, 69 mL H₂O). Filter the granular aluminum salts and concentrate the filtrate to yield 2-methyl-4-penten-1-ol.

Phase 3: Green Epoxidation & Cascade 5-exo-tet Cyclization

Objective: Synthesize the final target, (4-Methyloxolan-2-yl)methanol [2].

  • Epoxidation: Dissolve 2-methyl-4-penten-1-ol (100.2 g, 1.0 mol) in 300 mL methanol. Add Titanium Silicalite-1 (TS-1) catalyst (5.0 g). Slowly add 30% aqueous H₂O₂ (1.2 mol) at 0 °C.

  • Reaction Dynamics (Causality): TS-1 confines the transition state within its micropores, transferring oxygen to the alkene to form 4,5-epoxy-2-methylpentan-1-ol, with water as the sole byproduct.

  • Cascade Cyclization: Filter off the TS-1 catalyst. To the filtrate, add Amberlyst-15 acidic resin (10.0 g) and warm to 40 °C.

  • Regiochemical Causality: The solid acid protonates the epoxide oxygen. The pendant primary hydroxyl group at C1 undergoes an intramolecular nucleophilic attack. According to Baldwin's rules, the 5-exo-tet trajectory attacking the C4 position is kinetically favored over the 6-endo-tet trajectory. Furthermore, the developing partial positive charge is better stabilized at the secondary C4 carbon than the primary C5 carbon, ensuring exclusive formation of the oxolane ring with the hydroxymethyl group at C2.

  • Self-Validation: Confirm completion via GC-MS. The intermediate epoxide (m/z 116) will transition to the cyclized target (m/z 116) exhibiting a distinct retention time, with no residual alkene (m/z 100).

  • Workup: Filter the Amberlyst-15 resin and evaporate the methanol. Vacuum distillation yields pure (4-Methyloxolan-2-yl)methanol.

References

  • Evans, D. A.; Bender, S. L.; Morris, J. "Enantioselective synthesis of the polyether macrolide ionophores. Synthesis of the A-B ring system of ionomycin." Journal of the American Chemical Society, 1988, 110(8), 2506-2526.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14379827, (4-Methyloxolan-2-yl)methanol." PubChem.[Link]

Application

The Ascendant Green Solvent: A Protocol for the Application of (4-Methyloxolan-2-yl)methanol's Close Relative, 2-Methyloxolane (2-MeTHF)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of sustainable chemistry, the demand for high-performance, environmentally benign solvents is paramount. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of sustainable chemistry, the demand for high-performance, environmentally benign solvents is paramount. This document provides a comprehensive guide to the application of 2-Methyloxolane (2-MeTHF), a leading bio-based solvent and a close structural relative of (4-Methyloxolan-2-yl)methanol. While specific research on (4-Methyloxolan-2-yl)methanol as a green solvent is emerging, 2-MeTHF has been extensively studied and validated as a greener alternative to conventional solvents like tetrahydrofuran (THF) and hexane.[1][2][3] This guide will equip researchers, scientists, and drug development professionals with the necessary knowledge and protocols to effectively integrate this promising green solvent into their workflows.

Unveiling 2-Methyloxolane: A Green Chemistry Perspective

2-Methyloxolane, also known as 2-methyltetrahydrofuran (2-MeTHF), is a bio-based solvent derived from renewable resources such as hemicellulose from various feedstocks.[1] Its favorable environmental, health, and safety (EHS) profile, coupled with its versatile performance, positions it as a front-runner in the quest for sustainable chemical processes.[1] The principles of green chemistry advocate for the use of safer solvents, and 2-MeTHF aligns with this imperative by being biodegradable and having a good preliminary toxicology assessment.[1]

Key Attributes of 2-MeTHF as a Green Solvent:

  • Renewable Origin: Produced from biomass, reducing reliance on petrochemical feedstocks.[1]

  • Biodegradability: Poses a lower risk to the environment compared to many traditional solvents.[1]

  • Favorable Safety Profile: While appropriate handling is necessary, it presents a better toxicological profile than many conventional solvents.[4][5]

  • High Recyclability: Can be efficiently recovered and reused, minimizing waste and improving process economics.[1]

  • Versatile Performance: Demonstrates efficacy in a wide range of applications, including organic synthesis and extractions.[1][6]

Physicochemical Properties: A Comparative Overview

Understanding the physical and chemical properties of a solvent is crucial for its effective application. The following table provides a summary of key properties for 2-MeTHF, alongside a comparison with commonly used conventional solvents.

Property2-Methyloxolane (2-MeTHF)Tetrahydrofuran (THF)n-Hexane
CAS Number 96-47-9109-99-9110-54-3
Molecular Formula C5H10OC4H8OC6H14
Molecular Weight ( g/mol ) 86.1372.1186.18
Boiling Point (°C) ~806669
Melting Point (°C) -136-108.4-95
Density (g/mL at 20°C) 0.8540.8890.659
Flash Point (°C) -11-14-22
Water Solubility LimitedMiscibleInsoluble

Data compiled from various sources.

Core Applications and Experimental Protocols

2-MeTHF has demonstrated its utility in several key areas of chemical research and development. This section outlines detailed protocols for its use in two primary applications: organic synthesis and natural product extraction.

Application in Organic Synthesis: A Greener Reaction Medium

2-MeTHF serves as an excellent alternative to THF in a variety of organic reactions. Its higher boiling point can be advantageous for reactions requiring elevated temperatures.

Protocol: Grignard Reaction using 2-MeTHF

This protocol details the formation of a Grignard reagent and its subsequent reaction with an electrophile, a fundamental transformation in organic synthesis.

Materials:

  • Magnesium turnings

  • Anhydrous 2-MeTHF

  • Alkyl or aryl halide

  • Electrophile (e.g., aldehyde, ketone)

  • Iodine crystal (for initiation)

  • Round-bottom flask, condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen to ensure anhydrous conditions.

  • Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine.

  • Grignard Reagent Formation:

    • Add a small portion of the alkyl/aryl halide dissolved in anhydrous 2-MeTHF to the magnesium turnings.

    • Gently heat the mixture to initiate the reaction, which is typically indicated by a color change and the disappearance of the iodine color.

    • Once the reaction has started, add the remaining solution of the alkyl/aryl halide dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction with Electrophile:

    • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

    • Add a solution of the electrophile in anhydrous 2-MeTHF dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with 2-MeTHF or another suitable organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.

Logical Workflow for Grignard Reaction

Grignard_Reaction cluster_prep Preparation cluster_formation Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware mg Add Mg Turnings & Iodine start->mg add_halide Add Alkyl/Aryl Halide in 2-MeTHF mg->add_halide reflux Maintain Gentle Reflux add_halide->reflux cool Cool to 0°C reflux->cool add_electrophile Add Electrophile in 2-MeTHF cool->add_electrophile stir Stir at Room Temp add_electrophile->stir quench Quench with NH4Cl(aq) stir->quench extract Extract with 2-MeTHF quench->extract purify Dry, Concentrate & Purify extract->purify

Caption: Workflow for a typical Grignard reaction using 2-MeTHF.

Application in Green Extraction: A Substitute for Hexane

2-MeTHF has shown significant promise as a green alternative to hexane for the extraction of natural products, such as aromas, oils, and bioactive compounds.[1][2][7] In a study on the extraction of aromas from hops, 2-MeTHF demonstrated higher extraction yields compared to n-hexane (20.2% vs. 17.9%).[1][7]

Protocol: Solid-Liquid Extraction of Bioactive Compounds from Plant Material

This protocol outlines a general procedure for extracting bioactive compounds from a solid plant matrix using 2-MeTHF.

Materials:

  • Dried and ground plant material

  • 2-Methyloxolane (2-MeTHF)

  • Soxhlet apparatus or a round-bottom flask with a condenser for maceration

  • Heating mantle

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Sample Preparation: Ensure the plant material is thoroughly dried and ground to a fine powder to maximize the surface area for extraction.

  • Extraction Setup (Soxhlet):

    • Place the ground plant material in a thimble and insert it into the Soxhlet extractor.

    • Fill the round-bottom flask with 2-MeTHF.

    • Assemble the Soxhlet apparatus and heat the flask to allow the solvent to cycle through the plant material. Continue the extraction for a predetermined time (e.g., 6 hours).

  • Extraction Setup (Maceration):

    • Place the ground plant material in a round-bottom flask.

    • Add a sufficient volume of 2-MeTHF to fully immerse the material.

    • Stir the mixture at a controlled temperature for a specified duration (e.g., 2-24 hours).

  • Solvent Recovery:

    • After extraction, filter the mixture to separate the solid residue from the solvent extract.

    • Concentrate the extract using a rotary evaporator to recover the 2-MeTHF. The recovered solvent can be stored for reuse.

  • Product Isolation: The concentrated extract contains the desired bioactive compounds. Further purification steps, such as chromatography, may be necessary depending on the target compounds.

Decision Tree for Green Extraction Solvent Selection

Solvent_Selection start Target Compound Polarity? polar Polar start->polar High nonpolar Non-Polar start->nonpolar Low intermediate Intermediate Polarity start->intermediate Medium aqueous Consider Aqueous or Ethanolic Extraction polar->aqueous meoh Methanol/Ethanol Mixtures polar->meoh hexane Traditional (Hexane) vs. Green (2-MeTHF) nonpolar->hexane me_thf 2-MeTHF is a Strong Candidate intermediate->me_thf

Caption: Simplified decision-making for green solvent selection.

Safety, Handling, and Waste Management

While 2-MeTHF is considered a greener solvent, it is still a chemical and must be handled with appropriate safety precautions.

Safety and Handling:

  • (4-Methyloxolan-2-yl)methanol is classified as a flammable liquid and can cause skin and eye irritation.[4] It may also cause specific target organ toxicity through single exposure.[4][5]

  • Always work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Solvent Recovery and Recycling:

A key advantage of 2-MeTHF is its potential for recovery and reuse. Distillation is a common method for recycling 2-MeTHF after a reaction or extraction. This not only reduces waste but also improves the economic viability of the process.

Conclusion and Future Outlook

(4-Methyloxolan-2-yl)methanol and its close, well-studied relative, 2-Methyloxolane (2-MeTHF), represent a significant step forward in the adoption of green chemistry principles in research and industry. The use of 2-MeTHF as a bio-based, high-performance solvent offers a viable path to reducing the environmental impact of chemical processes without compromising efficiency. As research continues, the applications for these and other bio-based solvents will undoubtedly expand, paving the way for a more sustainable future in drug development and chemical synthesis.

References

  • Rapinel, V., et al. (2020). 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.). Molecules, 25(7), 1727. [Link]

  • ResearchGate. (2020). (PDF) 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.). [Link]

  • NextSDS. (n.d.). (4-methyloxolan-2-yl)methanol — Chemical Substance Information. [Link]

  • Tobiszewski, M., & Namiesnik, J. (2017). Greener organic solvents in analytical chemistry. Current Opinion in Green and Sustainable Chemistry, 5, 1-5.
  • NextSDS. (n.d.). (2-methyloxan-4-yl)methanol — Chemical Substance Information. [Link]

  • PubChem. (n.d.). (4-Methylquinazolin-2-yl)methanol. [Link]

  • Purosolv. (2025).
  • Carl ROTH. (n.d.).
  • PubChemLite. (n.d.). (4-methyloxolan-2-yl)methanol (C6H12O2). [Link]

  • Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • PubMed. (2020). 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.). [Link]

  • Google Patents. (n.d.). CN102476979A - Methanol recovery process.
  • MDPI. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. [Link]

Sources

Method

(4-Methyloxolan-2-yl)methanol extraction and purification techniques

An Application Note and Protocol for the Extraction and Purification of (4-Methyloxolan-2-yl)methanol For researchers, scientists, and professionals in drug development, obtaining highly pure chemical intermediates is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Extraction and Purification of (4-Methyloxolan-2-yl)methanol

For researchers, scientists, and professionals in drug development, obtaining highly pure chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This document provides a detailed guide to the extraction and purification of (4-methyloxolan-2-yl)methanol, a key building block in various synthetic pathways. The protocols outlined herein are designed to yield a final product of high purity, suitable for further downstream applications.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of (4-methyloxolan-2-yl)methanol is essential for developing effective extraction and purification strategies. The table below summarizes key properties of the target compound.

PropertyValueSource
CAS Number 6906-52-1[1]
Molecular Formula C6H12O2[2]
Molecular Weight 116.16 g/mol [2]
Predicted XlogP 0.4[2]

Safety Precautions: (4-Methyloxolan-2-yl)methanol is classified as a flammable liquid and can cause skin and eye irritation.[1] It is also classified as a substance that may cause respiratory irritation and drowsiness or dizziness.[1] Therefore, all handling and experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Extraction of (4-Methyloxolan-2-yl)methanol from a Crude Reaction Mixture

A common scenario in organic synthesis is the presence of the desired product in an aqueous reaction mixture. Liquid-liquid extraction is an effective first step to isolate the target compound.

Protocol for Liquid-Liquid Extraction
  • Preparation of the Crude Mixture: Ensure the crude aqueous reaction mixture is cooled to room temperature. If the reaction was performed under acidic or basic conditions, neutralize the mixture to a pH of ~7 using an appropriate acid or base.

  • Solvent Selection: Choose an organic solvent in which (4-methyloxolan-2-yl)methanol is highly soluble, but which is immiscible with water. Given the predicted XlogP of 0.4, a moderately polar solvent like ethyl acetate or dichloromethane is a suitable choice.

  • Extraction Procedure: a. Transfer the neutralized aqueous mixture to a separatory funnel. b. Add an equal volume of the chosen organic solvent (e.g., ethyl acetate). c. Stopper the funnel and gently invert it several times to mix the layers, periodically venting to release any pressure buildup. d. Allow the layers to separate. The organic layer (containing the product) will be the top layer if using ethyl acetate, and the bottom layer if using dichloromethane. e. Drain the organic layer into a clean flask. f. Repeat the extraction of the aqueous layer with two more portions of the organic solvent to maximize the recovery of the product.

  • Drying the Organic Extract: a. Combine all the organic extracts. b. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any residual water. c. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry. d. Filter the solution to remove the drying agent.

  • Solvent Removal: a. Remove the bulk of the organic solvent using a rotary evaporator. This will yield the crude (4-methyloxolan-2-yl)methanol, which can then be further purified.

Purification Techniques for (4-Methyloxolan-2-yl)methanol

The choice of purification technique depends on the nature of the impurities present in the crude product. A combination of distillation and chromatography is often employed to achieve high purity.

Fractional Distillation

Fractional distillation is effective for separating liquids with different boiling points. This technique can be used to remove any remaining extraction solvent and other volatile impurities.

Protocol for Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

  • Distillation: a. Place the crude (4-methyloxolan-2-yl)methanol in the round-bottom flask. b. Heat the flask gently. The temperature at the top of the column will rise as the more volatile components vaporize. c. Collect the fraction that distills at the boiling point of (4-methyloxolan-2-yl)methanol. The boiling point will likely be reduced under vacuum.

Note: For high-boiling-point compounds, vacuum distillation is recommended to prevent decomposition at high temperatures.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[3][4] This method is ideal for achieving high purity of (4-methyloxolan-2-yl)methanol.

Protocol for Column Chromatography
  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is a common choice for the separation of polar compounds like alcohols.[5]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.

  • Column Packing: a. Prepare a slurry of silica gel in the chosen mobile phase. b. Pour the slurry into a chromatography column, ensuring there are no air bubbles in the packed bed.

  • Sample Loading: a. Dissolve the crude (4-methyloxolan-2-yl)methanol in a minimal amount of the mobile phase. b. Carefully add the sample to the top of the silica gel bed.

  • Elution and Fraction Collection: a. Add the mobile phase to the top of the column and begin elution. b. Collect fractions in separate test tubes as the eluent flows through the column. c. Monitor the separation by TLC to identify the fractions containing the pure product.

  • Solvent Removal: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator to obtain the purified (4-methyloxolan-2-yl)methanol.

Workflow and Data Visualization

The following diagrams and table illustrate the overall workflow and expected outcomes of the extraction and purification process.

G cluster_extraction Extraction cluster_purification Purification crude_mixture Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) crude_mixture->extraction drying Drying of Organic Layer (e.g., MgSO4) extraction->drying solvent_removal_1 Solvent Removal (Rotary Evaporator) drying->solvent_removal_1 distillation Fractional/Vacuum Distillation solvent_removal_1->distillation Crude Product chromatography Column Chromatography distillation->chromatography solvent_removal_2 Solvent Removal (Rotary Evaporator) chromatography->solvent_removal_2 pure_product Pure (4-Methyloxolan-2-yl)methanol solvent_removal_2->pure_product Purified Product

Caption: Overall workflow for the extraction and purification of (4-Methyloxolan-2-yl)methanol.

G cluster_setup Column Setup cluster_process Elution Process eluent Eluent Reservoir column Chromatography Column (Packed with Silica Gel) eluent->column sample Sample Loaded on Top collection Fraction Collector start Start Elution collect_fractions Collect Fractions start->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_pure Pool Pure Fractions tlc_analysis->pool_pure Identify Pure Fractions evaporate Evaporate Solvent pool_pure->evaporate final_product Pure Product evaporate->final_product Yields

Caption: Detailed workflow for purification by column chromatography.

Expected Purity and Yield at Each Stage
Purification StageExpected PurityExpected Yield
Crude Extract 50-70%85-95%
After Distillation 80-90%70-85%
After Chromatography >98%50-70% (overall)

Characterization of the Purified Product

The identity and purity of the final product should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

By following these detailed protocols, researchers can effectively extract and purify (4-methyloxolan-2-yl)methanol to a high degree of purity, ensuring its suitability for use in sensitive applications such as drug discovery and development.

References

  • (4-methyloxolan-2-yl)methanol — Chemical Substance Information - NextSDS. [Link]

  • Separation techniques: Chromatography - PMC - NIH. [Link]

  • Chromatography: Techniques of Separation - TSI Journals. [Link]

  • Chromatography Techniques & Key Components. [Link]

  • Pressure Swing Distillation for Separation of Tetrahydrofuran-Methanol Background. [Link]

  • Organic Syntheses Procedure. [Link]

  • US4919765A - Process for the purification of tetrahydrofuran - Google P
  • Column chromatography - Columbia University. [Link]

  • Sciencemadness Discussion Board - Safely distilling THF? - Powered by XMB 1.9.11. [Link]

  • The Benzophenone/Ketyl Tetrahydrofuran(THF) Still | Wsu. [Link]

  • CHROMATOGRAPHY Chromatography is a technique used to separate mixtures based on adsorption differences among a mixture's compone. [Link]

  • How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals. [Link]

  • Methanol MSDS. [Link]

  • (4-methyloxolan-2-yl)methanol (C6H12O2) - PubChemLite. [Link]

Sources

Application

Application of (4-Methyloxolan-2-yl)methanol in Pharmaceutical Drug Discovery: A Technical Guide

(4-Methyloxolan-2-yl)methanol , a chiral substituted tetrahydrofuran, represents a valuable class of building blocks in modern medicinal chemistry. Its structurally rigid, five-membered heterocyclic core, combined with s...

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Author: BenchChem Technical Support Team. Date: March 2026

(4-Methyloxolan-2-yl)methanol , a chiral substituted tetrahydrofuran, represents a valuable class of building blocks in modern medicinal chemistry. Its structurally rigid, five-membered heterocyclic core, combined with stereocenters at the C2 and C4 positions, offers a unique three-dimensional scaffold that can be exploited to enhance interactions with biological targets and improve pharmacokinetic properties. This guide provides an in-depth exploration of the strategic application of (4-methyloxolan-2-yl)methanol in drug discovery, complete with detailed synthetic and derivatization protocols for research and development professionals.

The tetrahydrofuran (THF) motif is a prevalent feature in a multitude of natural products and has been successfully incorporated into several FDA-approved drugs.[1][2] Its utility stems from its ability to act as a bioisosteric replacement for other chemical groups, favorably modulating properties such as solubility, metabolic stability, and target binding affinity.[3] The strategic placement of a methyl group at the 4-position and a hydroxymethyl handle at the 2-position of the oxolane ring provides a versatile platform for generating diverse chemical libraries for structure-activity relationship (SAR) studies.

Strategic Value in Drug Design

The incorporation of the (4-methyloxolan-2-yl)methanol scaffold into drug candidates can be driven by several key medicinal chemistry principles:

  • Bioisosterism and Scaffold Hopping: The tetrahydrofuran ring can serve as a non-classical bioisostere for various functional groups, including phenyl rings or flexible alkyl chains.[3] This substitution can lead to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, while maintaining or enhancing biological activity. This strategy of "scaffold hopping" allows for the exploration of new chemical space and the generation of novel intellectual property.[3]

  • Introduction of Chirality and Structural Rigidity: The defined stereochemistry of the (4-methyloxolan-2-yl)methanol core introduces conformational constraint, which can lead to higher binding affinity and selectivity for the target protein. The precise spatial arrangement of substituents is often critical for optimal drug-receptor interactions.[4][5]

  • Vector for Further Functionalization: The primary alcohol at the C2 position serves as a versatile chemical handle for introducing a wide array of functional groups through well-established chemical transformations. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

A notable application of substituted tetrahydrofuran moieties is in the design of potent HIV-1 protease inhibitors. The cyclic ether can function as a P2 ligand, forming crucial hydrogen bonding and van der Waals interactions with the backbone of the enzyme's active site.[6][7] This highlights the potential of chiral building blocks like (4-methyloxolan-2-yl)methanol in the development of novel antiviral therapeutics.

Physicochemical and Hazard Information

A summary of the key properties of (4-Methyloxolan-2-yl)methanol is provided below.

PropertyValueReference
CAS Number 6906-52-1[7]
Molecular Formula C₆H₁₂O₂[6]
Molecular Weight 116.16 g/mol [6]
Predicted XlogP 0.4[6]
Hazard Classifications Flammable liquid, Skin irritant, Eye irritant[7]

Protocols for Synthesis and Derivatization

While specific literature on the synthesis of (4-methyloxolan-2-yl)methanol is limited[6], a robust and stereoselective synthesis can be conceptualized based on established methods for analogous substituted tetrahydrofurans, particularly from chiral pool starting materials like D-xylose.

Protocol 1: Conceptual Stereoselective Synthesis of (2S,4R)-(4-Methyloxolan-2-yl)methanol

This conceptual protocol is based on well-precedented transformations in carbohydrate chemistry and the synthesis of substituted tetrahydrofurans. The stereochemistry of the final product is dictated by the starting material, D-xylose.

Synthesis_Workflow D_Xylose D-Xylose Intermediate1 Di-O-isopropylidene-D-xylofuranose D_Xylose->Intermediate1 Acetone, H+ Intermediate2 Selective Deoxygenation at C3 Intermediate1->Intermediate2 e.g., Barton-McCombie Intermediate3 Reduction & Tosylation Intermediate2->Intermediate3 1. NaBH4 2. TsCl, Pyridine Intermediate4 Intramolecular Cyclization Intermediate3->Intermediate4 Base (e.g., NaH) Final_Product (2S,4R)-(4-Methyloxolan-2-yl)methanol Intermediate4->Final_Product Reductive Opening Oxidation_Reaction Starting_Material (4-Methyloxolan-2-yl)methanol Product (4-Methyloxolan-2-yl)carbaldehyde Starting_Material->Product Swern Oxidation Reagents 1. (COCl)₂, DMSO, -78 °C 2. Et₃N

Sources

Method

Introduction: The Versatility of (4-Methyloxolan-2-yl)methyl Esters and Advanced Synthesis Protocols

An Application Note for the Synthesis of (4-Methyloxolan-2-yl)methyl Esters (4-Methyloxolan-2-yl)methanol, a derivative of tetrahydrofurfuryl alcohol, serves as a valuable chiral building block in the synthesis of comple...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of (4-Methyloxolan-2-yl)methyl Esters

(4-Methyloxolan-2-yl)methanol, a derivative of tetrahydrofurfuryl alcohol, serves as a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its esters are of particular interest due to their diverse applications as flavorings, fragrances, and specialty solvents.[1] The synthesis of these esters requires robust and adaptable protocols that can accommodate a variety of carboxylic acids while preserving the integrity of the oxolane (tetrahydrofuran) ring.

This application note provides detailed, step-by-step protocols for the esterification of (4-Methyloxolan-2-yl)methanol. We present two primary, field-proven methods: the classic Fischer-Speier esterification for its simplicity and cost-effectiveness, and the modern Steglich esterification, a milder alternative ideal for sensitive or sterically hindered substrates.[1][2] The causality behind each procedural step is explained to provide researchers with a deep understanding of the reaction mechanics, enabling effective troubleshooting and adaptation.

Part 1: Foundational Chemical Principles

Esterification is a cornerstone reaction in organic synthesis, involving the formation of an ester from an alcohol and a carboxylic acid. The choice of method depends critically on the substrate's stability, particularly its sensitivity to acid.

Fischer-Speier Esterification

This reaction involves heating the alcohol and carboxylic acid with a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2] The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted toward the products by either using a large excess of one reactant (usually the more cost-effective one) or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[3][4] The mechanism proceeds via protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity for nucleophilic attack by the alcohol.[3][5]

Steglich Esterification

For substrates that are sensitive to strong acids, the Steglich esterification offers a powerful alternative that proceeds under mild, neutral conditions at room temperature.[6][7] This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[1] A nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is crucial for accelerating the reaction, especially with sterically hindered alcohols.[7][8] The reaction forms a highly stable N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.[7]

Caption: General reaction scheme for ester synthesis.

Part 2: Detailed Experimental Protocol - Fischer-Speier Esterification

This protocol describes the synthesis of (4-Methyloxolan-2-yl)methyl acetate as a representative example.

Materials and Reagents

The following table summarizes the reagents required for the reaction. It is critical to use anhydrous solvents and reagents where specified to prevent unwanted side reactions and to favor the reaction equilibrium.

ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass / Volume
(4-Methyloxolan-2-yl)methanol116.161.025.02.90 g
Acetic Acid (Glacial)60.053.075.04.30 mL
Sulfuric Acid (Conc.)98.080.051.25~0.07 mL (catalyst)
Toluene---50 mL
Saturated NaHCO₃ (aq)---2 x 30 mL
Brine---30 mL
Anhydrous MgSO₄---~5 g
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add (4-Methyloxolan-2-yl)methanol (1.0 eq, 25.0 mmol, 2.90 g) and toluene (50 mL).

  • Reagent Addition: Add glacial acetic acid (3.0 eq, 75.0 mmol, 4.30 mL) to the flask. Begin stirring the mixture.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (5 mol%, ~2-3 drops) to the stirring solution. Causality Note: The acid protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the alcohol.[4]

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120°C). Monitor the collection of water in the side arm of the Dean-Stark apparatus. The reaction is typically complete when water ceases to collect (usually 2-4 hours). Causality Note: The continuous removal of water is essential to drive the reversible reaction to completion, in accordance with Le Châtelier's principle.[3]

  • Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate), visualizing with a potassium permanganate stain. The disappearance of the starting alcohol spot indicates reaction completion.

Work-up and Purification
  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to neutralize the acidic catalyst and remove excess acetic acid. Be cautious of CO₂ evolution.

  • Washing: Wash the organic layer with brine (1 x 30 mL) to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by fractional distillation or flash column chromatography on silica gel to yield the pure product.

Part 3: Detailed Experimental Protocol - Steglich Esterification

This method is highly effective for coupling with more complex or acid-sensitive carboxylic acids.

Materials and Reagents
ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass / Volume
Carboxylic Acid (R-COOH)-1.010.0-
(4-Methyloxolan-2-yl)methanol116.161.212.01.39 g
DCC206.331.111.02.27 g
DMAP122.170.11.0122 mg
Dichloromethane (DCM, Anhydrous)---50 mL
Diethyl Ether---For filtration
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq, 10.0 mmol), (4-Methyloxolan-2-yl)methanol (1.2 eq, 12.0 mmol, 1.39 g), and DMAP (0.1 eq, 1.0 mmol, 122 mg).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 50 mL) via syringe and stir the mixture until all solids dissolve.

  • Cooling: Cool the flask to 0°C in an ice-water bath. Causality Note: Cooling the reaction mixture before adding the coupling agent helps to control the initial exothermic reaction and minimize potential side reactions.

  • DCC Addition: Add DCC (1.1 eq, 11.0 mmol, 2.27 g) to the cold, stirring solution in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is consumed.

Work-up and Purification
  • Byproduct Removal: Upon completion, cool the reaction mixture again to 0°C to maximize the precipitation of the DCU byproduct. Filter the mixture through a pad of Celite or a sintered glass funnel, washing the filter cake with a small amount of cold diethyl ether. Causality Note: The insolubility of DCU in most common organic solvents is a key feature of this reaction, enabling its straightforward removal by filtration.[7]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 x 20 mL) to remove residual DMAP and any unreacted DCC, followed by saturated NaHCO₃ (2 x 20 mL), and finally brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester by flash column chromatography on silica gel.

Part 4: Overall Workflow and Method Comparison

The selection of an esterification protocol is a critical decision in synthetic planning. The following workflow diagram and comparison table are designed to guide the researcher in making an informed choice based on substrate properties and experimental constraints.

cluster_decision Method Selection cluster_fischer cluster_steglich start Start: Select Carboxylic Acid & Alcohol decision Is substrate acid-sensitive or sterically hindered? start->decision f_setup 1. Setup with Dean-Stark decision->f_setup No s_setup 1. Combine Reagents in Anhydrous DCM at 0°C decision->s_setup Yes f_reflux 2. Add Reagents & Acid Catalyst, Reflux (2-4h) f_setup->f_reflux f_workup 3. Aqueous Work-up (NaHCO₃ Wash) f_reflux->f_workup purify Purification (Column Chromatography or Distillation) f_workup->purify s_react 2. Add DCC, React at RT (12-18h) s_setup->s_react s_workup 3. Filter DCU Byproduct, Aqueous Work-up s_react->s_workup s_workup->purify analyze Characterization (NMR, IR, MS) purify->analyze finish End: Pure Ester analyze->finish

Caption: Decision workflow for esterification protocol selection.

Method Comparison Summary
FeatureFischer-Speier EsterificationSteglich Esterification
Conditions Harsh (Acidic, High Temp)Mild (Neutral, Room Temp)[6]
Reaction Time 2 - 10 hours[2]12 - 18 hours
Substrate Scope Good for simple, robust primary/secondary alcohols.[2] Poor for acid-labile substrates.Excellent for acid-sensitive and sterically hindered substrates.[6][9]
Byproducts Water (removed during reaction)Insoluble Dicyclohexylurea (DCU)[7]
Reagent Cost Low (H₂SO₄ is inexpensive)High (DCC/EDC are specialty reagents)
Key Advantage Simplicity, scalability, low cost.Broad substrate scope, mild conditions.
Key Disadvantage Limited to acid-stable molecules.Stoichiometric waste (DCU), higher cost.

Part 5: Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagent Handling: Concentrated sulfuric acid is extremely corrosive and must be handled with extreme care. Always add acid to the solution, never the other way around. Dichloromethane is a suspected carcinogen and should be handled with caution. DCC is a potent sensitizer and can cause severe allergic reactions upon skin contact.

References

  • Lin, T., Liu, C., Yang, C., Li, H., & Chen, Y. (n.d.). Quantification of methyl ester content of pectin by pectinesterase. 中央研究院.
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Reynolds, G. A., & Hauser, C. R. (n.d.). 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • ResearchGate. (n.d.). Reactions of 4-methylidenedioxolan-2-ones with 2-methyltryptamines. Synthesis of core analogs of aurantioclavine. [Link]

  • ResearchGate. (n.d.). Enzymatic esterification of (−)-menthol with fatty acids in solvent by a commercial lipase from Candida rugosa. [Link]

  • Kunishima, M., et al. (2015, May 14). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). ResearchGate. [Link]

  • Parveen, S., et al. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Center for Biotechnology Information. [Link]

  • MDPI. (2024, October 23). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. [Link]

  • Knowles, R. R., & Stephenson, C. R. J. (n.d.). Catalytic Ring Expansions of Cyclic Alcohols Enabled by Proton-Coupled Electron Transfer. [Link]

  • ResearchGate. (2026, March 4). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. [Link]

  • Usaku, C., et al. (2023, June 1). Enzymatic esterification/transesterification of rice bran acid oil for subsequent γ-oryzanol recovery. Biofuel Research Journal. [Link]

  • Palaniappan, S., & Ramaswamy, A. V. (n.d.). Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. ResearchGate. [Link]

  • Google Patents. (2008, September 18). US7459587B2 - Process for purifying menthol.
  • Jordan, A., et al. (2026, January 9). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

  • Beilstein Journal of Organic Chemistry. (2021, February 24). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. [Link]

  • SciSpace. (n.d.). Enzymatic Kinetics of Solvent-free Esterification with Bio-imprinted Lipase. [Link]

  • Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.
  • ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • MDPI. (2026, February 8). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. [Link]

  • MDPI. (2020, August 11). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. [Link]

  • Journal of Chemical Technology and Metallurgy. (2013, July 29). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. [Link]

  • ResearchGate. (2024, October 11). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. [Link]

  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]

  • Protocols.io. (2023, November 27). Purification of Methylglucose Lipopolysaccharides (MGLP). [Link]

  • MDPI. (2024, January 23). Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters. [Link]

  • PSIBERG. (2023, January 8). Step-by-Step Mechanism of Fischer Esterification. [Link]

  • Jordan, A., et al. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • Grokipedia. (n.d.). Steglich esterification. [Link]

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]

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Application

The Versatility of (4-Methyloxolan-2-yl)methanol in Modern Synthesis: Application Notes for Transition Metal-Catalyzed Cross-Coupling

Introduction: A Sustainable Building Block for Complex Architectures In the quest for novel molecular architectures, the focus of modern synthetic chemistry is increasingly turning towards readily available, stereochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Sustainable Building Block for Complex Architectures

In the quest for novel molecular architectures, the focus of modern synthetic chemistry is increasingly turning towards readily available, stereochemically rich, and sustainable building blocks. (4-Methyloxolan-2-yl)methanol, a substituted tetrahydrofuran derivative, represents a prime example of such a scaffold. Its structure, featuring a chiral oxolane ring and a primary alcohol, offers multiple points for diversification, making it an attractive synthon for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The tetrahydrofuran motif is prevalent in numerous natural products, and the primary alcohol serves as a versatile handle for a variety of chemical transformations.

This guide provides an in-depth exploration of the potential applications of (4-Methyloxolan-2-yl)methanol in transition metal-catalyzed cross-coupling reactions. We will delve into two primary modes of reactivity: functionalization at the primary alcohol and the more advanced ring-opening cross-coupling of the oxolane moiety. The protocols and mechanistic discussions presented herein are grounded in established principles of organometallic chemistry, offering researchers a solid foundation for incorporating this valuable building block into their synthetic strategies.

Part 1: Functionalization of the Primary Alcohol Moiety

The primary alcohol of (4-Methyloxolan-2-yl)methanol is a versatile functional group for C-O and C-C bond formation through cross-coupling reactions. These transformations allow for the direct linkage of the oxolane scaffold to aryl, heteroaryl, and other organic fragments.

Palladium-Catalyzed C-O Cross-Coupling: Synthesis of Aryl Ethers

The formation of alkyl aryl ethers is a cornerstone of medicinal chemistry, appearing in approximately 20% of the top 200 pharmaceuticals.[1] Palladium-catalyzed Buchwald-Hartwig amination-type C-O coupling provides a mild and general method for the synthesis of these motifs from primary alcohols.[1][2] This approach is particularly advantageous over traditional methods like the Williamson ether synthesis due to its broader functional group tolerance.[3]

Mechanistic Rationale:

The catalytic cycle for the Pd-catalyzed O-arylation of primary alcohols generally proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the alcoholate, and finally, reductive elimination to form the C-O bond and regenerate the Pd(0) catalyst.[1] A significant challenge in the coupling of primary alcohols is the potential for β-hydride elimination from the intermediate palladium alkoxide complex, which can lead to the reduction of the aryl halide.[1][3] The use of specialized bulky, electron-rich phosphine ligands, such as BrettPhos or newly developed biaryl phosphines, can enhance the rate of reductive elimination, thereby minimizing this undesired side reaction.[1][4]

Workflow for Palladium-Catalyzed C-O Cross-Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, (4-Methyloxolan-2-yl)methanol, Base (e.g., Cs2CO3) catalyst Add Pd Precatalyst (e.g., Pd2(dba)3) & Ligand (e.g., BrettPhos) reagents->catalyst solvent Add Anhydrous Toluene catalyst->solvent heat Heat under Inert Atmosphere (e.g., 85-110 °C) solvent->heat cool Cool to Room Temperature heat->cool filter Filter through Silica Gel cool->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Column Chromatography concentrate->purify product Aryl-(4-Methyloxolan-2-yl)methyl Ether purify->product

Caption: Workflow for Pd-catalyzed aryl ether synthesis.

Protocol 1: Palladium-Catalyzed O-Arylation of (4-Methyloxolan-2-yl)methanol with an Activated Aryl Halide

This protocol is adapted from established procedures for the C-O coupling of primary alcohols with activated aryl halides using a commercially available ligand.[1][4]

Reagent Amount Molar Equiv. Notes
Activated Aryl Halide1.0 mmol1.0e.g., 4-bromobenzonitrile
(4-Methyloxolan-2-yl)methanol1.2 mmol1.2
Cesium Carbonate (Cs₂CO₃)2.0 mmol2.0Base should be finely ground and dried.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.02 mmol0.02 (Pd)Palladium precatalyst.
BrettPhos0.04 mmol0.04Ligand.
Anhydrous Toluene5 mL-Solvent.

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), cesium carbonate (2.0 mmol), the palladium precatalyst (0.02 mmol), and the ligand (0.04 mmol).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (3 mL) via syringe, followed by (4-Methyloxolan-2-yl)methanol (1.2 mmol) and additional toluene (2 mL).

  • Place the sealed tube in a preheated oil bath at 85-110 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a short pad of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl ether.

Nickel-Catalyzed C-C Cross-Coupling: A One-Pot Approach from a Primary Alcohol

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for cross-coupling reactions.[5] For C-C bond formation starting from an alcohol, the hydroxyl group must first be converted into a better leaving group. A highly efficient approach is a one-pot protocol where the alcohol is first activated in situ (e.g., as a sulfonate), followed by a nickel-catalyzed Suzuki-Miyaura cross-coupling with a boronic acid.[6] This strategy avoids the isolation of the intermediate sulfonate ester, improving overall efficiency.

Mechanistic Rationale:

The reaction proceeds in two stages within a single pot. First, the primary alcohol reacts with a sulfonylating agent (e.g., methanesulfonyl chloride) to form an aliphatic sulfonate. Upon introduction of the nickel catalyst and the boronic acid, a catalytic cycle is initiated. This cycle is believed to involve the formation of an alkyl radical intermediate, leading to a stereoablative outcome.[6] The use of a bipyridine-type ligand is often crucial for the success of these transformations.[6]

Diagram of the One-Pot Alcohol Activation and Cross-Coupling

cluster_activation In Situ Activation cluster_coupling Ni-Catalyzed Cross-Coupling alcohol (4-Methyloxolan-2-yl)methanol mesylate Intermediate Sulfonate alcohol->mesylate MsCl, Base product Aryl-(4-Methyloxolan-2-yl)methane mesylate->product NiBr2(dme), Dtbbpy, K3PO4, NaI, t-BuOH/H2O boronic Aryl Boronic Acid boronic->product

Caption: One-pot activation and Ni-catalyzed Suzuki coupling.

Protocol 2: One-Pot Nickel-Catalyzed Suzuki-Miyaura Coupling of (4-Methyloxolan-2-yl)methanol

This protocol is based on a one-pot arylation of alcohols via in situ mesylation followed by nickel-catalyzed cross-coupling.[6]

Reagent Amount Molar Equiv. Notes
Step 1: Mesylation
(4-Methyloxolan-2-yl)methanol0.5 mmol1.0
Anhydrous Dichloromethane (DCM)2.5 mL-Solvent.
Triethylamine (Et₃N)0.75 mmol1.5Base.
Methanesulfonyl Chloride (MsCl)0.6 mmol1.2Added at 0 °C.
Step 2: Cross-Coupling
Aryl Boronic Acid1.0 mmol2.0
Nickel(II) Bromide Dimethoxyethane Complex (NiBr₂(dme))0.05 mmol0.1Nickel precatalyst.
4,4′-Di-tert-butyl-2,2′-bipyridine (Dtbbpy)0.05 mmol0.1Ligand.
Potassium Phosphate (K₃PO₄)1.5 mmol3.0Base.
Sodium Iodide (NaI)0.75 mmol1.5Additive.
tert-Butanol/Water (1:1)2.5 mL-Solvent.

Step-by-Step Procedure:

  • Mesylation: To a flame-dried round-bottom flask under argon, add (4-Methyloxolan-2-yl)methanol (0.5 mmol) and anhydrous DCM (2.5 mL). Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (0.75 mmol), followed by the dropwise addition of methanesulfonyl chloride (0.6 mmol).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Remove the solvent under reduced pressure.

  • Cross-Coupling: To the flask containing the crude mesylate, add the aryl boronic acid (1.0 mmol), NiBr₂(dme) (0.05 mmol), Dtbbpy (0.05 mmol), K₃PO₄ (1.5 mmol), and NaI (0.75 mmol).

  • Evacuate and backfill the flask with argon.

  • Add the degassed tert-butanol/water (1:1, 2.5 mL) solvent mixture via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the arylated product.

Part 2: Ring-Opening Cross-Coupling of the Oxolane Moiety

A more advanced and powerful application of (4-Methyloxolan-2-yl)methanol involves the activation and cleavage of the C-O bond within the tetrahydrofuran ring. This strategy allows for the stereospecific construction of acyclic structures that would be challenging to access through other means. Nickel catalysis has proven particularly effective for this type of transformation.[7][8]

Mechanistic Considerations:

The nickel-catalyzed ring-opening cross-coupling of aryl-substituted tetrahydrofurans with Grignard reagents (a Kumada-type coupling) has been shown to proceed with inversion of stereochemistry at the benzylic position.[8] This suggests an Sₙ2-type mechanism for the C-O bond cleavage. The reaction is highly stereospecific, allowing for the synthesis of diastereomerically enriched acyclic alcohols.[7] While (4-Methyloxolan-2-yl)methanol lacks a benzylic ether, the principle of nickel-catalyzed C(sp³)–O bond cleavage can be extended to this system, likely proceeding through a similar oxidative addition mechanism at the C2 position of the oxolane ring.

Catalytic Cycle for Ni-Catalyzed Ring-Opening Cross-Coupling

G cluster_cycle Proposed Catalytic Cycle A L-Ni(0) B Oxidative Addition (C-O Cleavage) A->B (4-Methyloxolan-2-yl)methanol C L-Ni(II) Intermediate B->C D Transmetalation (R-MgX) C->D E L-Ni(II)-R Intermediate D->E F Reductive Elimination E->F F->A Product Product_out Acyclic Alcohol Product

Caption: Proposed cycle for Ni-catalyzed ring-opening.

Protocol 3: Nickel-Catalyzed Kumada-Type Ring-Opening of (4-Methyloxolan-2-yl)methanol

This protocol is a hypothetical adaptation based on the successful nickel-catalyzed ring-opening of aryl-substituted tetrahydrofurans with Grignard reagents.[7][8]

Reagent Amount Molar Equiv. Notes
(4-Methyloxolan-2-yl)methanol0.5 mmol1.0
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (Ni(dppe)Cl₂)0.025 mmol0.05Nickel catalyst.
Anhydrous Tetrahydrofuran (THF)5 mL-Solvent.
Aryl or Alkyl Grignard Reagent (R-MgX)1.5 mmol3.0e.g., Phenylmagnesium bromide (1.0 M in THF).

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, add Ni(dppe)Cl₂ (0.025 mmol).

  • Add anhydrous THF (3 mL) and stir to dissolve the catalyst.

  • Add a solution of (4-Methyloxolan-2-yl)methanol (0.5 mmol) in THF (2 mL).

  • Cool the reaction mixture to 0 °C.

  • Slowly add the Grignard reagent (1.5 mmol) dropwise over 10 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired acyclic alcohol.

Conclusion and Future Outlook

(4-Methyloxolan-2-yl)methanol stands out as a promising and versatile building block for modern organic synthesis. The application notes provided here illustrate two distinct and powerful strategies for its incorporation into complex molecules using transition metal catalysis. The functionalization of the primary alcohol via palladium- and nickel-catalyzed C-O and C-C cross-coupling reactions offers a direct route to a wide array of derivatives. Furthermore, the potential for nickel-catalyzed ring-opening cross-coupling unlocks novel synthetic pathways to stereochemically defined acyclic structures.

As the demand for sustainable and efficient synthetic methods grows, the exploration of biomass-derived scaffolds like (4-Methyloxolan-2-yl)methanol will undoubtedly intensify. Further research into the development of new catalytic systems, including those based on earth-abundant metals like iron and copper, will continue to expand the synthetic utility of this and related building blocks. The protocols and insights provided in this guide are intended to serve as a springboard for innovation, empowering researchers to harness the full potential of (4-Methyloxolan-2-yl)methanol in the development of next-generation pharmaceuticals and functional materials.

References

  • Shelby, Q.; An, B.; Musacchio, P. Z.; & Buchwald, S. L. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Journal of the American Chemical Society. Available at: [Link][1][9][10]

  • Hofstra, M. M.; Wisniewski, S. R.; & Montgomery, T. A. (2025). Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives. Angewandte Chemie International Edition. Available at: [Link][6][11]

  • Tollefson, E. J.; & Jarvo, E. R. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society. Available at: [Link][7][8]

  • Engle, K. M.; & Yu, J.-Q. (2013). Palladium-catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. PMC. Available at: [Link][3]

  • Nazari, S. H.; Bourdeau, J. E.; Talley, M. R.; Valdivia-Berroeta, G. A.; Smith, S. J.; & Michaelis, D. J. (n.d.). Nickel-Catalyzed Suzuki Cross Couplings with Unprotected Allylic Alcohols Enabled by Bidentate NHC/Phosphine Ligands. Manuscript. Available at: [Link][12]

  • Various Authors. (2021). Development of Nickel-Catalyzed Cross-Coupling of Alcohol Derivatives to Construct Carbon-Carbon Bonds. Chinese Journal of Organic Chemistry. Available at: [Link][5]

  • Maligres, P. E.; Li, J.; Krska, S. W.; Schreier, J. D.; & Raheem, I. T. (2012). C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols. Protocol Exchange. Available at: [Link][4]

  • Buchwald, S. L. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society. Available at: [Link][13]

  • Shaughnessy, K. H. (2019). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link][14]

  • Boucher, C. (2021). Etherification (Ullmann and Buchwald-Hartwig). YouTube. Available at: [Link][2]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved March 7, 2024, from [Link][15]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link][16]

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Method

Topic: Advanced Derivatization Methods for the Gas Chromatographic Analysis of (4-Methyloxolan-2-yl)methanol

An Application Note for Researchers, Scientists, and Drug Development Professionals **Abstract (4-Methyloxolan-2-yl)methanol, a substituted tetrahydrofuran derivative, possesses a polar primary alcohol functional group t...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

(4-Methyloxolan-2-yl)methanol, a substituted tetrahydrofuran derivative, possesses a polar primary alcohol functional group that presents significant challenges for direct gas chromatography (GC) analysis. Its polarity can lead to poor chromatographic performance, including peak tailing, low volatility, and potential thermal degradation within the GC system.[1][2][3][4] This application note provides a detailed guide to two robust derivatization strategies—silylation and acylation—designed to chemically modify the analyte. These methods effectively mask the polar hydroxyl group, converting the molecule into a more volatile and thermally stable derivative suitable for high-resolution GC and GC-Mass Spectrometry (GC-MS) analysis. Detailed, field-proven protocols for each method are presented, along with an exploration of the underlying chemical principles and optimization strategies.

The Rationale for Derivatization

Gas chromatography is a premier technique for analyzing volatile and semi-volatile compounds.[5] However, the successful analysis of polar molecules like (4-Methyloxolan-2-yl)methanol is contingent upon overcoming their inherent chemical properties. The primary hydroxyl (-OH) group imparts high polarity due to hydrogen bonding capabilities. This leads to several analytical challenges:

  • Low Volatility: Strong intermolecular hydrogen bonds increase the boiling point, making it difficult to vaporize the analyte completely and efficiently in the GC inlet.[1]

  • Poor Peak Shape: The active hydrogen can interact with active sites (e.g., free silanol groups) on the GC liner and column stationary phase, causing significant peak tailing and reduced resolution.[1][6]

  • Thermal Instability: Polar compounds can be susceptible to thermal degradation at the high temperatures of the GC inlet, leading to inaccurate quantification and the appearance of artifact peaks.[1][2]

Derivatization addresses these issues by chemically modifying the problematic functional group.[4][7] The process replaces the active hydrogen of the hydroxyl group with a non-polar moiety, which dramatically increases volatility, enhances thermal stability, and improves chromatographic behavior.[1][7][8] The two most effective and widely adopted strategies for alcohols are silylation and acylation.[7][9]

Core Derivatization Strategies: Mechanisms and Reagents

Silylation: Forming Volatile Silyl Ethers

Silylation is arguably the most prevalent derivatization method for GC analysis.[9] The reaction involves the replacement of the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, forming a TMS ether.[7][10] This process occurs via a nucleophilic (SN2) attack of the alcohol's oxygen on the silicon atom of the silylating reagent.[1]

The resulting TMS derivatives are significantly more volatile, less polar, and more thermally stable than the parent alcohol.[1][8]

Key Silylating Reagents:

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Often the reagent of choice, MSTFA is a powerful silyl donor. Its primary advantage lies in the high volatility of its byproducts (N-methyltrifluoroacetamide), which typically elute early and do not interfere with the chromatogram, making it ideal for trace analysis.[1][11] Furthermore, its byproducts are neutral, reducing the risk of column degradation.[11][12]

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Another powerful and widely used reagent. Like MSTFA, its byproducts are highly volatile.[1][13] For moderately hindered compounds, its reactivity can be enhanced by adding a catalyst, such as trimethylchlorosilane (TMCS).[10][13]

Causality in Experimental Choices: The selection of an anhydrous aprotic solvent (e.g., pyridine, acetonitrile, dichloromethane) is critical. Silylating reagents are extremely sensitive to moisture and will readily react with any water present, consuming the reagent and preventing the complete derivatization of the target analyte.[1][10][13]

Acylation: Creating Stable Ester Derivatives

Acylation converts the alcohol into a more volatile and stable ester.[14][15] This is particularly effective when using perfluorinated acylating agents, as the resulting halogenated derivatives exhibit excellent volatility and are highly sensitive to Electron Capture Detectors (ECD), enabling ultra-trace level detection.[1][16]

Key Acylating Reagent:

  • TFAA (Trifluoroacetic anhydride): A highly reactive agent that forms stable O-trifluoroacetyl derivatives with alcohols.[16][17] The reaction is rapid and produces derivatives with excellent chromatographic properties.[16][17]

Causality in Experimental Choices: Acylation reactions with anhydrides generate an acid byproduct. To prevent this acid from degrading the GC column's stationary phase, a base such as pyridine or triethylamine is typically added to the reaction mixture to act as an acid scavenger.[1][16]

Experimental Protocols & Workflows

These protocols are designed as self-validating systems. It is imperative to prepare a reagent blank (containing all components except the analyte) to identify any potential interferences from solvents or the derivatizing reagents themselves.[16]

Protocol 1: Silylation of (4-Methyloxolan-2-yl)methanol using MSTFA

This protocol is optimized for creating a volatile TMS ether, ideal for GC-FID or GC-MS analysis.

Materials:

  • (4-Methyloxolan-2-yl)methanol standard

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)

  • Anhydrous Pyridine or Acetonitrile

  • 2 mL GC Vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of (4-Methyloxolan-2-yl)methanol in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Solvent Evaporation: Pipette 100 µL of the standard solution into a 2 mL GC vial. Gently evaporate the solvent to complete dryness under a stream of dry nitrogen gas at room temperature. This step is crucial to remove any protic solvents or water.

  • Reagent Addition: To the dry residue, add 100 µL of anhydrous pyridine (or acetonitrile) followed by 100 µL of MSTFA.

  • Reaction: Immediately cap the vial tightly. Vortex for 10 seconds to ensure thorough mixing. Place the vial in a heating block or oven set to 70°C for 30 minutes to drive the reaction to completion.[12]

  • Cooling & Analysis: Remove the vial and allow it to cool to room temperature.

  • Injection: Inject 1 µL of the derivatized solution directly into the GC or GC-MS system.

silylation_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A Prepare 1 mg/mL Analyte Standard B Pipette 100 µL into GC Vial A->B C Evaporate to Dryness (N2 Stream) B->C D Add 100 µL Anhydrous Solvent C->D E Add 100 µL MSTFA D->E F Cap, Vortex & Heat (70°C, 30 min) E->F G Cool to Room Temperature F->G H Inject 1 µL into GC/GC-MS G->H

Silylation Workflow using MSTFA.
Protocol 2: Acylation of (4-Methyloxolan-2-yl)methanol using TFAA

This protocol produces a stable trifluoroacetyl ester, suitable for high-sensitivity analysis, particularly with an ECD.

Materials:

  • (4-Methyloxolan-2-yl)methanol standard

  • TFAA (Trifluoroacetic anhydride)

  • Anhydrous Dichloromethane or Ethyl Acetate

  • Anhydrous Pyridine (as acid scavenger)

  • 2 mL GC Vials with PTFE-lined caps

  • Heating block or oven

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of (4-Methyloxolan-2-yl)methanol in 1 mL of anhydrous dichloromethane in a 2 mL GC vial.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the solution, followed by the careful addition of 100 µL of TFAA.

  • Reaction: Immediately cap the vial tightly. Vortex for 10 seconds. Heat the vial at 60°C for 20 minutes.[16]

  • Cooling & Quenching (Optional but Recommended): Allow the vial to cool to room temperature. To remove excess reagent and the pyridinium trifluoroacetate salt, add 0.5 mL of deionized water, vortex for 30 seconds, and allow the layers to separate.

  • Analysis: Carefully withdraw an aliquot from the upper organic layer for injection.

  • Injection: Inject 1 µL of the organic phase into the GC or GC-MS system.

acylation_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Workup & Analysis A Dissolve Analyte in 1 mL Anhydrous Solvent B Add 100 µL Pyridine (Scavenger) A->B C Add 100 µL TFAA B->C D Cap, Vortex & Heat (60°C, 20 min) C->D E Cool to Room Temperature D->E F Optional: Quench with H2O & Separate Layers E->F G Inject 1 µL of Organic Layer F->G

Acylation Workflow using TFAA.

Data Presentation and Method Comparison

The choice between silylation and acylation depends on the specific analytical goals, such as required sensitivity, available detectors, and potential interferences.

Table 1: Comparison of Primary Derivatization Methods

FeatureSilylation (MSTFA)Acylation (TFAA)
Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamideTrifluoroacetic anhydride
Derivative Trimethylsilyl (TMS) EtherTrifluoroacetyl (TFA) Ester
Typical Conditions 70°C for 30 min60°C for 20 min
Advantages Highly volatile byproducts, neutral reaction, excellent for trace analysis, versatile for many functional groups.[1][11]Produces very stable derivatives, highly sensitive with ECD, rapid reaction.[1][16][17]
Disadvantages Reagents are highly moisture-sensitive, requiring strictly anhydrous conditions.[1][13]Reagent is corrosive, reaction can be exothermic, may require a workup step to remove byproducts.[1][16]

Table 2: Recommended GC-MS Parameters for Derivative Analysis

ParameterRecommended SettingRationale
GC Column Agilent HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm filmA robust, low-polarity column suitable for general-purpose analysis of a wide range of derivatized compounds.[18]
Injector Split/Splitless, 250°CEnsures efficient volatilization of the derivatives without thermal degradation.[18]
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert and provides good chromatographic efficiency.[5]
Oven Program Initial: 50°C, hold 2 min; Ramp: 15°C/min to 280°C; Hold: 5 minProvides good separation of early-eluting solvent/byproduct peaks from the derivatized analyte.
Detector (MS) Transfer Line: 280°C; Ion Source: 230°C; Quadrupole: 150°C; Scan Range: 40-450 amuStandard conditions for electron ionization (EI) mass spectrometry to obtain reproducible fragmentation patterns.

Conclusion

Direct GC analysis of (4-Methyloxolan-2-yl)methanol is hindered by its polar hydroxyl group. Chemical derivatization via silylation with MSTFA or acylation with TFAA provides two effective and reliable strategies to overcome these limitations. Silylation is a versatile and clean method, ideal for general quantification by GC-MS. Acylation offers the advantage of producing highly stable derivatives that are exceptionally sensitive on an Electron Capture Detector. By selecting the appropriate strategy and carefully following the detailed protocols provided, researchers can achieve robust, reproducible, and accurate quantification of (4-Methyloxolan-2-yl)methanol, ensuring data integrity in research, development, and quality control settings.

References

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Repositori Obert UdL. [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. [Link]

  • Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis. [Link]

  • GC Derivatization. Regis Technologies. [Link]

  • GC Derivatization Explained for Better Results. Phenomenex. [Link]

  • Derivatization Methods in GC and GC/MS. InTechOpen. [Link]

  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. [Link]

  • Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry (RSC Publishing). [Link]

  • Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner. LCGC North America. [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. ResearchGate. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide Interference by Base Treatment in Derivatization Gas Chromatography Mass Spectrometry Determination of Parts Per Billion of Alcohols in a Food Additive. PubMed. [Link]

  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. [Link]

  • Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. Green Chemistry (RSC Publishing). [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PMC. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Association des Pharmaciens de l'Industrie Pharmaceutique. [Link]

  • Increasing the Stability of Liquid Stationary Phases for Improved Stability in High-Temperature GC. American Laboratory. [Link]

  • Method for Analysis of Polar Volatile Trace Components in Aqueous Samples by Gas Chromatography. Analytical Chemistry - ACS Publications. [Link]

  • How can we increase the volatility of a non-volatile compound present in a plant sample and thus making it amenable to GC-MS? ResearchGate. [Link]

  • Derivatization reagents for GC. Macherey-Nagel. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (4-Methyloxolan-2-yl)methanol Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals seeking to maximize the reaction yield and purity of (4-Methyloxolan-2-yl)methanol (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals seeking to maximize the reaction yield and purity of (4-Methyloxolan-2-yl)methanol (commonly known as 4-methyltetrahydrofurfuryl alcohol). This compound is a critical chiral building block and intermediate in the synthesis of nucleoside analogs and complex marine metabolites[1].

As a Senior Application Scientist, I have structured this guide to address the root causes of yield loss across the two primary synthetic modalities: Catalytic Hydrogenation of the furan ring and Hydride Reduction of the corresponding ester.

Section 1: Mechanistic Workflow & Route Selection

Understanding the divergent pathways and their respective failure modes is the first step in optimizing your synthesis.

SynthesisWorkflow A 4-Methylfurfuryl Alcohol (Furan Precursor) C Catalytic Hydrogenation [Ru/C or Pd-HAP, H2] A->C B 4-Methyltetrahydro-2-furoate (Ester Precursor) D Hydride Reduction [LiAlH4 / THF] B->D E (4-Methyloxolan-2-yl)methanol Target Product C->E Mild Conditions (<60°C, Neutral Support) F Failure Mode: Ring-Opened Diols (Over-reduction) C->F High Temp (>120°C) or Acidic Support D->E Fieser Workup (Dry Filtration) G Failure Mode: Product Loss in Emulsion (Aqueous Quench) D->G Standard Aqueous Extraction

Reaction pathways for (4-Methyloxolan-2-yl)methanol synthesis and failure modes.

Section 2: Troubleshooting Guide - Catalytic Hydrogenation

Direct hydrogenation of 4-methylfurfuryl alcohol is the most atom-economical route, but it is frequently plagued by chemoselectivity issues.

Q1: My hydrogenation yields are consistently below 60%, with significant formation of acyclic diols. How can I prevent ring cleavage? Expertise & Causality: The furan ring is highly susceptible to C–O bond hydrogenolysis at elevated temperatures. When using highly active catalysts like Pd/C at temperatures exceeding 100 °C, the reaction over-reduces the tetrahydrofuran ring to form 2-methyl-1,5-pentanediol. Furthermore, acidic sites on catalyst supports can trigger the rearrangement and dehydration of the tetrahydrofurfuryl alcohol core into dihydropyran derivatives[2]. Solution: Lower the reaction temperature to 40–60 °C and restrict hydrogen pressure to 1.0–2.0 MPa. Maintaining temperatures below 120 °C is critical to preserving the cyclic ether[3]. Transitioning to Palladium supported on hydroxyapatite (Pd-HAP) under mild conditions (40 °C, 1 MPa H₂) significantly suppresses the hydrogenolysis pathway, enabling near-quantitative yields[4].

Q2: The reaction stalls at 30-40% conversion despite using fresh catalyst. What is causing catalyst deactivation? Expertise & Causality: Furanic starting materials are prone to autoxidation and polymerization. This forms oligomeric species and trace acidic byproducts that strongly adsorb to and poison noble metal active sites. Solution: Vacuum distill the 4-methylfurfuryl alcohol immediately prior to use. Add a catalytic amount of a mild base (e.g., 0.1 equiv of Na₂CO₃) to the reaction mixture to neutralize acidic poisons and stabilize the catalyst surface.

Section 3: Troubleshooting Guide - Hydride Reduction

Reduction of alkyl 4-methyltetrahydro-2-furoates using Lithium Aluminum Hydride (LiAlH₄) is preferred for laboratory-scale synthesis of specific diastereomers.

Q3: I am losing over 40% of my product during the aqueous workup. How do I improve recovery? Expertise & Causality: (4-Methyloxolan-2-yl)methanol is a highly polar, low-molecular-weight ether-alcohol with immense water solubility. Standard liquid-liquid extraction (e.g., quenching with water and extracting with diethyl ether) results in the product remaining trapped in the aqueous emulsion or coordinated tightly to gelatinous aluminum salts. Solution: Implement a strict Fieser workup. This generates granular, easily filterable aluminum salts, completely eliminating the need for an aqueous extraction phase.

Section 4: Standardized Experimental Protocols

Every protocol must act as a self-validating system to ensure reproducibility.

Protocol A: Mild Catalytic Hydrogenation (Self-Validating System)
  • Purification: Vacuum distill 4-methylfurfuryl alcohol (10.0 g) at 10 Torr to remove oligomeric poisons.

  • Setup: In a high-pressure Parr reactor, combine the purified alcohol, 100 mL of anhydrous 2-propanol, and 0.5 g of 5% Ru/C (or Pd-HAP).

  • Validation & Purge: Seal the reactor and purge with N₂ (3x), followed by H₂ (3x) to ensure a strictly anaerobic environment. This validates system pressure integrity before heating.

  • Reaction: Pressurize to 1.5 MPa H₂ and heat to 50 °C. Monitor hydrogen uptake; the reaction is self-validating when H₂ consumption ceases at exactly 2.0 molar equivalents.

  • Isolation: Cool to room temperature, vent safely, and filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure to afford the pure product.

Protocol B: LiAlH₄ Reduction with Fieser Workup
  • Preparation: Suspend LiAlH₄ (1.2 equiv) in anhydrous THF (0.5 M) under an argon atmosphere at 0 °C.

  • Addition: Add ethyl 4-methyltetrahydro-2-furoate (1.0 equiv) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Fieser Quench (Critical Step): For every x grams of LiAlH₄ used, sequentially add x mL of DI water (dropwise, extreme caution), x mL of 15% NaOH aqueous solution, and 3x mL of DI water.

  • Isolation: Stir vigorously for 15-30 minutes until a white, granular precipitate forms. Filter through a sintered glass funnel, washing the cake extensively with hot THF (3 x 50 mL). Evaporate the combined organics to yield the target alcohol without aqueous loss.

Section 5: Quantitative Data & Parameter Optimization

The following table summarizes the causal relationship between hydrogenation parameters and the resulting yield/impurity profile.

Catalyst SystemTemperature (°C)H₂ Pressure (MPa)Additive / SupportTarget Yield (%)Primary Impurity Profile
Pd/C (5%) 1203.0None< 45%2-Methyl-1,5-pentanediol (Ring opening)
Ni/Al₂O₃ 1052.0None70 - 75%Unreacted starting material
Ru/C (5%) 601.5Na₂CO₃ (0.1 eq)88 - 92%Trace oligomers
Pd-HAP 401.0Hydroxyapatite> 98%None detected (Optimal)

References

  • A Nucleoside Analogue Bearing a C2′-Stereogenic All-Carbon Quaternary Center for the Treatment of Heart Failure. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • US2838523A - Production of tetrahydrofurfuryl alcohol. Google Patents.
  • Stable vapor-phase conversion of tetrahydrofurfuryl alcohol into 3,4-2H-dihydropyran. ResearchGate. URL:[Link]

  • Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–ZnO/Al₂O₃ under a Gaseous-Phase Condition. MDPI. URL:[Link]

Sources

Optimization

Troubleshooting low solubility of (4-Methyloxolan-2-yl)methanol in non-polar solvents

Welcome to the technical support center for (4-Methyloxolan-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4-Methyloxolan-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during its use, with a specific focus on its limited solubility in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is (4-Methyloxolan-2-yl)methanol and what are its primary chemical properties?

(4-Methyloxolan-2-yl)methanol, with the chemical formula C6H12O2, is a heterocyclic compound.[1] It is structurally a derivative of tetrahydrofuran (THF), also known as oxolane, which is a cyclic ether.[2] The presence of a hydroxyl (-OH) group and an ether oxygen within its structure imparts a degree of polarity to the molecule. This polarity is a key determinant of its solubility characteristics. The predicted XlogP value, a measure of lipophilicity, is 0.4, suggesting a relatively low affinity for non-polar environments.[1]

Q2: I'm observing low solubility of (4-Methyloxolan-2-yl)methanol in my non-polar solvent system (e.g., hexane, toluene). Why is this happening?

The principle of "like dissolves like" is fundamental to understanding solubility.[3][4][5] (4-Methyloxolan-2-yl)methanol possesses both a polar hydroxyl (-OH) group and a polar ether linkage. These functional groups can participate in hydrogen bonding and dipole-dipole interactions.[3][6] Non-polar solvents, such as hexane and toluene, are characterized by weak van der Waals forces and cannot favorably interact with the polar regions of the (4-Methyloxolan-2-yl)methanol molecule.[6] This mismatch in intermolecular forces leads to poor solvation and, consequently, low solubility. The hydrophobic effect also plays a role; the non-polar solvent molecules tend to self-associate, effectively excluding the more polar solute.[3]

Troubleshooting Guide: Enhancing Solubility in Non-Polar Solvents

This section provides a series of systematic approaches to address the low solubility of (4-Methyloxolan-2-yl)methanol in non-polar media.

Q3: Can I improve solubility by simply increasing the temperature?

Yes, for many compounds, increasing the temperature can enhance solubility.[4] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid solute and disrupt the solvent-solvent interactions, allowing for better mixing.

Experimental Protocol: Temperature-Based Solubility Enhancement

  • Initial Dissolution Attempt: In a sealed container, add a known amount of (4-Methyloxolan-2-yl)methanol to the desired non-polar solvent at room temperature.

  • Gradual Heating: Place the container in a thermostatically controlled bath and begin to gently heat the mixture while stirring continuously.

  • Monitor Dissolution: Observe the solution for the disappearance of the solid solute.

  • Equilibrium Check: Once the solid appears to have dissolved, maintain the temperature and continue stirring for a prolonged period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Cooling and Observation: Slowly cool the solution to the target experimental temperature and observe for any precipitation. If the compound remains in solution, you have successfully increased its solubility at that temperature.

Causality: The added thermal energy provides the necessary activation energy to break the solute-solute and solvent-solvent interactions, favoring the formation of solute-solvent interactions.

Q4: What is a co-solvent system, and how can it help?

A co-solvent system involves using a mixture of two or more miscible solvents to improve the solubility of a solute.[4][7] For increasing the solubility of a polar compound in a non-polar solvent, a small amount of a moderately polar "bridge" solvent can be introduced.

Logical Workflow for Co-Solvent Selection

CoSolventSelection Start Low Solubility in Non-Polar Solvent AssessPolarity Assess Polarity Mismatch Start->AssessPolarity SelectCoSolvent Select Co-Solvent with Intermediate Polarity AssessPolarity->SelectCoSolvent TestRatios Systematically Test Co-Solvent Ratios SelectCoSolvent->TestRatios Optimize Optimize for Maximum Solubility & System Compatibility TestRatios->Optimize Success Homogeneous Solution Achieved Optimize->Success

Caption: A decision-making workflow for selecting and optimizing a co-solvent system.

Recommended Co-Solvents:

For bridging the polarity gap between (4-Methyloxolan-2-yl)methanol and a non-polar solvent, consider moderately polar aprotic solvents.

Co-SolventPolarity Index (P')[8]Rationale
Tetrahydrofuran (THF)4.0Structurally similar to the oxolane ring of the solute. It is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds.[2][9]
Dichloromethane (DCM)3.1A common solvent with intermediate polarity that can effectively solvate a variety of organic compounds.[10]
Ethyl Acetate4.4Offers a balance of polar and non-polar characteristics.[10]

Experimental Protocol: Co-Solvent Screening

  • Prepare Stock Solutions: Create a concentrated stock solution of (4-Methyloxolan-2-yl)methanol in each of the selected co-solvents.

  • Titration: To a known volume of the primary non-polar solvent, add the co-solvent stock solution dropwise while stirring vigorously.

  • Observe for Clarity: Continue adding the co-solvent until the solution becomes clear, indicating complete dissolution.

  • Determine Optimal Ratio: Record the volume of each solvent used to determine the minimum co-solvent ratio required for solubilization.

  • System Compatibility: Ensure the chosen co-solvent does not interfere with any downstream applications or reactions.

Q5: Can surfactants be used to improve solubility?

Yes, surfactants can be highly effective in solubilizing compounds in immiscible solvent systems.[11] Surfactants are amphiphilic molecules, meaning they have both a polar (hydrophilic) head and a non-polar (lipophilic) tail. In a non-polar solvent, surfactant molecules can form reverse micelles, where the polar heads create a microenvironment in the core that can encapsulate the polar (4-Methyloxolan-2-yl)methanol molecules, while the non-polar tails interact with the bulk non-polar solvent.[12][13]

Mechanism of Surfactant-Mediated Solubilization

SurfactantMechanism cluster_micelle Reverse Micelle Solute (4-Methyloxolan-2-yl)methanol S1 Surfactant S2 Surfactant S3 Surfactant S4 Surfactant S5 Surfactant S6 Surfactant NonPolarSolvent Non-Polar Solvent NonPolarSolvent->S1 Lipophilic Tail Interaction NonPolarSolvent->S2 Lipophilic Tail Interaction NonPolarSolvent->S3 Lipophilic Tail Interaction NonPolarSolvent->S4 Lipophilic Tail Interaction NonPolarSolvent->S5 Lipophilic Tail Interaction NonPolarSolvent->S6 Lipophilic Tail Interaction

Caption: Diagram illustrating the encapsulation of a polar solute within a reverse micelle in a non-polar solvent.

Selecting an Appropriate Surfactant:

The choice of surfactant depends on the specific non-polar solvent and the desired properties of the final solution. Non-ionic surfactants are often a good starting point as they are less likely to interfere with chemical reactions. Consider surfactants with a low Hydrophilic-Lipophilic Balance (HLB) value, which are more soluble in non-polar solvents.

Experimental Protocol: Surfactant-Based Solubilization

  • Surfactant Selection: Choose a non-ionic surfactant with a low HLB value.

  • Preparation: Dissolve the surfactant in the non-polar solvent.

  • Addition of Solute: Gradually add the (4-Methyloxolan-2-yl)methanol to the surfactant-solvent mixture while stirring.

  • Sonication (Optional): Applying ultrasonic waves can aid in the formation of micelles and accelerate the dissolution process.[4]

  • Optimization: Experiment with different surfactant concentrations to find the minimum amount required for complete solubilization.

Summary of Troubleshooting Strategies

StrategyPrincipleAdvantagesConsiderations
Temperature Increase Increases kinetic energy to overcome intermolecular forces.Simple and often effective.Solubility may decrease upon cooling; potential for compound degradation at high temperatures.
Co-Solvent System Introduces a "bridge" solvent of intermediate polarity.Highly effective and allows for fine-tuning of solvent properties.The co-solvent must be compatible with all components and downstream processes.
Surfactant Addition Forms reverse micelles to encapsulate the polar solute.Can achieve high levels of solubilization.The presence of a surfactant may be undesirable in the final application.

References

  • (4-methyloxolan-2-yl)methanol — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 18, 2026, from [Link]

  • (4,4-dimethyloxolan-2-yl)methanol — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 18, 2026, from [Link]

  • Solubility of alcohols in non-polar solvents - Chemistry Stack Exchange. (2020, March 2). Retrieved March 18, 2026, from [Link]

  • (4-methyloxolan-2-yl)methanol (C6H12O2) - PubChemLite. (n.d.). Retrieved March 18, 2026, from [Link]

  • US7467633B2 - Enhanced solubilization using extended chain surfactants - Google Patents. (n.d.).
  • 4.4 Solubility - Chemistry LibreTexts. (2019, June 5). Retrieved March 18, 2026, from [Link]

  • Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers - PMC. (2019, November 25). Retrieved March 18, 2026, from [Link]

  • Solvent Systems for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved March 18, 2026, from [Link]

  • Partition constants of alcohols and surfactants in mixed alcohol/10-carbon dimeric amphiphile aggregates from NMR-diffusion experiments - RSC Publishing. (2025, August 26). Retrieved March 18, 2026, from [Link]

  • Tetrahydrofuran (THF): Applications, Properties and Market Outlook. (2025, March 6). Retrieved March 18, 2026, from [Link]

  • Solvents | PDF | Tetrahydrofuran - Scribd. (2020, August 9). Retrieved March 18, 2026, from [Link]

  • Alcohols: solubility and solvent polarity | Organic molecules | meriSTEM - YouTube. (2020, October 12). Retrieved March 18, 2026, from [Link]

  • Synergisms between Surfactants, Polymers, and Alcohols to Improve the Foamability of Mixed Systems - MDPI. (2024, May 10). Retrieved March 18, 2026, from [Link]

  • Partition constants of alcohols and surfactants in mixed alcohol/10-carbon dimeric amphiphile aggregates from NMR-diffusion - RSC Publishing. (2025, August 26). Retrieved March 18, 2026, from [Link]

  • Tetrahydrofuran - Wikipedia. (n.d.). Retrieved March 18, 2026, from [Link]

  • THF (TETRAHYDROFURANE) - Ataman Kimya. (n.d.). Retrieved March 18, 2026, from [Link]

  • general alcohol solubility question - Powered by XMB 1.9.11 - Sciencemadness.org. (2009, June 6). Retrieved March 18, 2026, from [Link]

  • Extended Surfactants Using HLDN approach - Encyclopedia.pub. (2023, February 14). Retrieved March 18, 2026, from [Link]

  • (4-Methylquinazolin-2-yl)methanol | C10H10N2O | CID 78358440 - PubChem. (n.d.). Retrieved March 18, 2026, from [Link]

  • (2-Methyloxiran-2-yl)methanol | C4H8O2 | CID 97754 - PubChem - NIH. (n.d.). Retrieved March 18, 2026, from [Link]

  • Developing a Novel Solvent System to Separate Polar and Nonpolar Leaf Pigments of Copperleaf (Acalypha wilkesiana) Using Thin Layer Chromatography - Qeios. (2023, July 12). Retrieved March 18, 2026, from [Link]

  • Continuous-inline extraction of polar co-solvent during sequential flow reactions. (n.d.). Retrieved March 18, 2026, from [Link]

  • Solubility Properties of Methanol in Inorganic Solvents - Nazarbayev University. (2025, January 1). Retrieved March 18, 2026, from [Link]

  • Green chemistry: Reversible nonpolar-to-polar solvent - SciSpace. (n.d.). Retrieved March 18, 2026, from [Link]

  • Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds - MDPI. (2025, January 19). Retrieved March 18, 2026, from [Link]

  • Examples of High Polarity Solvents - The Periodic Table. (n.d.). Retrieved March 18, 2026, from [Link]

  • Properties of Common Organic Solvents. (2022, September 8). Retrieved March 18, 2026, from [Link]

  • Polarity Index. (n.d.). Retrieved March 18, 2026, from [Link]

  • Solvent-Miscibility-and-Polarity-Chart.pdf - Organometallics. (n.d.). Retrieved March 18, 2026, from [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC. (2021, January 13). Retrieved March 18, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Hydrogenation of (4-Methyloxolan-2-yl)methanol

Welcome to the technical support center for the catalytic hydrogenation of (4-Methyloxolan-2-yl)methanol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the catalytic hydrogenation of (4-Methyloxolan-2-yl)methanol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this challenging transformation. Our focus is on providing not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively and achieve your desired reaction outcomes, primarily the selective ring-opening to produce valuable diols.

Section 1: Reaction Fundamentals & Key Challenges

The catalytic hydrogenation of (4-Methyloxolan-2-yl)methanol, a substituted tetrahydrofurfuryl alcohol derivative, is a valuable reaction for producing diols, which are important monomers and chemical intermediates. The primary goal is typically the selective hydrogenolysis of a C-O bond within the tetrahydrofuran ring to yield a pentanediol derivative. However, the reaction is often complicated by competing pathways.

Q1: What is the primary desired reaction and what are the main competing side reactions?

A1: The principal objective is the selective hydrogenolysis (ring-opening) of the C-O bond to form diols, such as 1,4-pentanediol or 1,5-pentanediol, depending on the catalyst and conditions. However, several side reactions can diminish the yield and purity of the target product.[1][2][3]

  • Desired Reaction (Hydrogenolysis): Cleavage of a C-O bond in the ring, followed by hydrogenation, to form an acyclic diol.

  • Side Reaction 1 (Over-hydrogenation): Hydrogenation of the starting material's furan ring (if starting from a furan precursor) without subsequent ring-opening, leading to the formation of tetrahydrofuran derivatives.[3][4]

  • Side Reaction 2 (Dehydration/Polymerization): Under acidic conditions, furanic alcohols can dehydrate and polymerize, forming undesirable "humins" or tars, which can also poison the catalyst.[5]

  • Side Reaction 3 (Hydrogenolysis of the Exocyclic C-O Bond): Cleavage of the C-O bond of the methanol group, leading to the formation of methyl-tetrahydrofuran and other byproducts.

Visualizing the Reaction Landscape

The diagram below illustrates the primary transformation and potential side products, highlighting the challenge of achieving high selectivity.

cluster_start Starting Material cluster_products Potential Products SM (4-Methyloxolan-2-yl)methanol DP Desired Diols (e.g., 1,4- or 1,5-Pentanediol derivatives) SM->DP Selective Hydrogenolysis (Target Pathway) BP1 Over-hydrogenation Product (Saturated Ring) SM->BP1 Ring Saturation BP2 Other Ring-Opened Isomers SM->BP2 Non-selective C-O Cleavage BP3 Decomposition/Polymerization SM->BP3 Decomposition

Caption: Reaction pathways in the hydrogenation of (4-Methyloxolan-2-yl)methanol.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q2: My reaction shows low or no conversion of the starting material. What are the potential causes and how can I fix it?

A2: Low or no conversion is a common issue that can typically be traced back to the catalyst, the reaction conditions, or the system integrity.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Poisoning: The most frequent cause. Trace impurities in the substrate, solvent, or hydrogen gas can irreversibly poison the catalyst's active sites.[6][7] Common poisons include sulfur (thiols, thioethers), nitrogen compounds (amines, amides), heavy metals, and carbon monoxide.[6]

      • Solution: Purify the starting material and solvent. Use high-purity hydrogen gas. If poisoning is suspected, filter the reaction mixture and re-attempt the hydrogenation with a fresh batch of catalyst.[8]

    • Old or Poorly Handled Catalyst: Catalysts, especially pyrophoric ones like Palladium on Carbon (Pd/C) or Raney Nickel, can lose activity if exposed to air or allowed to dry out after being wetted.[7][9]

      • Solution: Always use a fresh batch of catalyst from a reputable supplier. Handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon) and ensure they remain solvent-wetted at all times.[9]

  • Insufficient Hydrogen Availability:

    • Low Pressure: Some C-O hydrogenolysis reactions require significant hydrogen pressure to proceed efficiently.[8][10]

      • Solution: Gradually increase the hydrogen pressure. Consult literature for typical pressure ranges for your chosen catalyst system. Using a high-pressure reactor like a Parr apparatus is often necessary.[7]

    • Poor Mass Transfer: Inefficient stirring prevents hydrogen gas from dissolving into the liquid phase and reaching the catalyst surface.

      • Solution: Increase the stirring rate to create a vortex that enhances gas-liquid mixing. Ensure the reaction flask has a large solvent surface area.[7]

  • Incorrect Reaction Conditions:

    • Temperature Too Low: Hydrogenolysis is an endothermic process and often requires elevated temperatures to overcome the activation energy for C-O bond cleavage.[11]

      • Solution: Cautiously increase the reaction temperature in increments while monitoring for side product formation.

Troubleshooting Workflow: Low Conversion

Use this decision tree to diagnose and resolve low conversion issues systematically.

cluster_checks Diagnostic Checks cluster_solutions Corrective Actions Start Problem: Low or No Conversion Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_H2 Is H2 supply adequate? Check_Catalyst->Check_H2 Yes Sol_Catalyst_Poison Purify substrate/solvent. Use fresh catalyst. Check_Catalyst->Sol_Catalyst_Poison No (Suspect Poisoning) Sol_Catalyst_Old Use new catalyst batch. Improve handling (inert atm). Check_Catalyst->Sol_Catalyst_Old No (Old/Improperly Handled) Check_Conditions Are conditions optimal? Check_H2->Check_Conditions Yes Sol_H2_Pressure Increase H2 pressure. Check_H2->Sol_H2_Pressure No (Pressure too low) Sol_H2_Mixing Increase stirring speed. Check_H2->Sol_H2_Mixing No (Poor mixing) Check_Conditions->Start Yes (Re-evaluate system) Sol_Conditions_Temp Increase temperature. Check_Conditions->Sol_Conditions_Temp No (Temp too low)

Caption: A decision tree for troubleshooting low hydrogenation conversion.

Q3: My reaction is working, but I have poor selectivity for the desired diol. How can I improve it?

A3: Poor selectivity is a common and complex problem. The choice of catalyst, solvent, and reaction conditions all play a crucial role in directing the reaction toward the desired pathway.

Factors Influencing Selectivity:

  • Catalyst Selection: This is the most critical factor. Different metals have different affinities for activating C=C bonds versus C-O bonds.

    • Noble Metals (Rh, Ru, Pt): Rhodium (Rh) and Ruthenium (Ru), often doped with an oxophilic promoter like Rhenium (Re) or Molybdenum (Mo), are highly effective for C-O hydrogenolysis.[2] These promoters are thought to assist in stabilizing ring-opened intermediates.[2]

    • Base Metals (Ni, Cu): Nickel-based catalysts, such as Raney Nickel or bimetallic alloys like Ni-Sn, can also be effective for ring-opening, though they may require higher temperatures and pressures.[12][13][14][15] Copper-based catalysts are generally milder and may favor hydrogenation of aldehyde groups over ring-opening if such functionality is present.[3][16]

  • Solvent Effects: The solvent can influence substrate solubility, hydrogen availability, and even participate in the reaction mechanism.

    • Protic vs. Aprotic: Water or alcohol/water mixtures can be crucial. Water can participate in the hydrolysis of the furan ring, creating an intermediate that is more easily hydrogenated to the desired diol.[13] In some systems, water is essential for high activity and selectivity.[2]

    • Polarity: Low polarity solvents like n-heptane can sometimes favor different reaction pathways compared to polar solvents like alcohols or water.[16]

  • Temperature and Pressure:

    • Temperature: Higher temperatures generally favor C-O bond hydrogenolysis over furan ring hydrogenation.[15] However, excessively high temperatures can lead to thermal degradation and reduced selectivity.

    • Pressure: High hydrogen pressure can favor complete saturation of the ring before cleavage can occur.[10] Optimizing the pressure is key to balancing the rates of hydrogenation and hydrogenolysis.

Catalyst SystemTypical ConditionsKey Characteristics & SelectivityReferences
Rh-ReOₓ/C 120-160°C, 40-80 bar H₂High selectivity towards 1,5-pentanediol from THFA. Re promotes C-O cleavage.[2]
Ru/C, Ru/TiO₂ 150-200°C, 50-100 bar H₂Active for C-O hydrogenolysis. Support acidity can play a role.[2][17]
Ni-Sn/Al₂O₃ 160°C, 30 bar H₂Bimetallic catalyst showing good selectivity for 1,4-pentanediol from 2-methylfuran.[13][14][15]
Cu-based 110-180°C, 10-50 bar H₂Generally milder. Can be selective for aldehyde hydrogenation if present.[3][16][18]

Section 3: Experimental Protocols & Best Practices

Q4: Can you provide a general protocol for performing this hydrogenation in a laboratory setting?

A4: Absolutely. The following is a generalized procedure for a batch hydrogenation in a high-pressure reactor. CAUTION: All high-pressure hydrogenation reactions should be conducted behind a blast shield in a well-ventilated fume hood.[9]

Protocol 1: General Procedure for Catalytic Hydrogenation

  • Catalyst Preparation: Under an inert atmosphere (e.g., in a glovebox), weigh the desired amount of catalyst (typically 5-10% w/w relative to the substrate) and suspend it in a portion of the reaction solvent in the reactor vessel.[6][7]

  • System Setup: Seal the high-pressure reactor (e.g., a Parr or Autoclave Engineers unit).

  • Inerting: Purge the reactor system by pressurizing with an inert gas (e.g., Nitrogen or Argon) to ~5-10 bar and then venting. Repeat this cycle at least 3-5 times to ensure all oxygen is removed.[9]

  • Reactant Addition: Add the (4-Methyloxolan-2-yl)methanol substrate, dissolved in the remaining reaction solvent, to the reactor via a sample port or by briefly opening the reactor under a positive pressure of inert gas.

  • Hydrogen Purge: Repeat the purge cycle (pressurize/vent) 3-5 times with hydrogen gas to saturate the headspace and solvent with H₂.

  • Reaction Execution:

    • Pressurize the reactor to the target hydrogen pressure.

    • Begin vigorous stirring (e.g., 800-1200 RPM).

    • Heat the reactor to the desired temperature.

    • Monitor the reaction by observing the pressure drop from a reservoir tank (indicating H₂ consumption) or by taking aliquots for analysis.

  • Reaction Work-up:

    • Once complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

    • Purge the reactor 3-5 times with an inert gas to remove all residual hydrogen.[9]

    • Crucially, never filter a pyrophoric catalyst in the presence of air when it is dry. Carefully filter the catalyst from the reaction mixture under a blanket of inert gas or by cannulating the liquid away. The catalyst on the filter paper should be kept wet with solvent until it can be safely quenched or stored.

Q5: How should I monitor the reaction progress and analyze the product mixture?

A5: Effective reaction monitoring is key to optimization. The most common techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile furan derivatives and their hydrogenation products.[19]

    • Sample Prep: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • Column: A non-polar or mid-polarity column, such as an HP-5MS, is typically effective for separating the starting material, intermediates, and final products.[20]

    • Detection: Mass spectrometry provides definitive identification of the products and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for less volatile or thermally sensitive compounds.[19]

    • Sample Prep: Dilute the aliquot and filter through a syringe filter (e.g., 0.45 µm) before injection.[19]

    • Column: A reverse-phase C18 column is commonly used.[21]

    • Detection: A Diode-Array Detector (DAD) or a mass spectrometer can be used for detection and quantification.[21]

Section 4: Frequently Asked Questions (FAQs)

Q6: What are the primary safety hazards associated with this reaction? A6: The primary hazards are the use of flammable hydrogen gas under high pressure and the handling of pyrophoric catalysts.[9] Always use a properly rated high-pressure reactor, operate behind a blast shield, and ensure the system is free of leaks. Handle catalysts like Pd/C and Raney Nickel under an inert atmosphere and never allow them to dry in the presence of air, as they can ignite spontaneously.[9]

Q7: Can I recycle my catalyst? A7: While catalyst recycling is economically desirable, it can be challenging. Activity loss upon recycling is common due to poisoning from trace impurities accumulated during the reaction or partial sintering (agglomeration of metal particles) at high temperatures.[22] If you plan to recycle, a thorough washing of the recovered catalyst with fresh solvent under inert conditions is recommended before reuse.

Q8: Does the acidity of the catalyst support matter? A8: Yes, the support can play a significant role. Acidic supports (e.g., zeolites, silica-alumina) can promote the ring-opening step by stabilizing carbocation intermediates.[2] However, overly acidic conditions can also lead to unwanted side reactions like polymerization.[5][23] The choice of support is another parameter to be optimized for a specific transformation.

References

  • OUCI. (n.d.). Recent progress on catalyst development for ring-opening C-O hydrogenolysis of cyclic ethers in the production of biomass-derived chemicals. OUCI.
  • BioResources. (2023, April 19). Catalytic hydrogenolysis lignin to obtain phenols: A review of selective cleavage of ether bonds. BioResources.
  • (2025, August 10). Catalyst studies on the ring opening of tetrahydrofuran–dimethanol to 1,2,6-hexanetriol.
  • PubMed. (2014, January 8). Rapid ether and alcohol C-O bond hydrogenolysis catalyzed by tandem high-valent metal triflate + supported Pd catalysts. PubMed.
  • Benchchem. (n.d.). dealing with catalyst poisoning in the hydrogenation for synthesis. Benchchem.
  • Google Patents. (n.d.). US20120035378A1 - Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof. Google Patents.
  • ResearchGate. (n.d.). Hydrogenation of furan derivatives a | Download Table. ResearchGate.
  • PMC. (n.d.). Nickel-Mediated Hydrogenolysis of C-O Bonds of Aryl Ethers: What Is the Source of the Hydrogen?. PMC.
  • Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Reddit.
  • Journal of the American Chemical Society. (2012, March 6). Nickel-Mediated Hydrogenolysis of C–O Bonds of Aryl Ethers: What Is the Source of the Hydrogen?. Journal of the American Chemical Society.
  • ACS Sustainable Chemistry & Engineering. (2018, November 2). Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. ACS Sustainable Chemistry & Engineering.
  • Benchchem. (n.d.). Optimization of reaction conditions for furan synthesis. Benchchem.
  • Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.
  • OSTI.GOV. (n.d.). Chemicals from Biomass: Combining Ring‐Opening Tautomerization and Hydrogenation Reactions to Produce 1,5‐Pentanediol from F. OSTI.GOV.
  • Industrial & Engineering Chemistry Research. (2025, July 1). Recent Advances in Catalytic Hydrogenation of Furfural over Non-noble Metal Catalysts. ACS Publications.
  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
  • Benchchem. (n.d.). Detecting Furan Derivatives in Food: A Comparative Guide to Analytical Limits. Benchchem.
  • PubMed. (2013, April 5). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. PubMed.
  • MDPI. (2023, February 8). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.
  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Slideshare.
  • PMC. (2025, February 19). Bro̷nsted Acid-Catalyzed Reduction of Furans. PMC.
  • Bulletin of Chemical Reaction Engineering & Catalysis. (2019, December 1). Selective Conversion of 2-Methylfuran to 1,4-Pentanediol Catalyzed by Bimetallic Ni-Sn Alloy. BCREC Publishing Group.
  • (2019, September 30). Selective Conversion of 2-Methylfuran to 1,4-Pentanediol Catalyzed by Bimetallic Ni-Sn Alloy.
  • Sustainable Energy & Fuels. (n.d.). Continuous production of 1,4-pentanediol from ethyl levulinate and industrialized furfuryl alcohol over Cu-based catalysts. RSC Publishing.
  • Google Patents. (n.d.). CN108083977B - A kind of method for preparing 1,4-pentanediol from furfural or furfuryl alcohol. Google Patents.
  • ResearchGate. (2019, April 26). Selective Conversion of 2-Methylfuran to 1,4-Pentanediol Catalyzed by Bimetallic Ni-Sn Alloy. ResearchGate.

Sources

Optimization

Preventing oxidative degradation of (4-Methyloxolan-2-yl)methanol during storage

Welcome to the Technical Support Center for (4-Methyloxolan-2-yl)methanol (commonly known as tetrahydrofurfuryl alcohol or THFA). As a cyclic ether with a primary alcohol functional group, this solvent is highly versatil...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4-Methyloxolan-2-yl)methanol (commonly known as tetrahydrofurfuryl alcohol or THFA). As a cyclic ether with a primary alcohol functional group, this solvent is highly versatile in drug development and chemical synthesis. However, its molecular structure makes it intrinsically susceptible to oxidative degradation.

This guide is designed for researchers and scientists to troubleshoot degradation issues, validate solvent integrity, and implement field-proven storage protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does (4-Methyloxolan-2-yl)methanol degrade during storage, and what are the chemical consequences?

Causality & Mechanism: The degradation of THFA is a dual-pathway process driven by its functional groups. The ether linkage is highly prone to auto-oxidation. The oxygen atom in the tetrahydrofuran ring stabilizes adjacent carbon radicals via resonance, making the α -hydrogens highly susceptible to abstraction by initiators like UV light, heat, or trace metal ions[1].

Once an α -carbon radical forms, it rapidly reacts with dissolved atmospheric oxygen to form a peroxy radical. This radical abstracts a hydrogen atom from a fresh THFA molecule, propagating a chain reaction that yields explosive hydroperoxides. Concurrently, the primary alcohol group can undergo oxidation to form aldehydes and carboxylic acids, which lowers the pH of the solvent and can interfere with base-sensitive active pharmaceutical ingredients (APIs)[1].

Mechanism THFA (4-Methyloxolan-2-yl)methanol Init Initiation (Light/Heat/Metals) THFA->Init Radical α-Carbon Radical Init->Radical H Abstraction O2 Oxygen Exposure Radical->O2 PeroxyRadical Peroxy Radical O2->PeroxyRadical Hydroperoxide Hydroperoxide Formation PeroxyRadical->Hydroperoxide H Abstraction from THFA Hydroperoxide->Radical Chain Propagation Degradation Aldehydes & Carboxylic Acids Hydroperoxide->Degradation Ring Cleavage / Oxidation

Logical pathway of THFA auto-oxidation and degradation.

Q2: How can I prevent this oxidation from occurring in my laboratory?

Causality & Mechanism: Prevention requires disrupting the radical chain reaction and eliminating initiators.

  • Inhibitor Addition: Commercial THFA should be stabilized with an antioxidant, typically Butylated hydroxytoluene (BHT) at ~250 ppm[2]. BHT acts as a sacrificial radical scavenger. Its phenolic hydrogen is easily abstracted by peroxy radicals, but the resulting BHT radical is highly stabilized by steric hindrance (tert-butyl groups) and resonance, preventing it from propagating the chain.

  • Inert Atmosphere: Store the solvent under a blanket of Argon or Nitrogen. Oxygen is small enough to diffuse through loose cap liners, so tightly sealed, air-impermeable containers are mandatory[3].

  • Opaque Storage: Store in amber glass to prevent UV-initiated homolytic cleavage of bonds. Note on Refrigeration: Contrary to popular belief, refrigerating peroxide-forming ethers does not significantly slow peroxide accumulation and can actually cause peroxides to precipitate out of solution, creating an extreme friction-sensitive explosion hazard[3][4].

Q3: How do I detect if my stored batch has already formed peroxides?

Before using any batch of THFA that has been opened for more than a few weeks, you must validate its integrity. We recommend a self-validating system: test the solvent, quantify the risk, and verify the results.

Protocol A: Potassium Iodide (KI) Starch Testing Causality: In an acidic medium, hydroperoxides oxidize iodide ions ( I− ) to elemental iodine ( I2​ ). The iodine then intercalates into the helical structure of the starch polymer, producing a distinct deep blue/black complex.

  • Preparation: In a clean glass vial, add 1 mL of glacial acetic acid and 0.1 g of sodium iodide (or potassium iodide).

  • Execution: Add 1 mL of the THFA sample to the vial. Shake gently and place in the dark for 1 minute.

  • Interpretation:

    • Colorless to pale yellow: < 20 ppm peroxides (Safe for general use).

    • Light brown/yellow: 20 - 100 ppm peroxides (Requires remediation before distillation).

    • Deep blue/black: > 100 ppm peroxides (Extreme hazard; do not move the container, contact EHS)[5].

Q4: If my batch tests positive for low-level peroxides (20-100 ppm), how can I rescue the solvent?

If the solvent is required for an air-sensitive or organometallic reaction, peroxides must be eliminated.

Protocol B: Ferrous Sulfate Remediation Causality: Iron(II) acts as a reducing agent. It donates an electron to the peroxide bond, cleaving it to form harmless alkoxides/alcohols, while the iron is oxidized to Iron(III).

  • Preparation: Prepare a fresh aqueous solution of Iron(II) sulfate: Dissolve 6 g of FeSO4​ , 0.6 mL of concentrated H2​SO4​ , and 11 mL of water[6].

  • Extraction: In a separatory funnel, vigorously shake 1 L of the peroxidized THFA with 20 mL of the FeSO4​ solution.

  • Verification: Separate the organic layer and immediately re-test using Protocol A . Repeat the extraction until the KI test yields a colorless result.

  • Post-Treatment: Warning: This process removes the BHT inhibitor. The purified solvent must be used immediately or re-inhibited and stored under Argon[6].

Workflow Step1 Visual Inspection Decision1 Crystals/Viscosity? Step1->Decision1 Discard DO NOT OPEN. Dispose. Decision1->Discard Yes Step2 KI-Starch Peroxide Test Decision1->Step2 No Decision2 Peroxide Level? Step2->Decision2 Safe < 20 ppm: Safe for Use Decision2->Safe Treat 20 - 100 ppm: FeSO4 Wash Decision2->Treat Danger > 100 ppm: EHS Disposal Decision2->Danger

Step-by-step workflow for THFA peroxide testing and remediation.

Part 2: Quantitative Data on Storage & Shelf-Life

To ensure experimental reproducibility and safety, adhere strictly to the following shelf-life limitations for peroxide-forming ethers like THFA.

Chemical StateInhibitor StatusMax Storage (Unopened)Max Storage (Opened)Action Required at Expiry
Liquid THFAUninhibited12 Months3 MonthsTest for peroxides or dispose[7]
Liquid THFAInhibited (e.g., BHT)12 - 18 Months6 MonthsTest for peroxides or dispose[3]
Distilled THFAInhibitor Removed24 Hours24 HoursUse immediately or discard[3]

Note: Evaporation or distillation of peroxide-forming chemicals concentrates peroxides in the heating flask. Distillation must cease when 15-20% of the solvent remains in the flask to prevent detonation[6].

References

  • Section 7C: Peroxide Forming Compounds and Reactives Office of Environmental Health and Safety - Princeton University URL:[Link]

  • Safe Method of Use For Hazardous Substances Of High Risk 4: Specific Storage and Testing Guidelines University of Otago URL:[Link]

  • Ethers and peroxide forming compounds Western Sydney University URL:[Link]

  • Peroxide Forming Chemicals: Management, Retention and Storage Vanderbilt University Medical Center - Office of Clinical and Research Safety URL:[Link]

  • Safe Handling of Peroxide-Formers (PFs) University of Wisconsin-Madison Environment, Health & Safety URL:[Link]

  • Unconventional Ethereal Solvents in Organic Chemistry: A Perspective on Applications ACS Publications URL:[Link]

Sources

Troubleshooting

Reducing byproducts in (4-Methyloxolan-2-yl)methanol oxidation reactions

Welcome to the technical support center for the oxidation of (4-Methyloxolan-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the oxidation of (4-Methyloxolan-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you minimize byproduct formation and maximize the yield and purity of your target aldehyde, (4-Methyloxolan-2-yl)carbaldehyde.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the oxidation of (4-Methyloxolan-2-yl)methanol.

Question 1: I'm observing significant over-oxidation to the carboxylic acid. How can I prevent this?

Answer: Over-oxidation is a common issue when oxidizing primary alcohols. It occurs when the initially formed aldehyde is further oxidized to a carboxylic acid.[1] This is often due to an oxidant that is too strong or reaction conditions that are not adequately controlled.

Probable Causes & Solutions:

  • Inappropriate Oxidant Choice: Strong, chromium-based reagents like Jones reagent (chromic acid) are known to oxidize primary alcohols directly to carboxylic acids.[2][3]

    • Solution: Switch to a milder, more selective oxidant. Excellent choices for selectively forming the aldehyde include:

      • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers very mild conditions and is highly selective for aldehydes.[4][5][6][7]

      • TEMPO-based systems: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a catalyst used with a co-oxidant (like bleach or PhI(OAc)₂). It is renowned for its high selectivity for primary alcohols, often with no detectable over-oxidation.[8][9][10][11]

      • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride at very low temperatures (-78 °C). It is highly effective and stops cleanly at the aldehyde stage.[12][13][14]

  • Reaction Conditions: Even with a milder oxidant, prolonged reaction times or elevated temperatures can lead to over-oxidation.

    • Solution:

      • Monitor the reaction closely: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material. Quench the reaction as soon as the alcohol is gone.

      • Control the temperature: For exothermic reactions, ensure efficient cooling to prevent temperature spikes. For cryogenic reactions like the Swern oxidation, maintaining the temperature below -60 °C is critical to prevent side reactions.[12][15]

  • Presence of Water (with some reagents): For certain reagents like PCC, the presence of water can facilitate the formation of a hydrate from the aldehyde, which is then more easily oxidized to the carboxylic acid.[3]

    • Solution: Ensure anhydrous (dry) conditions when using moisture-sensitive reagents. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 2: My reaction yield is low, and TLC shows incomplete conversion of the starting alcohol. What's going wrong?

Answer: Low yield or incomplete conversion points to issues with reagent activity, stoichiometry, or reaction setup.

Probable Causes & Solutions:

  • Deactivated Reagents: Many oxidizing agents are sensitive to moisture and can degrade over time.

    • Solution: Use freshly opened or properly stored reagents. For instance, DMP is sensitive to moisture and should be stored in a desiccator. For Swern oxidations, use high-purity, freshly distilled DMSO and oxalyl chloride.[12]

  • Incorrect Stoichiometry: Using too little oxidant will naturally lead to incomplete conversion.

    • Solution: While a large excess should be avoided to prevent byproducts, using a slight excess (e.g., 1.1 to 1.5 equivalents) of the oxidant is standard practice to drive the reaction to completion.

  • Sub-optimal Temperature: Some oxidations require specific temperature ranges to proceed efficiently.

    • Solution: Review the literature protocol for your chosen method. Swern oxidations require cryogenic temperatures (-78 °C) for the initial steps,[14] while DMP oxidations are typically run at room temperature.[4][6]

Question 3: I am seeing unexpected byproducts, possibly from ring-opening or rearrangement. How can I improve the reaction's chemoselectivity?

Answer: The oxolane (tetrahydrofuran) ring in your substrate can be sensitive to strongly acidic or basic conditions, which might be present in some oxidation protocols.

Probable Causes & Solutions:

  • Acidic or Basic Conditions:

    • PCC: Pyridinium chlorochromate (PCC) is acidic and can cause side reactions with sensitive substrates.[16]

    • Swern Workup: The use of triethylamine (a base) can sometimes lead to epimerization at a carbon adjacent to the newly formed carbonyl if one exists.[17]

    • Solution:

      • When using PCC with an acid-sensitive substrate, add a buffer like sodium acetate to neutralize the acidity.[16]

      • For methods requiring a base, consider using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA).[17]

      • Opt for neutral oxidation methods like Dess-Martin Periodinane (DMP) or TEMPO-catalyzed oxidations under buffered conditions (pH 9-10), which are known for their excellent functional group tolerance.[7][9]

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is best for (4-Methyloxolan-2-yl)methanol?

A1: The "best" agent depends on your specific needs regarding scale, cost, safety, and functional group tolerance. The table below provides a comparison of recommended methods for this selective oxidation.

Oxidant SystemTypical ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TempVery mild, neutral, high yield, simple workup.[4][6][7]Reagent is expensive and can be explosive under shock or heat.
TEMPO / NaOCl (Bleach) CH₂Cl₂/H₂O, 0 °C, pH 9-10Catalytic, environmentally friendly ("green"), highly selective, cost-effective for large scale.[9][18]Requires careful pH control; bleach quality can be variable.
Swern Oxidation DMSO, (COCl)₂, Et₃N, -78 °CExcellent for sensitive substrates, high yield, byproducts are volatile.[14]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, generates toxic CO gas.[15][17]
PCC / NaOAc CH₂Cl₂, Room TempReadily available and inexpensive reagent.[19]Toxic chromium byproduct, acidic (requires buffer), tedious workup.[16][19]

For most lab-scale applications requiring high selectivity and ease of use, Dess-Martin Periodinane (DMP) or a TEMPO-based system are highly recommended.[5][8][10]

Q2: How can I reliably detect and quantify my target aldehyde and potential byproducts?

A2: A combination of chromatographic and spectroscopic methods is ideal.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile compounds.[20] You can quantify the starting alcohol, the product aldehyde, and potential byproducts like the over-oxidized carboxylic acid.[21][22] In some cases, derivatization of the aldehyde can improve detection.[23][24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your product. The disappearance of the alcohol's -CH₂OH signal and the appearance of a characteristic aldehyde proton signal (typically 9-10 ppm) is a clear indicator of a successful reaction. It can also be used to determine the purity of the crude product.

  • Thin-Layer Chromatography (TLC): TLC is essential for real-time reaction monitoring. Stain with a visualizing agent like potassium permanganate, which reacts with the alcohol (disappears) but less readily with the aldehyde product.

Experimental Protocols & Workflows

Protocol 1: TEMPO-Catalyzed Oxidation using Bleach

This protocol is adapted from established methods for the selective oxidation of primary alcohols.[9][25]

Materials:

  • (4-Methyloxolan-2-yl)methanol (1.0 equiv)

  • TEMPO (0.01 equiv)

  • Potassium bromide (KBr) (0.1 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Household bleach (ensure it contains ~8.25% sodium hypochlorite, NaOCl) (1.2 equiv)

  • 5% aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve (4-Methyloxolan-2-yl)methanol in CH₂Cl₂.

  • Add TEMPO and KBr to the solution and cool the flask to 0 °C in an ice bath.

  • In a separate flask, add the required volume of bleach to the saturated NaHCO₃ solution.

  • Slowly add the bleach/bicarbonate solution to the vigorously stirred alcohol solution via an addition funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir vigorously at 0 °C and monitor the reaction by TLC until all starting material is consumed (typically 30-60 minutes).

  • Quench the reaction by adding 5% aqueous sodium thiosulfate to destroy excess oxidant.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

Workflow for Byproduct Removal: Bisulfite Adduct Formation

If over-oxidation occurs, the resulting carboxylic acid can sometimes be difficult to separate from the aldehyde by standard column chromatography. An effective chemical purification involves forming a water-soluble bisulfite adduct with the aldehyde.[26][27][28]

G cluster_0 Purification Workflow A Crude Product (Aldehyde + Impurities) B Dissolve in Solvent (e.g., Ether or Toluene) A->B C Add Saturated Aqueous Sodium Bisulfite (NaHSO₃) B->C D Stir Vigorously C->D E Precipitate Forms (Aldehyde-Bisulfite Adduct) D->E If adduct precipitates G Extract Aqueous Layer with Organic Solvent (Removes Non-Aldehyde Impurities) D->G If adduct is soluble F Filter and Wash Solid E->F H Treat Adduct with Base (e.g., NaHCO₃ or NaOH) F->H G->H I Regenerates Aldehyde H->I J Extract with Fresh Organic Solvent I->J K Dry and Concentrate J->K L Pure Aldehyde K->L

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Visualizing Reaction Selectivity

The choice of oxidant is the primary determinant of whether the reaction stops at the aldehyde or proceeds to the carboxylic acid.

G cluster_pathways Oxidation Pathways A (4-Methyloxolan-2-yl)methanol (Primary Alcohol) B (4-Methyloxolan-2-yl)carbaldehyde (Aldehyde) A->B Mild Oxidant (DMP, TEMPO, Swern) [Selective] C (4-Methyloxolan-2-yl)carboxylic acid (Over-oxidation Product) B->C Strong Oxidant (e.g., Jones) or Harsh Conditions [Undesired]

Caption: Selective vs. over-oxidation pathways.

References

  • L. De Luca, G. Giacomelli, A. Porcheddu, Org. Lett., 2001, 3, 3041-3043. ([Link])

  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. PMC. ([Link])

  • Z. Zhao, C. Deng, L. Zhang, J. Zhang, Q. Rong, F. Wang, Z. -Q. Liu, J. Org. Chem., 2024, 89, 15864-15876. ([Link])

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. ([Link])

  • Organic Chemistry Portal. Dess-Martin Oxidation. ([Link])

  • Organic Syntheses. Oxidation of Alcohols to Aldehydes with Iodosobenzene Diacetate and Catalytic TEMPO. ([Link])

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. ([Link])

  • Ghorbani-Vaghei, R. (2012). Recent Advances in Application of Pyridinium Chlorochromate (PCC) in Organic Synthesis. ResearchGate. ([Link])

  • Kumar, A. S., et al. (2010). An efficient procedure for the TEMPO-catalyzed oxidation of alcohols to aldehydes and ketones using ferric chloride hexahydrate. Canadian Journal of Chemistry. ([Link])

  • Maldonado-Domínguez, M. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. ([Link])

  • Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation. ([Link])

  • Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. J. Org. Chem., 59, 7549-7552. ([Link])

  • Wikipedia. Dess–Martin oxidation. ([Link])

  • Google Patents. (1951). Process for recovering aldehydes and ketones. ()
  • Chem-Station Int. Ed. (2014). Swern Oxidation. ([Link])

  • Wikipedia. Swern oxidation. ([Link])

  • O'Brien, A. G., et al. (2024). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. RSC. ([Link])

  • Le, P. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. ([Link])

  • Organic Syntheses. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. ([Link])

  • MH Chem. (2022). Alcohol to Aldehyde by PCC oxidation- Mechanism and reaction setup with work up. ([Link])

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). ([Link])

  • Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. ([Link])

  • Wordpress. (2026). DMSO –Oxalyl Chloride, Swern Oxidation. ([Link])

  • Organic Chemistry Portal. Swern Oxidation. ([Link])

  • Buenconsejo, R. S., et al. (2025). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Atmospheric Chemistry and Physics. ([Link])

  • Mikaia, A. I., et al. (2005). Reaction gas chromatography/mass spectrometry. 2—the use of catalytic on-line dehydrogenation for the investigation of alcohols by gas chromatography/mass spectrometry. National Institute of Standards and Technology. ([Link])

  • Kim, M., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. MDPI. ([Link])

  • Cretu, G. C., et al. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. ACS Publications. ([Link])

  • Cretu, G. C., et al. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. ResearchGate. ([Link])

Sources

Optimization

Technical Support Center: Optimizing Chiral Resolution of (4-Methyloxolan-2-yl)methanol Enantiomers

Welcome to the technical support center for the chiral resolution of (4-methyloxolan-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this impo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of (4-methyloxolan-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. The enantiomers of (4-methyloxolan-2-yl)methanol are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals. Achieving high enantiomeric purity is often a critical, yet challenging, step.

This document provides in-depth, practical guidance, moving beyond simple protocols to explain the scientific principles behind the optimization strategies. Here, you will find answers to common questions and detailed troubleshooting guides for the most prevalent resolution techniques: Enzymatic Kinetic Resolution (EKR) and Chiral Chromatography (HPLC/SFC).

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you plan your experimental approach and select the appropriate resolution strategy.

Q1: What are the primary methods for resolving the enantiomers of (4-Methyloxolan-2-yl)methanol?

The two most common and effective methods are Enzymatic Kinetic Resolution (EKR) and direct separation via Chiral Chromatography (HPLC or SFC).

  • Enzymatic Kinetic Resolution (EKR): This technique uses an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated ester and the unreacted alcohol can then be separated by standard achiral chromatography. The theoretical maximum yield for a single enantiomer in a kinetic resolution is 50%.

  • Chiral Chromatography (HPLC/SFC): This is a direct separation method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation and collection. Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced use of organic solvents.

Q2: How do I choose between enzymatic resolution and chiral chromatography?

The choice depends on scale, available equipment, cost, and downstream processing requirements.

FeatureEnzymatic Kinetic Resolution (EKR)Chiral Chromatography (HPLC/SFC)
Scale Highly scalable from milligram to multi-kilogram batches.Best for analytical to gram-scale preparative work. Larger scale is possible but requires specialized equipment.
Yield Max 50% for each enantiomer (unless a Dynamic Kinetic Resolution is employed).Can theoretically recover >95% of both enantiomers.
Development Time Requires screening of enzymes, solvents, and acyl donors.Requires screening of columns and mobile phases.
Cost Enzymes can be inexpensive and reusable. Requires standard lab glassware.Chiral columns and specialized HPLC/SFC systems represent a significant capital investment.
Downstream Work Requires a subsequent separation of the product (ester) from the unreacted alcohol.Provides both enantiomers in a pure, separated form directly.
"Green" Chemistry Often uses mild conditions and biodegradable catalysts (enzymes).SFC is considered a greener alternative to normal-phase HPLC due to its use of CO2.

Recommendation: For initial small-scale synthesis and analytical determination of enantiomeric excess (e.e.), chiral chromatography is often faster. For larger-scale production where a 50% yield is acceptable, EKR is frequently more cost-effective and scalable.

Q3: What are the critical parameters to control in an Enzymatic Kinetic Resolution (EKR)?

Success in EKR hinges on careful control of several interconnected variables:

  • Enzyme Choice: Lipases are the most common choice for resolving secondary alcohols. Lipases from Candida antarctica (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens (PFL) are excellent starting points.

  • Acyl Donor: The choice of acylating agent is crucial. Irreversible acyl donors like vinyl acetate or isopropenyl acetate are often preferred as they prevent the reverse reaction and drive the equilibrium forward.

  • Solvent: The solvent dramatically impacts enzyme activity and enantioselectivity. Non-polar solvents like hexane, heptane, or MTBE are typically used because they do not strip the essential water layer from the enzyme, which is necessary for its activity.

  • Temperature: Temperature affects both the reaction rate and the enantioselectivity (often expressed as the E-value). Lowering the temperature can sometimes increase selectivity but will slow the reaction rate. A screening study between 25°C and 50°C is recommended.

Q4: For chiral HPLC/SFC, what type of column is a good starting point?

For secondary alcohols like (4-Methyloxolan-2-yl)methanol, polysaccharide-based chiral stationary phases (CSPs) are the most successful and versatile. Start your screening with columns based on:

  • Amylose derivatives: (e.g., Chiralpak AD, AS)

  • Cellulose derivatives: (e.g., Chiralcel OD, OJ)

These columns can be used in normal-phase (Hexane/Alcohol), polar organic (Acetonitrile/Alcohol), or SFC (CO2/Alcohol) modes, offering a wide range of selectivities.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your experiments.

Guide 1: Enzymatic Kinetic Resolution (EKR)
Problem: Low or No Conversion (<10%)

You've set up your enzymatic resolution, but after 24 hours, TLC or GC analysis shows mostly starting material.

G cluster_start cluster_checks cluster_solutions start Start: Low Conversion enzyme_check Is the enzyme active? (Test with a known substrate like 1-phenylethanol) start->enzyme_check reagent_check Are acyl donor and solvent pure/anhydrous? enzyme_check->reagent_check Yes replace_enzyme Solution: Procure fresh, verified enzyme. Store properly. enzyme_check->replace_enzyme No temp_check Is the temperature appropriate? (Typically 30-50°C) reagent_check->temp_check Yes purify_reagents Solution: Use fresh, anhydrous acyl donor and solvent. reagent_check->purify_reagents No adjust_temp Solution: Increase temperature to 45-50°C. Monitor for 48h. temp_check->adjust_temp No increase_loading Solution: Increase enzyme loading (e.g., from 20 mg/mmol to 50 mg/mmol). temp_check->increase_loading Yes

Caption: Workflow for diagnosing low conversion in EKR.

  • Verify Enzyme Activity: The most common failure point is inactive enzyme. Lipases can lose activity due to improper storage (moisture, temperature) or age.

    • Action: Run a positive control reaction with a simple, known substrate like (±)-1-phenylethanol. If this control also fails, your enzyme is inactive. Procure a fresh batch from a reputable supplier.

  • Check Reagent Purity: Water is a critical component, but excess water can promote hydrolysis over acylation. Impurities in the acyl donor can inhibit the enzyme.

    • Action: Use a freshly opened bottle of the acyl donor (e.g., vinyl acetate). Ensure your solvent is anhydrous. Adding activated 4Å molecular sieves to the reaction can help sequester excess water.

  • Increase Enzyme Loading: The catalytic rate might simply be too slow with the current amount of enzyme.

    • Action: Double the weight-to-substrate ratio of your enzyme. While this increases cost, it is a simple way to boost the reaction rate.

  • Optimize Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate.

    • Action: Ensure your reaction is running at an appropriate temperature, typically between 30-50°C for lipases. If running at room temperature, try increasing to 40°C.

Problem: Good Conversion (~50%) but Low Enantioselectivity (Low e.e.)

The reaction proceeds to ~50% conversion, but chiral analysis of the remaining alcohol and the product ester shows low enantiomeric excess (e.e. < 80%).

The enantioselectivity (E-value) of a lipase is highly dependent on the specific combination of enzyme, substrate, acyl donor, and solvent. A systematic screening is the most effective way to find the optimal conditions.

The active site geometry varies between lipases, leading to different substrate preferences.

  • Protocol: Set up parallel reactions using your racemic alcohol (1.0 eq) and vinyl acetate (1.5 eq) in MTBE at 40°C. Test each of the following enzymes:

    • Novozym 435 (Immobilized Candida antarctica lipase B)

    • Pseudomonas cepacia Lipase (PCL)

    • Pseudomonas fluorescens Lipase (PFL)

    • Candida rugosa Lipase (CRL)

  • Analysis: Monitor each reaction and stop when conversion is near 50%. Analyze the e.e. of the remaining alcohol.

The solvent influences the enzyme's conformation and, therefore, its enantioselectivity. This phenomenon is well-documented, where changes in solvent can alter the enzyme's flexibility and the nature of the substrate-enzyme transition state.

  • Protocol: Using the best enzyme from the previous screen, set up parallel reactions in a range of anhydrous solvents.

  • Data Comparison:

SolventPolarity IndexTypical Effect on LipaseExpected Outcome
n-Heptane0.1High activity, maintains rigid conformationOften good selectivity.
Toluene2.4Can sometimes alter conformation favorablyMay increase or decrease selectivity.
MTBE2.5Good balance of polarity, widely usedA reliable standard for comparison.
Acetonitrile5.8More polar, can strip essential waterOften lower activity and selectivity.
2-MeTHF4.0A greener alternative to THFPerformance can be similar to other ethers.

The steric and electronic properties of the acyl donor can influence how it fits into the enzyme's active site alongside the alcohol, affecting which enantiomer is preferred.

  • Protocol: Using the best enzyme and solvent combination, test different acyl donors.

    • Vinyl Acetate: Small, highly reactive, very common.

    • Isopropenyl Acetate: Similar to vinyl acetate.

    • Vinyl Butyrate: A bulkier acyl donor. Sometimes, a larger acyl group can lead to better steric differentiation between the enantiomers in the active site.

    • Acetic Anhydride: A reversible acyl donor, may lead to lower e.e. if the reverse reaction (hydrolysis) is competitive.

Guide 2: Chiral Chromatography (HPLC/SFC)
Problem: No Separation (Co-elution of Enantiomers)

You are injecting your racemic (4-Methyloxolan-2-yl)methanol onto a chiral column, but you only see a single peak.

Developing a chiral separation is often an empirical process of screening columns and mobile phases. This decision tree outlines a logical screening strategy.

G cluster_sfc Primary Screen: SFC cluster_hplc Secondary Screen: HPLC cluster_optimize Optimization start Start: Co-elution sfc_screen Screen 4 core columns (e.g., AD, AS, OD, OJ) with a standard gradient (e.g., 5-40% MeOH in CO2) start->sfc_screen sfc_result Separation? sfc_screen->sfc_result hplc_screen Screen same 4 columns in Normal Phase (NP) (e.g., Hexane/IPA) and Polar Organic (PO) modes (e.g., ACN/MeOH) sfc_result->hplc_screen No optimize_sfc Optimize SFC: - Change alcohol co-solvent (EtOH, IPA) - Add additive (e.g., DEA, TFA) - Lower temperature sfc_result->optimize_sfc Yes hplc_result Separation? hplc_screen->hplc_result hplc_result->start No (Consider derivatization) optimize_hplc Optimize HPLC: - Adjust alcohol % in NP - Try different alcohol (EtOH) - Lower temperature hplc_result->optimize_hplc Yes success Success: Baseline Resolution optimize_sfc->success optimize_hplc->success

Caption: Decision tree for chiral method development.

  • Primary Screen: Supercritical Fluid Chromatography (SFC) SFC is the preferred starting point due to its high speed, efficiency, and use of "green" solvents. The low viscosity of supercritical CO2 allows for faster flow rates and rapid column equilibration.

    • Protocol: Screen four primary polysaccharide columns (e.g., Chiralpak AD-H, AS-H; Chiralcel OD-H, OJ-H).

    • Starting Conditions:

      • Mobile Phase: CO2 / Methanol gradient (e.g., 5% to 40% MeOH over 5-10 minutes).

      • Flow Rate: 3 mL/min.

      • Back Pressure: 150 bar.

      • Temperature: 40°C.

  • Secondary Screen: High-Performance Liquid Chromatography (HPLC) If SFC fails, HPLC in Normal Phase (NP) or Polar Organic (PO) mode offers different selectivity.

    • Protocol: Use the same set of four columns.

    • Starting Conditions:

ModeMobile PhaseRationale
Normal Phase (NP) n-Hexane / Isopropanol (IPA) (90:10)The classic mode for polysaccharide CSPs. Provides strong hydrogen bonding interactions.
Polar Organic (PO) Acetonitrile (ACN) / Methanol (MeOH) (99:1)Useful if the analyte has poor solubility in hexane. Interactions are different from NP mode.
  • Optimization: If you see a hint of separation (e.g., a shoulder on the peak), optimization can often lead to baseline resolution.

    • Change the Alcohol Modifier: The alcohol competes with the analyte for sites on the CSP. Switching from Methanol to Ethanol or Isopropanol is the single most effective way to alter selectivity.

    • Adjust Modifier Percentage: In NP-HPLC, small changes in the alcohol percentage (e.g., from 10% IPA to 5% or 15%) can have a large impact on retention and resolution.

    • Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 25°C or 15°C) often increases the energy difference between the enantiomer-CSP interactions, which can improve resolution. This is an enthalpically driven process.

References

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322. Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. [Link]

  • MDPI. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. [Link]

  • PubMed. (2000). Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. [Link]

  • PubMed. (2013). Enantioselective synthesis of (thiolan-2-yl)diphenylmethanol and its application in asymmetric, catalytic sulfur ylide-mediated epoxidation. [Link]

  • LCGC International. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Royal Society of Chemistry. (2020). Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC). [Link]

  • ResearchGate. (2025). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels–Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. [Link]

  • MDPI. (2024). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. [Link]

  • J-STAGE. Effects of Chemical Modification of Lipase on Its Enantioselectivity in Organic Solvents. [Link]

  • Royal Society of Chemistry. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. [Link]

  • ACS Publications. (2022).

Reference Data & Comparative Studies

Validation

(4-Methyloxolan-2-yl)methanol vs tetrahydrofurfuryl alcohol solvent properties

An In-depth Comparative Guide to the Solvent Properties of (4-Methyloxolan-2-yl)methanol and Tetrahydrofurfuryl Alcohol For Researchers, Scientists, and Drug Development Professionals In the pursuit of greener and more s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Comparative Guide to the Solvent Properties of (4-Methyloxolan-2-yl)methanol and Tetrahydrofurfuryl Alcohol

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of greener and more sustainable chemical processes, solvent selection has become a critical focal point. Traditional solvents are often derived from petrochemical feedstocks and can pose significant environmental and health risks. This has spurred extensive research into bio-derived alternatives that offer comparable or superior performance with a reduced environmental footprint. This guide provides a detailed, objective comparison between two such solvents: the well-established Tetrahydrofurfuryl alcohol (THFA) and its structural analog, (4-Methyloxolan-2-yl)methanol.

While THFA is a widely used and well-characterized solvent derived from the biomass platform chemical furfural, (4-Methyloxolan-2-yl)methanol remains a less-documented compound. This comparative analysis will synthesize the available technical data for both, highlighting the established profile of THFA and noting the current knowledge gaps for (4-Methyloxolan-2-yl)methanol, thereby providing a clear perspective for researchers considering these solvents in their work.

Physicochemical Properties: A Comparative Overview

A solvent's fundamental physical properties dictate its suitability for specific applications, influencing reaction kinetics, temperature control, and post-reaction work-up procedures. Tetrahydrofurfuryl alcohol is a colorless liquid with a mild odor, and it is completely miscible with water and a wide array of common organic solvents.[1] This broad miscibility makes it a highly versatile solvent.

PropertyTetrahydrofurfuryl Alcohol (THFA)(4-Methyloxolan-2-yl)methanol
CAS Number 97-99-4[2]6906-52-1[3]
Chemical Structure THFA Structure(4-Methyloxolan-2-yl)methanol Structure
Molecular Formula C₅H₁₀O₂[1]C₆H₁₂O₂[4]
Molecular Weight 102.13 g/mol [1]116.16 g/mol [4]
Appearance Clear, colorless liquid with a mild odor[1]Liquid[4]
Boiling Point 178 °C[1][5]Data not available
Melting Point -80 °C[1][5]Data not available
Density (at 20°C) 1.054 g/cm³[1]Data not available
Flash Point 75 °C (Closed Cup)[5]Data not available
Water Solubility Miscible[1]Data not available

Solvency Power and Hansen Solubility Parameters (HSP)

To move beyond simple "like dissolves like" heuristics, the Hansen Solubility Parameter (HSP) system provides a more nuanced, quantitative framework for predicting solvent-solute interactions.[6] HSP dissects the total cohesive energy of a liquid into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their HSP values are similar, meaning the distance (Ra) between them in the three-dimensional "Hansen space" is small.[7]

cluster_HSP Hansen Solubility Parameters (HSP) cluster_Application Application Logic Total Total Cohesive Energy (Hildebrand Parameter, δt) Dispersion δD (Dispersion) Total->Dispersion Decomposed into Polar δP (Polar) Total->Polar Decomposed into HBonding δH (Hydrogen Bonding) Total->HBonding Decomposed into Solvent Solvent HSP (δD₁, δP₁, δH₁) Prediction Predict Solubility (Calculate Distance Ra) Solvent->Prediction Solute Solute HSP (δD₂, δP₂, δH₂) Solute->Prediction Result Low Ra = Good Solubility High Ra = Poor Solubility Prediction->Result

Caption: Conceptual breakdown of Hansen Solubility Parameters.

THFA possesses a balanced profile with significant polar and hydrogen-bonding characteristics, making it an effective solvent for a variety of polymers and polar molecules. Its HSP values are well-documented. Unfortunately, experimentally derived HSP values for (4-Methyloxolan-2-yl)methanol are not available in the surveyed literature.

Parameter (MPa⁰·⁵)Tetrahydrofurfuryl Alcohol (THFA)(4-Methyloxolan-2-yl)methanol
δD (Dispersion) 17.9[8]Data not available
δP (Polar) 6.3[8]Data not available
δH (Hydrogen Bonding) 12.3[8]Data not available

Expert Insight: The presence of a hydroxyl group and an ether linkage gives THFA its potent solvency.[1] It can act as both a hydrogen bond donor and acceptor. The addition of a methyl group on the tetrahydrofuran ring in (4-Methyloxolan-2-yl)methanol would slightly increase its molecular weight and likely its lipophilicity. This could subtly shift its HSP values, potentially making it a better solvent for less polar substrates compared to THFA, but this remains speculative without experimental data.

Source, Synthesis, and Sustainability

Both THFA and its methylated analog belong to the family of furanic compounds, which are cornerstone chemicals in the bio-refinery landscape. They are typically derived from furfural, a platform chemical produced from the acid-catalyzed dehydration of pentose sugars found in lignocellulosic biomass like corncobs and sugarcane bagasse.[9][10]

THFA is produced via the complete hydrogenation of furfural, a process that is well-established at an industrial scale.[11] This sustainable production pathway is a major advantage, positioning THFA as a green solvent alternative.

Biomass Lignocellulosic Biomass (e.g., Corncobs) Furfural Furfural Biomass->Furfural Acid Hydrolysis & Dehydration THFA Tetrahydrofurfuryl Alcohol (THFA) Furfural->THFA Catalytic Hydrogenation

Caption: Sustainable synthesis pathway of THFA from biomass.

Sustainability Profile:

  • Renewable Feedstock: Both solvents can be derived from renewable, non-food biomass, reducing reliance on fossil fuels.[11]

  • Biodegradability: THFA is documented as being readily biodegradable, which minimizes its environmental persistence should it be released. The biodegradability of (4-Methyloxolan-2-yl)methanol has not been reported but is anticipated to be similar due to its structure.

Safety, Health, and Environmental Profile

A comprehensive understanding of a solvent's hazard profile is non-negotiable for ensuring workplace safety and regulatory compliance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this assessment.

Hazard ClassificationTetrahydrofurfuryl Alcohol (THFA)(4-Methyloxolan-2-yl)methanol
Flammability Combustible liquid (Category 4, H227)Flammable liquid (Category 4, H227)[3]
Acute Toxicity Not classified as acutely toxicData not available
Skin Corrosion/Irritation Causes mild skin irritation[2]Skin irritation (Category 2, H315)[3]
Eye Damage/Irritation Causes serious eye irritation (Category 2A, H319)[12]Eye irritation (Category 2A, H319)[3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child (Category 2, H360)[12]Data not available
Target Organ Toxicity May cause respiratory irritation (STOT SE 3, H335)[2]May cause drowsiness or dizziness (STOT SE 3, H336)[3]

Causality Behind Hazard Profiles:

  • Irritation: Like many alcohols and ethers, both compounds can act as irritants upon direct contact with skin, eyes, and the respiratory tract. The -OH group is a primary contributor to this effect.

  • Flammability: Both are classified as combustible/flammable liquids, a common trait for organic solvents of this molecular weight. Proper storage away from ignition sources is essential.[2][12]

  • Reproductive Toxicity (THFA): The classification of THFA as a suspected reproductive toxicant (H360) is a significant consideration.[12] This necessitates stringent handling protocols, including the use of personal protective equipment (PPE) and engineering controls like fume hoods, especially for researchers of child-bearing potential.

Experimental Protocol: Determining API Solubility

To provide a practical, self-validating framework, this section details a standard protocol for evaluating a solvent's performance in a critical drug development task: determining the solubility of an Active Pharmaceutical Ingredient (API).

Objective: To quantitatively measure and compare the equilibrium solubility of a model crystalline API (e.g., Ibuprofen, Paracetamol) in THFA and (4-Methyloxolan-2-yl)methanol at a controlled temperature.

Caption: Workflow for API solubility determination.

Methodology:

  • Preparation:

    • Add an excess of the solid API to several 20 mL glass vials to ensure that a saturated solution is formed.

    • Pipette a precise volume (e.g., 10.0 mL) of the test solvent (THFA or (4-Methyloxolan-2-yl)methanol) into each vial.

    • Seal the vials securely with PTFE-lined caps to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaking incubator set to a constant temperature (e.g., 298.15 K / 25 °C) and agitation speed (e.g., 150 rpm).

    • Allow the slurries to equilibrate for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached, which can be verified by taking measurements at 24h and 48h and confirming the value is stable.

  • Sampling and Preparation:

    • After equilibration, remove the vials and allow the undissolved solid to settle for 30 minutes in the incubator to maintain temperature.

    • Carefully withdraw a sample of the supernatant using a plastic syringe.

    • Immediately attach a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) and dispense the clear, filtered solution into a clean, pre-weighed vial. This step is critical to remove all undissolved solids.

    • Accurately weigh the collected filtrate. Then, perform a gravimetric dilution with a suitable mobile phase for which the API has high solubility (e.g., methanol or acetonitrile).

  • Quantification:

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector set to the API's λ-max.

    • Calculate the original concentration of the API in the solvent using a pre-established calibration curve of the API in the same mobile phase.

    • Express the final solubility in mg/mL or mol/L.

This protocol provides a robust and reproducible method for directly comparing the solvency power of different liquids for a specific, relevant compound, generating the kind of experimental data needed to make an informed solvent choice.

Conclusion

This guide establishes Tetrahydrofurfuryl alcohol (THFA) as a versatile, well-characterized, and sustainable solvent with a strong performance profile rooted in its balanced Hansen Solubility Parameters. Its derivation from renewable biomass and ready biodegradability make it an attractive option for green chemistry applications.[11] However, its potential reproductive toxicity is a significant safety consideration that must be managed with appropriate engineering and administrative controls.[12]

In contrast, (4-Methyloxolan-2-yl)methanol represents a frontier in green solvent research. While its structural similarity to THFA and its bio-based origin are promising, the profound lack of public data on its physicochemical properties, solvency power, and a complete toxicological profile makes it impossible to recommend for general use without further investigation. For researchers in drug development and materials science, this knowledge gap presents an opportunity. The experimental protocol outlined above provides a clear pathway for characterizing this and other novel solvents, contributing valuable data to the scientific community and enabling the rational design of safer, more sustainable processes.

References

  • PubChem. (n.d.). Tetrahydrofurfuryl alcohol. National Center for Biotechnology Information. Retrieved from [Link][1]

  • NextSDS. (n.d.). (4-methyloxolan-2-yl)methanol — Chemical Substance Information. Retrieved from [Link][3]

  • Hansen, C. M. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. Retrieved from [Link][13]

  • U.S. Department of Energy. (n.d.). Methanol from Biomass. Retrieved from [Link][14]

  • Toxnet. (n.d.). Safety assessment of 2-methyloxolane as a food extraction solvent. National Institutes of Health. Retrieved from [Link][15]

  • PMC. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health. Retrieved from [Link][16]

  • ACS Publications. (2024). Design and Optimization for Sustainable Synthesis of Tetrahydrofurfuryl Alcohol by Furfural Hydrogenation: Kinetic and Techno-economic Investigations. Retrieved from [Link][11]

  • Google Patents. (n.d.). CN114591271A - A kind of method for preparing tetrahydrofurfuryl alcohol by one-step hydrogenation of furfural under low temperature condition. Retrieved from [9]

  • Science Alert. (2016). Liquid Extraction of Aromatic Hydrocarbons by Tetrahydrofurfuryl Alcohol, An Environmentally Friendly Solvent. Retrieved from [Link][17]

  • Penn A Kem. (n.d.). THFA® Tetrahydrofurfuryl Alcohol - SAFETY DATA SHEET. Retrieved from [Link][12]

  • ResearchGate. (n.d.). Production of Methanol from Biomass - PLANT DESIGN. Retrieved from [Link][18]

  • MDPI. (2023). Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes: Reaction Routes, Catalysts, and Perspectives. Retrieved from [Link][10]

  • PubChem. (n.d.). (2-Methyloxiran-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link][19]

  • IOP Conference Series: Earth and Environmental Science. (n.d.). Techno Economic Analysis of Biomass to Methanol Plant Based on Gasification of Palm Empty Fruit Bunch. Retrieved from [Link][20]

  • Methanex. (2019). Methanol Safety Data Sheet. Retrieved from [Link][21]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link][7]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link][22]

  • National Renewable Energy Laboratory. (n.d.). A Comparative Techno-Economic Analysis of Renewable Methanol Synthesis Pathways from Biomass and CO2. Retrieved from [Link][23]

  • ResearchGate. (n.d.). Solubility of AP in different solvents in the temperature range between 30 and 50 °C. Retrieved from [Link][24]

  • MDPI. (2019). Selective Synthesis of Furfuryl Alcohol from Biomass-Derived Furfural Using Immobilized Yeast Cells. Retrieved from [Link][25]

  • Scribd. (n.d.). Hansen Solubility Parameters of Solvents. Retrieved from [Link][8]

  • PENTA. (2025). Methanol - SAFETY DATA SHEET. Retrieved from [Link][26]

  • International Journal of Scientific and Research Publications. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link][27]

  • Ataman Kimya. (n.d.). TETRAHYDROFURFURYL ALCOHOL. Retrieved from [Link]

  • Chalmers Publication Library. (n.d.). Methanol via biomass gasification. Retrieved from [Link][28]

  • Wikipedia. (n.d.). Methanol. Retrieved from [Link][29]

  • ResearchGate. (n.d.). Solubility Parameters. Retrieved from [Link][30]

  • Univar Solutions. (n.d.). Tetrahydrofurfuryl Alcohol (THFA), Technical Grade, Liquid. Retrieved from [Link][5]

  • NSF Public Access Repository. (2021). Electrocatalytic synthesis of heterocycles from biomass-derived furfuryl alcohols. Retrieved from [Link][31]

  • PMC. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. National Institutes of Health. Retrieved from [Link][32]

  • PSE Community.org. (2022). Efficient Synthesis of Furfuryl Alcohol from Corncob in a Deep Eutectic Solvent System. Retrieved from [Link][33]

  • MDPI. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Retrieved from [Link][34]

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Comparative

A Comparative Guide to Biomass-Derived Solvents in Catalysis: The Established Role of 2-Methyltetrahydrofuran and the Unexplored Potential of (4-Methyloxolan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals In the drive towards sustainable chemistry, the selection of reaction media is of paramount importance. Traditional volatile organic solvents, often derived...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the drive towards sustainable chemistry, the selection of reaction media is of paramount importance. Traditional volatile organic solvents, often derived from petrochemical feedstocks, contribute significantly to process waste and environmental burden. This has spurred intensive research into "green solvents," which are typically derived from renewable resources, exhibit a lower environmental impact, and offer process advantages.[1][2][3]

Among the most successful of these green solvents is 2-methyltetrahydrofuran (2-MeTHF), a bio-based ether that has proven to be a high-performance alternative to conventional solvents like tetrahydrofuran (THF) and dichloromethane (DCM).[4][5] Its structural relative, (4-Methyloxolan-2-yl)methanol, shares a similar five-membered oxolane core, suggesting a potential role in green chemistry.

This guide provides a detailed, data-driven comparison of these two compounds. We will first explore the extensive body of research that establishes 2-MeTHF as a versatile and efficient solvent in a wide range of catalytic reactions. We will then analyze the available information for (4-Methyloxolan-2-yl)methanol, highlighting its fundamental structural differences and discussing its potential, though currently undocumented, applications in catalysis. Our analysis is designed to provide senior application scientists with both field-proven insights into a mature technology and a forward-looking perspective on an emerging chemical entity.

Part 1: 2-Methyltetrahydrofuran (2-MeTHF) – A Proven Green Solvent in Catalysis

2-MeTHF has emerged as a leading bio-based solvent, prized for its unique combination of sustainability, performance, and process advantages.[5][6][7]

Synthesis from Renewable Feedstocks

A key advantage of 2-MeTHF is its origin in renewable lignocellulosic biomass.[8] The most common synthetic routes start from platform chemicals like levulinic acid (LA) or furfural, which are themselves derived from the breakdown of sugars and other carbohydrates.[6][7][9][10][11] The conversion involves a series of catalytic hydrogenation and hydrodeoxygenation steps, which have been extensively optimized using both precious and non-precious metal catalysts.[9][10][12][13][14][15]

G cluster_0 Biomass (Lignocellulose) cluster_1 Platform Chemicals cluster_2 Intermediates cluster_3 Final Product Biomass Corncobs, Sugarcane Bagasse LA Levulinic Acid (LA) Biomass->LA Furfural Furfural Biomass->Furfural GVL γ-Valerolactone (GVL) LA->GVL Hydrogenation MeTHF 2-Methyltetrahydrofuran (2-MeTHF) Furfural->MeTHF Hydrodeoxygenation & Hydrogenation PDO 1,4-Pentanediol (1,4-PDO) GVL->PDO Hydrogenation PDO->MeTHF Dehydration

Caption: Catalytic pathways for the synthesis of 2-MeTHF from renewable biomass.

Physicochemical Properties: The Basis for Superior Performance

2-MeTHF's physical properties distinguish it from traditional ethereal solvents and are the root cause of its superior performance in many catalytic applications. Its higher boiling point allows for a broader range of reaction temperatures, while its limited miscibility with water is a significant advantage during aqueous work-ups.[16][17]

Property2-Methyltetrahydrofuran (2-MeTHF) Tetrahydrofuran (THF) (for comparison)
CAS Number 96-47-9109-99-9
Origin Renewable (Biomass)[6][8]Petrochemical
Boiling Point ~80 °C[17]~66 °C[17]
Melting Point -136 °C-108.4 °C
Density (20°C) ~0.86 g/mL~0.89 g/mL
Water Solubility Limited (4.1 g/100 mL at 20°C)Miscible
Lewis Basicity Strong[8]Strong
Stability More stable to acids and bases than THFLess stable
Peroxide Formation Less prone than THFProne to form peroxides
Performance in Catalysis: A Data-Driven Comparison

The unique properties of 2-MeTHF translate into tangible benefits across a range of important catalytic reactions, most notably in organometallic chemistry where solvent coordination and stability are critical.

2-MeTHF is widely regarded as a superior solvent to THF for Grignard reactions.[4] The causality lies in its higher boiling point, which can accelerate the often-sluggish initiation step, and its different coordination sphere. Furthermore, its limited water miscibility dramatically simplifies the work-up process, allowing for clean phase separation without the need for an additional extraction solvent like toluene.[17]

Supporting Experimental Data: Benzyl Grignard Reaction

SolventProduct Yield (Isolated)Wurtz By-productProcess Notes
2-MeTHF 90% LowSimple aqueous work-up, easy phase separation.
THF 27%SignificantRequired solvent exchange for work-up.
Et2O 94%LowHigh volatility, safety concerns.

The use of enzymes in organic synthesis is a cornerstone of green chemistry. 2-MeTHF has proven to be a valuable solvent in this domain, often used as a co-solvent to improve the solubility of non-polar substrates in aqueous media.[6][7] It serves as an effective, bio-based replacement for solvents like DMSO and MTBE, which can complicate downstream processing.

In a study on the benzaldehyde lyase (BAL) catalyzed formation of benzoin, 2-MeTHF (at 5% v/v) not only facilitated the reaction but also maintained excellent enzyme stability, with a half-life of 178 hours and high productivity. This demonstrates a synergy between the green solvent and the biocatalyst.[7]

Iron-catalyzed cross-coupling is an attractive, sustainable alternative to methods using precious metals. A significant challenge has been finding green solvents that are compatible with these reactions. Research has shown that 2-MeTHF is a highly effective medium for iron-catalyzed cross-coupling of aryl chlorides with organometallic reagents, providing good to excellent yields under mild conditions.[8]

The methyl group at the 2-position of the furan ring sterically hinders deprotonation, making 2-MeTHF significantly more stable than THF in the presence of strong bases like organolithium reagents. This enhanced stability allows for reactions to be run at higher temperatures, often improving reaction rates and selectivity.

Experimental Protocol: A General Workflow for Solvent Replacement

The transition from a traditional solvent like THF to 2-MeTHF is often straightforward. The following workflow illustrates the key considerations and the process simplification achieved during work-up.

G cluster_THF Traditional Workflow (THF) cluster_MeTHF Green Workflow (2-MeTHF) THF_Reaction 1. Run Reaction in THF THF_Quench 2. Quench with Aqueous Solution THF_Reaction->THF_Quench THF_SolventAdd 3. Add Extraction Solvent (e.g., Toluene) THF_Quench->THF_SolventAdd Forms Emulsion THF_Separate 4. Separate Phases THF_SolventAdd->THF_Separate THF_Dry 5. Dry Organic Phase (e.g., MgSO4) THF_Separate->THF_Dry THF_Evap 6. Evaporate Two Solvents (THF + Toluene) THF_Dry->THF_Evap MeTHF_Reaction 1. Run Reaction in 2-MeTHF MeTHF_Quench 2. Quench with Aqueous Solution MeTHF_Reaction->MeTHF_Quench MeTHF_Separate 3. Separate Phases (Clean Separation) MeTHF_Quench->MeTHF_Separate Limited Miscibility MeTHF_Dry 4. Azeotropic Drying (Optional) MeTHF_Separate->MeTHF_Dry MeTHF_Evap 5. Evaporate Single Solvent MeTHF_Dry->MeTHF_Evap

Caption: Comparison of experimental workflows for THF vs. 2-MeTHF.

Part 2: (4-Methyloxolan-2-yl)methanol – An Emerging Compound of Interest

In contrast to the well-documented 2-MeTHF, (4-Methyloxolan-2-yl)methanol is a compound for which there is a significant lack of published data, particularly regarding its use in catalysis. However, its structure warrants analysis and suggests potential, albeit different, applications.

Structural and Fundamental Chemical Differences

The most critical distinction between the two molecules is their primary functional group. 2-MeTHF is a cyclic ether , while (4-Methyloxolan-2-yl)methanol is a cyclic ether that also contains a primary alcohol (a hydroxymethyl group).

Caption: Structural comparison highlighting the key functional group difference.

This difference has profound implications for their roles in catalysis:

  • 2-MeTHF (Aprotic Ether): Functions primarily as a non-reactive, coordinating solvent. It stabilizes organometallic species through its Lewis basic oxygen atom without participating directly in the reaction.[8]

  • (4-Methyloxolan-2-yl)methanol (Protic Alcohol): The presence of the hydroxyl (-OH) group makes it a protic molecule. It can act as a hydrogen-bond donor, a proton source, or even a nucleophilic reagent. In catalytic reactions like transfer hydrogenations, it could serve as a hydrogen donor.[10] Therefore, it cannot be considered a direct "drop-in" replacement for aprotic solvents like THF or 2-MeTHF.

Synthesis and Properties

There is no well-established, scalable synthesis for (4-Methyloxolan-2-yl)methanol from biomass reported in the literature. However, synthetic routes to the related compound, 4-methyloxolane-2-carboxylic acid, include the catalytic hydrogenation of a furan precursor, suggesting that a bio-based route to the alcohol is theoretically feasible.[9]

Physical property data is sparse, and a comprehensive safety profile has not been established. Limited data indicates it is a flammable liquid that can cause skin and eye irritation.[1]

Property(4-Methyloxolan-2-yl)methanol
CAS Number 6906-52-1[1]
Molecular Formula C6H12O2
Known Hazards Flammable Liquid (Cat. 4), Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A)[1]
Catalytic Use No data available in the reviewed literature.
Potential Catalytic Roles: A Call for Future Research

Given its alcohol functionality, (4-Methyloxolan-2-yl)methanol is not a direct competitor to 2-MeTHF as an aprotic solvent. Instead, it represents an opportunity for investigation in different catalytic areas:

  • As a Protic Co-Solvent: It could be used to modify the polarity and hydrogen-bonding properties of reaction media.

  • In Transfer Hydrogenation: Alcohols are frequently used as hydrogen sources in catalytic transfer hydrogenation reactions for the reduction of ketones, aldehydes, and imines.[10]

  • As a C1 Building Block: Methanol and other simple alcohols are increasingly being used as C1 building blocks in methylation and formylation reactions via "hydrogen borrowing" strategies.[10] The unique structure of (4-Methyloxolan-2-yl)methanol could offer novel reactivity in this context.

Comparative Summary and Outlook

The comparison between 2-MeTHF and (4-Methyloxolan-2-yl)methanol is a tale of a mature, industrially adopted technology versus an unexplored chemical entity.

Feature2-Methyltetrahydrofuran (2-MeTHF) (4-Methyloxolan-2-yl)methanol
Primary Role in Catalysis Aprotic, coordinating solventProtic solvent, potential H-donor/reagent
Bio-based Synthesis Well-established from LA and furfural[9][14]Feasible in principle, but not documented
Performance Data Extensive data shows superiority over THF in many cases[8]None available
Industrial Adoption Widely used as a green solvent alternative[4][6][7]None
Research Status MatureExploratory

(4-Methyloxolan-2-yl)methanol, on the other hand, remains a scientific curiosity. Its fundamental chemical nature as an alcohol makes it an unsuitable direct replacement for 2-MeTHF. However, this very difference opens the door to new and unexplored applications. For researchers seeking novel, potentially bio-based reagents for applications like transfer hydrogenation or as a unique protic medium, (4-Methyloxolan-2-yl)methanol represents a greenfield opportunity for discovery. Further research into its synthesis from biomass and its reactivity in catalytic systems is required to unlock its potential.

References

  • NextSDS. (4-methyloxolan-2-yl)methanol — Chemical Substance Information. Available from: [Link]

  • Pena-Pereira, F., et al. (2018). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Current Green Chemistry, 5(2), 80-89. Available from: [Link]

  • Bisz, E., & Szostak, M. (2017). 2-Methyltetrahydrofuran: A Green Solvent for Iron-Catalyzed Cross-Coupling Reactions. ChemSusChem, 10(14), 2886-2890. Available from: [Link]

  • Martinez, A. T., et al. (2018). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Catalysis Today, 312, 2-11. Available from: [Link]

  • Wikipedia. Green solvent. Available from: [Link]

  • IntechOpen. (2024). Green Solvents in Organic Synthesis. Available from: [Link]

  • PubChem. (2-Methyloxiran-2-yl)methanol. Available from: [Link]

  • Gundekari, S., & Karmee, S. K. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Molecules, 29(2), 242. Available from: [Link]

  • de Gonzalo, G., et al. (2010). Enzyme-catalyzed C–C bond formation using 2-methyltetrahydrofuran (2-MTHF) as (co)solvent: efficient and bio-based alternative to DMSO and MTBE. Green Chemistry, 12(9), 1599-1603. Available from: [Link]

  • Nguyen, T. B. (2021). Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. ChemRxiv. Available from: [Link]

  • Lee, J. W., & Kim, H. U. (2020). Methanol-based biomanufacturing of fuels and chemicals using native and synthetic methylotrophs. Journal of Industrial Microbiology & Biotechnology, 47(9-10), 793-804. Available from: [Link]

  • Sonawane, S., et al. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. International Journal of ChemTech Research, 6(5), 2848-2852. Available from: [Link]

  • Pace, V., & Holzer, W. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 7-17. Available from: [Link]

  • Kadam, A., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(6), 1558-1563. Available from: [Link]

  • Wikipedia. Methanol. Available from: [Link]

  • Sonavane, S., et al. (2017). COMPARATIVE PERFORMANCE EVALUATION & SYSTEMATIC SCREENING OF 2-METHF AS GREEN SOLVENT FOR COST EFFECTIVE, IMPROVED INDUSTR. International Journal of Development Research, 7(10), 15995-16000. Available from: [Link]

  • Wang, C., et al. (2022). Biomass-derived 2-methyltetrahydrofuran platform: a focus on precious and non-precious metal-based catalysts for the biorefinery. Green Chemistry, 24(12), 4739-4762. Available from: [Link]

  • Arias, P. L., et al. (2015). One-Pot 2-Methyltetrahydrofuran Production From Levulinic Acid in Green Solvents Using Ni-Cu/Al2O3 Catalysts. ChemSusChem, 8(22), 3842-3850. Available from: [Link]

  • IFC. 2-Methyltetrahydrofuran. Available from: [Link]

  • Le, T. S., et al. (2025). One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches. RSC Advances, 15(31), 21456-21476. Available from: [Link]

  • Li, H., et al. (2024). Direct Hydrogenation of Furfural to 2-Methyltetrahydrofuran over an Efficient Cu–Pd/HY Bimetallic Catalyst. Energy & Fuels, 38(6), 4933-4942. Available from: [Link]

  • National Renewable Energy Laboratory. (1994). Methanol from Biomass. Available from: [Link]

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Validation

A Researcher's Guide to Purity Validation of (4-Methyloxolan-2-yl)methanol: An NMR-Centric Approach with Comparative Analysis

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like (4-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like (4-Methyloxolan-2-yl)methanol, a versatile building block, rigorous purity assessment is paramount. This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for purity determination. We will delve into the "why" behind experimental choices, establishing a self-validating protocol that ensures trustworthy and reproducible results.

The Central Role of Purity in Drug Development

The presence of impurities, even in trace amounts, can have a significant impact on the quality and safety of a final drug product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and characterization of impurities in drug substances.[1] Therefore, the selection of an appropriate analytical technique for purity determination is a critical decision in the drug development workflow.

NMR Spectroscopy: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and robust method for determining the purity of pharmaceutical compounds.[2][3][4] Unlike chromatographic techniques that often rely on calibration curves with reference standards for every component, NMR is an inherently quantitative method.[2] The area under an NMR peak is directly proportional to the number of nuclei contributing to that signal, allowing for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[4][5][6] This makes qNMR a primary analytical method, offering distinct advantages in terms of accuracy and traceability.[5][7]

This guide will focus on a ¹H NMR-based approach for the purity validation of (4-Methyloxolan-2-yl)methanol, while also providing a comparative perspective on alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Section 1: Experimental Protocol for ¹H NMR Purity Determination

A meticulously planned and executed NMR experiment is the foundation of reliable purity data. Here, we outline a step-by-step protocol for the analysis of (4-Methyloxolan-2-yl)methanol, explaining the rationale behind each critical step.

Sample and Internal Standard Preparation

The accuracy of qNMR hinges on the precise weighing of both the analyte and a certified internal standard.

Protocol:

  • Analyte Preparation: Accurately weigh approximately 10-20 mg of (4-Methyloxolan-2-yl)methanol into a clean, dry vial. The goal is to achieve a good signal-to-noise ratio without causing spectral complications from overly high concentrations.[2]

  • Internal Standard Selection: Choose a suitable internal standard. Key criteria include:

    • High purity and chemical stability.

    • Simple NMR spectrum with signals that do not overlap with the analyte's signals.[8]

    • Known chemical structure and molecular weight.

    • Good solubility in the chosen deuterated solvent.

    • For this analysis, a certified reference material (CRM) like maleic acid or dimethyl sulfone is recommended.

  • Internal Standard Weighing: Accurately weigh an appropriate amount of the internal standard to achieve a peak intensity ratio of approximately 1:1 with a selected analyte peak.[2] This enhances the accuracy of integration.

  • Dissolution: Dissolve both the analyte and the internal standard in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Methanol (Methanol-d₄), in a high-quality NMR tube.[9][10] The solvent should completely dissolve both the sample and the standard.[2]

NMR Data Acquisition

The acquisition parameters directly influence the quality and quantifiability of the NMR spectrum.

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.[9]

Key Parameters:

  • Pulse Angle: A 90° pulse is typically used to ensure uniform excitation across the spectrum.

  • Relaxation Delay (d1): This is a critical parameter for quantitative accuracy. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated. A conservative value of 30 seconds is often a good starting point for small molecules.

  • Number of Scans (ns): The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8]

  • Spectral Width (sw): Ensure the spectral width encompasses all signals of interest, including the analyte, internal standard, and potential impurities.

  • Acquisition Time (aq): A longer acquisition time provides better resolution.

Data Processing and Purity Calculation

Careful data processing is essential to extract accurate quantitative information.

Processing Steps:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly affecting the resolution.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline across the spectrum.

  • Integration: Integrate the well-resolved signals of both the analyte and the internal standard. For (4-Methyloxolan-2-yl)methanol, the protons on the hydroxymethyl group or the methine proton adjacent to the oxygen are often good candidates for integration.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula[2]:

    Purity (%) = (I_a / N_a) * (N_std / I_std) * (M_a / m_a) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • a = Analyte

    • std = Internal Standard

    • P_std = Purity of the Internal Standard

Section 2: Spectral Interpretation and Impurity Identification

A key advantage of NMR is its ability to provide structural information, aiding in the identification of unknown impurities.

Expected ¹H NMR Spectrum of (4-Methyloxolan-2-yl)methanol

While a definitive spectrum would be obtained experimentally, based on the structure, the following approximate chemical shifts (in CDCl₃) can be predicted:

  • ~1.1-1.3 ppm (doublet, 3H): Methyl group (CH₃) protons, split by the adjacent methine proton.

  • ~1.5-2.2 ppm (multiplets, 3H): Methylene (CH₂) and methine (CH) protons on the oxolane ring.

  • ~3.5-3.8 ppm (multiplet, 2H): Methylene protons of the hydroxymethyl group (CH₂OH).

  • ~3.9-4.2 ppm (multiplet, 1H): Methine proton adjacent to the ring oxygen (CH-O).

  • Variable (singlet, 1H): Hydroxyl proton (OH). Its chemical shift is concentration and temperature-dependent.

Identifying Potential Impurities

Impurities can arise from starting materials, by-products, or degradation products. Common impurities could include residual solvents from the synthesis or purification process.[11] Tables of known chemical shifts for common laboratory solvents are invaluable for identifying these extraneous peaks.[9] For instance, a peak around 7.26 ppm in CDCl₃ would indicate the presence of residual chloroform. Other potential process-related impurities could include isomers or related compounds, which may have distinct NMR signals.[1]

Section 3: Comparative Analysis with Other Techniques

While NMR offers significant advantages, a comprehensive purity assessment often benefits from orthogonal methods.

Technique Principle Advantages for (4-Methyloxolan-2-yl)methanol Purity Limitations
¹H NMR Spectroscopy Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.- Inherently quantitative without the need for specific analyte standards.[2] - Provides structural information for impurity identification. - Non-destructive.[7] - Relatively fast analysis time.- Lower sensitivity compared to chromatographic methods. - Signal overlap can be an issue in complex mixtures.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.[12][13]- High sensitivity for volatile impurities.[14] - Excellent separation efficiency. - Provides molecular weight and fragmentation information for identification.- Requires the analyte to be volatile and thermally stable. - May require derivatization for non-volatile compounds.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[15]- Applicable to a wide range of non-volatile and thermally labile compounds.[16] - High sensitivity and resolution. - Well-established and widely used in the pharmaceutical industry.- Requires a reference standard for each impurity for accurate quantification. - Can be more time-consuming than NMR or GC.

Section 4: Trustworthiness and Self-Validation

The described NMR protocol is designed to be a self-validating system, ensuring the trustworthiness of the results.

  • Certified Internal Standard: The use of a CRM as the internal standard provides a direct link to a known, traceable standard of purity.

  • System Suitability: Before running the sample, a system suitability test using a known standard can be performed to verify the instrument's performance, including resolution and signal-to-noise ratio.

  • Orthogonal Method Confirmation: For regulatory submissions, confirming the purity results with an orthogonal method like HPLC or GC-MS provides a higher level of confidence and is often required by guidelines such as ICH Q2(R1).[17][18]

Visualizing the Workflow and Molecular Structure

To further clarify the process, the following diagrams illustrate the experimental workflow and the molecular structure with key NMR-active protons.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis weigh_analyte Accurately weigh (4-Methyloxolan-2-yl)methanol dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (CRM) weigh_is->dissolve acquire Acquire 1H NMR Spectrum (High-Field Spectrometer) dissolve->acquire process Process Spectrum (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Purity Value

Caption: Workflow for qNMR-based purity determination.

G cluster_protons Key Proton Environments mol p1 CH3 p2 CH2 (ring) p3 CH (ring) p4 CH2OH p5 CH-O p6 OH

Sources

Comparative

HPLC method validation for quantifying (4-Methyloxolan-2-yl)methanol

A Comparative Guide to HPLC Method Validation for the Quantification of (4-Methyloxolan-2-yl)methanol Authored by: A Senior Application Scientist This guide provides an in-depth, experience-driven approach to developing...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to HPLC Method Validation for the Quantification of (4-Methyloxolan-2-yl)methanol

Authored by: A Senior Application Scientist

This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of (4-Methyloxolan-2-yl)methanol. We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind our choices, comparing alternative approaches and grounding our protocol in established regulatory standards. The objective is to create a method that is not only compliant but also scientifically sound and reliable for its intended purpose in a research or drug development setting.[1][2]

(4-Methyloxolan-2-yl)methanol is a polar, non-chromophoric cyclic ether and alcohol. This seemingly simple structure presents unique challenges for chromatographic retention and detection, making a well-developed and validated method paramount for accurate quantification.

Part 1: Foundational Method Development - A Comparative Choice

Before validation can begin, a suitable chromatographic method must be developed. The physical properties of (4-Methyloxolan-2-yl)methanol (high polarity, low UV absorbance) dictate our strategic choices.

Selecting the Chromatographic Mode

The separation in HPLC is governed by the differential partitioning of the analyte between a mobile phase and a stationary phase.[3] For a polar molecule like ours, several options exist, each with distinct advantages and disadvantages.

  • Reversed-Phase (RP-HPLC): This is the most common HPLC mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/methanol or water/acetonitrile).[4] Polar analytes, like (4-Methyloxolan-2-yl)methanol, tend to have weak interactions with the non-polar stationary phase, leading to poor retention and early elution, often near the solvent front.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent mixed with a small amount of a polar solvent (like water). This mode is ideal for highly polar compounds that are poorly retained in reversed-phase.[5] The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar molecules.

  • Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar, 100% organic mobile phase.[3] While effective for polar compounds, it suffers from issues with reproducibility due to its sensitivity to water content in the mobile phase.[5]

Decision & Rationale:

For this guide, we will proceed with a Reversed-Phase HPLC method . While HILIC is a strong contender, RP-HPLC is used in approximately 75% of all HPLC methods due to its robustness and reproducibility. We will address the challenge of poor retention by using a highly aqueous mobile phase and selecting a C18 column known for good retention of polar compounds (e.g., an "AQ" type column). This provides a more universally applicable and rugged starting point. The principles of validation discussed here are, however, transferable to a HILIC method.

Detector Selection

The analyte lacks a significant chromophore, making standard UV/Vis detection challenging.

  • UV/Vis Detector: Detection at low wavelengths (e.g., < 210 nm) is possible but often suffers from interference from solvents and excipients.

  • Refractive Index (RI) Detector: An RI detector is a universal detector that responds to changes in the refractive index of the eluent. It is suitable for non-chromophoric analytes but is sensitive to temperature and pressure fluctuations and is incompatible with gradient elution.

  • Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These are quasi-universal detectors that are more sensitive than RI and are compatible with gradient elution. They are excellent choices for non-volatile analytes with no UV chromophore.

Decision & Rationale:

We will select a UV detector set to a low wavelength (205 nm) for this validation guide. This choice is made for its widespread availability in QC labs. However, in a real-world scenario where sensitivity is paramount, an ELSD or CAD would be a superior alternative. The validation principles remain the same regardless of the detector.

Proposed Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides a good starting point for reversed-phase separations.[5][6]
Mobile Phase Water:Methanol (95:5 v/v)A highly aqueous mobile phase is necessary to increase the retention of the polar analyte on a C18 column.[7][8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintained to ensure reproducible retention times.
Detector UV at 205 nmLow wavelength detection for a compound with no strong chromophore.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile Phase (Water:Methanol 95:5)Ensures peak shape is not compromised by solvent effects.[5]

Part 2: The Validation Protocol - A Step-by-Step Guide

Method validation is the process of demonstrating through laboratory studies that an analytical procedure is suitable for its intended purpose.[1][9] We will follow the framework established by the International Council for Harmonisation (ICH) guideline Q2(R1) and its recent revision Q2(R2).[2][10][11][12]

dot digraph "HPLC_Validation_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_0" { label="Method Development"; bgcolor="#FFFFFF"; Dev [label="Develop HPLC Method\n(Column, Mobile Phase, Detector)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_1" { label="Method Validation"; bgcolor="#FFFFFF"; Spec [label="Specificity\n(Forced Degradation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lin [label="Linearity", fillcolor="#FBBC05", fontcolor="#202124"]; Acc [label="Accuracy\n(% Recovery)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prec [label="Precision\n(Repeatability & Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LOD_LOQ [label="LOD & LOQ", fillcolor="#FBBC05", fontcolor="#202124"]; Range [label="Range", fillcolor="#FBBC05", fontcolor="#202124"]; Robust [label="Robustness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Dev -> Spec; Spec -> Lin; Lin -> Range; Lin -> Acc; Lin -> Prec; Prec -> LOD_LOQ; Range -> Acc; Acc -> Robust; Prec -> Robust; } enddot Caption: High-level workflow for HPLC method validation.

Specificity / Selectivity

Expertise & Experience: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][13] A crucial part of this is performing forced degradation studies to demonstrate that the method is "stability-indicating." This proves that any degradation products formed do not interfere with the quantification of the active substance.[14][15]

Experimental Protocol:

  • Prepare Stressed Samples: Expose a solution of (4-Methyloxolan-2-yl)methanol (approx. 100 µg/mL) to the following conditions. The goal is to achieve 5-20% degradation.[16][17]

    • Acid Hydrolysis: Add 0.1 M HCl, heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH, heat at 60°C for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample at 105°C for 24 hours, then dissolve.

    • Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.

  • Neutralization: After exposure, neutralize the acid and base-stressed samples.

  • Analysis: Inject the unstressed control, a blank (diluent), and each of the five stressed samples into the HPLC system.

  • Evaluation: Assess the chromatograms. The primary peak of the analyte should be spectrally pure (if using a PDA detector) and well-resolved from any degradation peaks.

dot digraph "Forced_Degradation" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Analyte [label="Analyte Solution\n(100 µg/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_stress" { label="Stress Conditions"; bgcolor="#FFFFFF"; Acid [label="Acid\n(0.1M HCl, 60°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base\n(0.1M NaOH, 60°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(3% H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thermal [label="Thermal\n(105°C, solid)", fillcolor="#FBBC05", fontcolor="#202124"]; Photo [label="Photolytic\n(UV Light)", fillcolor="#FBBC05", fontcolor="#202124"]; }

Analysis [label="HPLC Analysis\n(Peak Purity & Resolution)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Analyte -> {Acid, Base, Oxidation, Thermal, Photo} [arrowhead=vee]; {Acid, Base, Oxidation, Thermal, Photo} -> Analysis [arrowhead=vee]; } enddot Caption: Logic of forced degradation for specificity.

Data Presentation & Acceptance Criteria:

Stress ConditionObservationPeak Purity IndexResolution (Rs) from nearest degradantAcceptance Criteria
Unstressed ControlSingle peak at expected RT> 0.999N/ASingle, well-shaped peak
Acid Hydrolysis~15% degradation, one major degradant> 0.9992.5Peak purity > 0.999; Rs > 2.0
Base Hydrolysis~10% degradation, two minor degradants> 0.9993.1Peak purity > 0.999; Rs > 2.0
Oxidation~20% degradation, one major degradant> 0.9992.8Peak purity > 0.999; Rs > 2.0
Thermal< 5% degradation> 0.999N/APeak purity > 0.999; Rs > 2.0
Photolytic< 5% degradation> 0.999N/APeak purity > 0.999; Rs > 2.0
Linearity & Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[12] For a drug substance assay, this range is typically 80% to 120% of the target test concentration.[1]

Experimental Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve (4-Methyloxolan-2-yl)methanol standard to prepare a 1000 µg/mL stock solution in diluent.

  • Prepare Calibration Standards: From the stock solution, prepare at least five concentration levels covering the range of 80% to 120% of a nominal test concentration of 100 µg/mL. (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), slope, and y-intercept.

Data Presentation & Acceptance Criteria:

ParameterResultAcceptance Criteria
Range Studied 80 - 120 µg/mL80 - 120% of test concentration
Correlation Coefficient (R²) 0.9995R² ≥ 0.999
Regression Equation y = 54321x + 150Data should be provided
Y-intercept 150Should be insignificant relative to the response at 100% concentration
Accuracy

Expertise & Experience: Accuracy expresses the closeness of the method's results to the true value.[13] It is typically assessed using recovery studies, where a known amount of analyte is "spiked" into a sample matrix. For a bulk substance, this is done by preparing solutions at different concentration levels.

Experimental Protocol:

  • Prepare Samples: Prepare samples at three concentration levels across the range (e.g., 80, 100, and 120 µg/mL). Prepare each level in triplicate (total of 9 samples).

  • Analysis: Inject all 9 samples and quantify them using the calibration curve from the linearity study.

  • Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Data Presentation & Acceptance Criteria:

Concentration LevelReplicate 1 (% Recovery)Replicate 2 (% Recovery)Replicate 3 (% Recovery)Mean Recovery (%)%RSD
80 µg/mL (80%) 99.5100.299.899.80.35
100 µg/mL (100%) 100.599.6100.1100.10.45
120 µg/mL (120%) 99.1100.899.999.90.86
Acceptance Criteria ---98.0 - 102.0% ≤ 2.0%
Precision

Expertise & Experience: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[13] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples at 100% of the test concentration (100 µg/mL).

    • Analyze all six samples on the same day by the same analyst.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).

  • Intermediate Precision:

    • Have a second analyst, on a different day, prepare and analyze another six samples at 100% of the test concentration.

    • Calculate the %RSD for this set.

    • Combine the data from both days (12 results total) and calculate a cumulative %RSD.

Data Presentation & Acceptance Criteria:

Precision LevelParameterResultAcceptance Criteria
Repeatability %RSD (n=6)0.55%≤ 2.0%
Intermediate Precision %RSD (n=6, Day 2)0.68%≤ 2.0%
Combined Precision %RSD (n=12)0.62%≤ 2.0%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[18] These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol:

  • Method: Use the approach based on the standard deviation of the response and the slope of the linearity curve.

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

    • Where σ = Standard deviation of the y-intercepts of regression lines (or the residual standard deviation of the regression line).

    • Where S = The slope of the calibration curve.

  • Confirmation: Prepare and inject solutions at the calculated LOD and LOQ concentrations to verify the results (e.g., signal-to-noise ratio of ~3 for LOD and ~10 for LOQ).

Data Presentation & Acceptance Criteria:

ParameterCalculation ResultConfirmationAcceptance Criteria
LOD 0.5 µg/mLSignal-to-Noise ≈ 3.2Report Value
LOQ 1.5 µg/mLSignal-to-Noise ≈ 10.5; Precision (%RSD) at this level is <10%Report Value
Robustness

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][12] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Prepare a system suitability solution and a standard sample at 100% concentration.

  • Analyze the samples under the normal conditions and then under slightly varied conditions (one variation at a time).

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase Composition: ± 2% organic (e.g., Water:Methanol 97:3 and 93:7).

  • Evaluation: Assess the effect on system suitability parameters (e.g., retention time, tailing factor, plate count) and the assay result.

Data Presentation & Acceptance Criteria:

Parameter VariedAssay Result (% of Nominal)System SuitabilityAcceptance Criteria
Nominal Condition 100.1%PassesN/A
Flow Rate at 0.9 mL/min 99.8%PassesAssay result within 98-102%
Flow Rate at 1.1 mL/min 100.5%PassesAssay result within 98-102%
Temp at 25 °C 99.5%PassesSystem suitability must pass
Temp at 35 °C 100.3%PassesSystem suitability must pass
Mobile Phase (93:7) 99.2%PassesAssay result within 98-102%
Mobile Phase (97:3) 100.9%PassesAssay result within 98-102%

Conclusion

This guide has detailed the systematic validation of an RP-HPLC method for quantifying (4-Methyloxolan-2-yl)methanol. By grounding each step in the principles of separation science and established regulatory guidelines, we have built a comprehensive data package. The results from the specificity, linearity, accuracy, precision, LOQ, and robustness experiments demonstrate that this method is fit for its intended purpose. While we chose a common RP-HPLC approach, the validation logic and experimental design presented here serve as a robust template that can be adapted for alternative methods, such as HILIC, ensuring scientific integrity and data reliability in any research and development setting.

References

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  • Analysis of methanol, ethanol and propanol in aqueous environmental matrices. (n.d.). University of North Carolina Wilmington. Retrieved from [Link]

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  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Retrieved from [Link]

  • Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole In Ethanol Extract Of Nutmeg (Myristica fragrans Houtt). (2017). RJPBCS. Retrieved from [Link]

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of (4-Methyloxolan-2-yl)methanol

Introduction Substituted tetrahydrofurans are pivotal structural motifs in a vast range of biologically active molecules and natural products.[1] (4-Methyloxolan-2-yl)methanol, a derivative of tetrahydrofurfuryl alcohol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted tetrahydrofurans are pivotal structural motifs in a vast range of biologically active molecules and natural products.[1] (4-Methyloxolan-2-yl)methanol, a derivative of tetrahydrofurfuryl alcohol (THFA), represents a class of compounds whose structural elucidation is critical in fields from drug development to biofuel research. Mass spectrometry (MS) is an indispensable tool for this purpose, providing detailed structural information through the analysis of fragmentation patterns. However, for novel or less-studied molecules like (4-methyloxolan-2-yl)methanol, a directly available reference spectrum is often absent in databases.[2]

This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of (4-Methyloxolan-2-yl)methanol. By leveraging established fragmentation principles of cyclic ethers and alcohols and drawing a direct comparison with the known fragmentation of its parent compound, tetrahydrofurfuryl alcohol (THFA), we can construct a reliable, mechanism-based prediction of its mass spectrum. This approach empowers researchers to identify this and similar compounds in complex mixtures and to understand the structural factors that govern their fragmentation.

Pillar 1: Foundational Principles of Ether and Alcohol Fragmentation

Under electron ionization (70 eV), molecules are ionized to form a molecular ion (M•+), which then undergoes a series of fragmentation reactions to yield smaller, charged fragments. The fragmentation pathways are not random; they are governed by the stability of the resulting ions and neutral losses. For a molecule like (4-Methyloxolan-2-yl)methanol, two functional groups dictate the primary fragmentation routes: the cyclic ether (oxolane) and the primary alcohol.

  • Cyclic Ethers: The fragmentation of cyclic ethers is typically initiated by ionization of the oxygen atom. The molecular ion may be weak or absent.[3][4] Key fragmentation mechanisms include:

    • α-Cleavage: The bond adjacent to the ether oxygen (C-C bond) breaks, leading to the formation of a resonance-stabilized oxonium ion. This is often a dominant pathway.[4]

    • Inductive Cleavage (Ring Opening): The C-O bond cleaves, leading to a distonic ion where the charge and radical sites are separated. This ring-opened intermediate can then undergo further fragmentation.[5][6]

  • Primary Alcohols: Alcohols often exhibit a weak or absent molecular ion peak in their EI spectra.[7][8] Common fragmentation pathways include:

    • α-Cleavage: Similar to ethers, cleavage of the C-C bond adjacent to the oxygen-bearing carbon is a primary route. For primary alcohols, this results in the formation of a stable [CH₂OH]⁺ ion at m/z 31.[8][9]

    • Loss of Water: A common rearrangement involves the elimination of a neutral water molecule (H₂O), resulting in a peak at [M-18].[7][8]

Pillar 2: The Baseline - Fragmentation of Tetrahydrofurfuryl Alcohol (THFA)

To predict the fragmentation of our target molecule, we must first understand the behavior of its core structure. Tetrahydrofurfuryl alcohol (THFA, C₅H₁₀O₂, MW: 102.13 g/mol ) provides the perfect baseline.[10][11] Its EI mass spectrum is well-documented in the NIST database and is characterized by a base peak at m/z 71.[11][12]

The major observed fragments for THFA and their proposed mechanisms are outlined below.

Key Fragmentation Pathways of THFA (m/z 102)
  • Formation of the Base Peak (m/z 71): The most abundant fragment corresponds to the loss of the hydroxymethyl group (•CH₂OH, 31 Da). This occurs via α-cleavage relative to the ring oxygen, a classic pathway for cyclic ethers. The resulting tetrahydrofuranyl cation is relatively stable.

    • [C₅H₁₀O₂]•+ → [C₄H₇O]⁺ + •CH₂OH

  • Formation of the m/z 43 Fragment: This prominent peak is often attributed to the C₃H₇⁺ or C₂H₃O⁺ ion. A plausible pathway involves the initial ring opening followed by subsequent bond cleavages.

  • Formation of the m/z 31 Fragment: The [CH₂OH]⁺ ion is a hallmark of primary alcohols.[9] It forms via cleavage of the bond connecting the hydroxymethyl group to the tetrahydrofuran ring.

    • [C₅H₁₀O₂]•+ → [CH₂OH]⁺ + •C₄H₇O

The following diagram illustrates the primary fragmentation pathways for THFA.

THFA_Fragmentation M THFA M+• (m/z 102) frag43 [C3H7]+ or [C2H3O]+ (m/z 43) M->frag43 Ring Opening & Further Fragmentation neutral_ch2oh - •CH2OH M->neutral_ch2oh neutral_c4h7o - •C4H7O M->neutral_c4h7o frag71 [C4H7O]+ (m/z 71) Base Peak frag31 [CH2OH]+ (m/z 31) neutral_ch2oh->frag71 α-Cleavage neutral_c4h7o->frag31 C-C Cleavage

Caption: Proposed EI fragmentation pathways for Tetrahydrofurfuryl Alcohol (THFA).

Pillar 3: Predictive Analysis of (4-Methyloxolan-2-yl)methanol Fragmentation

We can now extrapolate from the THFA baseline to predict the fragmentation of (4-Methyloxolan-2-yl)methanol (C₆H₁₂O₂, MW: 116.16 g/mol ). The addition of a methyl group at the C4 position introduces new possibilities and alters the relative probabilities of existing pathways.

Predicted Fragmentation Pathways of (4-Methyloxolan-2-yl)methanol (m/z 116)
  • Molecular Ion (m/z 116): As with THFA, the molecular ion peak is expected to be of low abundance or entirely absent.

  • Loss of Hydroxymethyl Group (m/z 85): Analogous to the formation of m/z 71 in THFA, α-cleavage leading to the loss of the •CH₂OH radical is highly probable. This would result in a prominent fragment at m/z 85 (116 - 31). This ion, the 4-methyl-tetrahydrofuranyl cation, is expected to be a major peak, likely the base peak.

  • Loss of Methyl Group (m/z 101): The C4-methyl group can be lost as a methyl radical (•CH₃). This cleavage would produce a fragment ion at m/z 101 (116 - 15), corresponding to an [M-15]⁺ peak.

  • Formation of m/z 31: The characteristic [CH₂OH]⁺ peak for primary alcohols is still expected to be present, formed by the cleavage of the C2-C(methanol) bond.

  • Ring-Opening Pathways (e.g., m/z 57, 43): The methyl group can influence the fragmentation following the initial ring opening. Cleavage of the ring C-C bonds can lead to fragments like the sec-butyl cation ([C₄H₉]⁺, m/z 57) or the propyl cation ([C₃H₇]⁺, m/z 43), which are common in the fragmentation of substituted alkanes.[8]

The proposed fragmentation pathways for our target molecule are visualized below.

Target_Fragmentation M (4-Methyloxolan-2-yl)methanol M+• (m/z 116) frag31 [CH2OH]+ (m/z 31) M->frag31 C-C Cleavage frag57 [C4H9]+ (m/z 57) M->frag57 Ring Opening & Further Fragmentation neutral_ch2oh - •CH2OH M->neutral_ch2oh neutral_ch3 - •CH3 M->neutral_ch3 frag85 [C5H9O]+ (m/z 85) Predicted Base Peak frag101 [M-CH3]+ (m/z 101) neutral_ch2oh->frag85 α-Cleavage neutral_ch3->frag101 Loss of methyl

Caption: Predicted EI fragmentation pathways for (4-Methyloxolan-2-yl)methanol.

Comparative Data Summary

The following table provides a direct comparison between the major fragments observed for THFA and those predicted for (4-Methyloxolan-2-yl)methanol, highlighting the influence of the C4-methyl substituent.

Fragment Ion DescriptionTetrahydrofurfuryl Alcohol (THFA)(4-Methyloxolan-2-yl)methanol (Predicted)Mechanistic Rationale for Difference
Molecular Ion [M]•+ m/z 102 (Low/Absent)m/z 116 (Low/Absent)Increased molecular weight.
[M - •CH₃]⁺ N/Am/z 101Loss of the C4-methyl group, a new pathway.
[M - •CH₂OH]⁺ m/z 71 (Base Peak)m/z 85 (Predicted Base Peak)α-cleavage; mass shifted by the methyl group (14 Da).
[CH₂OH]⁺ m/z 31m/z 31Characteristic fragment of the primary alcohol moiety.
Other Significant Fragments m/z 43m/z 57, 43Ring fragmentation patterns are altered by the methyl group, potentially favoring the formation of a more stable secondary carbocation (m/z 57).

Experimental Protocol: Acquiring an EI Mass Spectrum

To validate these predictions, the following protocol outlines the standard procedure for acquiring an EI mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for analyzing volatile compounds like substituted tetrahydrofurans.

Objective: To obtain a 70 eV Electron Ionization (EI) mass spectrum of (4-Methyloxolan-2-yl)methanol.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source (e.g., a single quadrupole or ion trap).

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method Setup:

    • Injector: Set to 250°C, Split mode (e.g., 50:1 split ratio).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase temperature at 10°C/min to 250°C.

      • Final hold: Hold at 250°C for 5 minutes.

    • (Note: This program is a starting point and should be optimized for the specific sample and instrument.)

  • MS Method Setup:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 30 to 200.

    • Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the filament from being saturated by the injection solvent.

  • Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and begin data acquisition.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to (4-Methyloxolan-2-yl)methanol.

    • Extract the mass spectrum from the apex of this peak.

    • Subtract the background spectrum from an adjacent baseline region to obtain a clean mass spectrum.

    • Compare the resulting experimental spectrum with the predicted fragmentation patterns outlined in this guide.

The following diagram shows a generalized workflow for this process.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample 1. Sample Injection Separation 2. GC Column Separation Sample->Separation Elution 3. Analyte Elutes Separation->Elution Ionization 4. EI Ionization (70 eV) Elution->Ionization Transfer Line Fragmentation 5. Fragmentation Ionization->Fragmentation Detection 6. Mass Analysis & Detection Fragmentation->Detection DataAnalysis 7. Data Analysis (Spectrum Extraction) Detection->DataAnalysis Raw Data

Caption: Generalized workflow for GC-MS analysis of a volatile compound.

Conclusion

References

  • Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342. [Link]

  • Herbinet, O., et al. (2011). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Fuel, 90(2), 528-535. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation - Ethers & Sulfides. [Link]

  • Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. [Link]

  • PubChem. (n.d.). Tetrahydrofurfuryl alcohol. National Center for Biotechnology Information. [Link]

  • MassBank of North America. (n.d.). Spectrum JP008902 for TETRAHYDROFURFURYL ALCOHOL. [Link]

  • Zhang, J., et al. (2017). Vibrational spectroscopy of the mass-selected tetrahydrofurfuryl alcohol monomers and its dimers in gas phase using IR depletion and VUV single photon ionization. Physical Chemistry Chemical Physics, 19(40), 27438-27447. [Link]

  • Wasowicz, T. J., & Pranszke, B. (2015). Fragmentation of tetrahydrofuran molecules by H(+), C(+), and O(+) collisions at the incident energy range of 25-1000 eV. The Journal of Physical Chemistry A, 119(4), 581-589. [Link]

  • NIST. (2023). NIST 23 Mass Spectral Library. [Link]

  • NIST. (n.d.). 2-Furanmethanol, tetrahydro-. NIST Chemistry WebBook, SRD 69. [Link]

  • Jiao, D., et al. (2017). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. [Link]

  • PubChemLite. (n.d.). (4-methyloxolan-2-yl)methanol (C6H12O2). [Link]

  • NIST. (n.d.). Mass spectrum of 2-Furanmethanol, tetrahydro-. NIST Chemistry WebBook, SRD 69. [Link]

  • Lengyel, J., et al. (2017). Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters. Journal of the American Society for Mass Spectrometry, 28(6), 1135-1144. [Link]

  • NextSDS. (n.d.). (4-methyloxolan-2-yl)methanol — Chemical Substance Information. [Link]

  • University of Texas at Austin. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(1), 93-120. [Link]

  • Doc Brown's Chemistry. (2024). CH3OH mass spectrum of methanol fragmentation pattern. [Link]

  • PubChem. (2018). NIST Mass Spectrometry Data Center. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of (4-Methyloxolan-2-yl)methanol: FTIR Spectral Analysis and Complementary Techniques

This technical guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy and other key analytical methods for the structural validation of (4-methyloxolan-2-yl)methanol. Designed for res...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy and other key analytical methods for the structural validation of (4-methyloxolan-2-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental nuances and data interpretation, offering a robust framework for ensuring the chemical identity and purity of this important synthetic intermediate.

(4-Methyloxolan-2-yl)methanol, with the molecular formula C6H12O2, is a heterocyclic compound featuring a tetrahydrofuran (oxolane) ring substituted with a methyl group and a hydroxymethyl group.[1] The precise confirmation of its structure is critical for its application in subsequent synthetic steps and for ensuring the desired properties of the final products. This guide will focus on the utility of FTIR spectroscopy in identifying key functional groups and will compare its capabilities with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

I. Foundational Analysis: FTIR Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.[2] It operates on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.[3]

A. Predicted FTIR Spectral Data for (4-Methyloxolan-2-yl)methanol

The structure of (4-methyloxolan-2-yl)methanol contains several key functional groups that will give rise to characteristic absorption bands in an FTIR spectrum:

  • O-H (Alcohol): A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group.[4] This broadening is a result of intermolecular hydrogen bonding.

  • C-H (Aliphatic): Strong absorption bands are anticipated in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups of the oxolane ring and the hydroxymethyl substituent.[5]

  • C-O (Alcohol): A strong C-O stretching vibration for the primary alcohol is expected in the range of 1050-1085 cm⁻¹.[6]

  • C-O-C (Ether): The cyclic ether (tetrahydrofuran ring) will exhibit a characteristic C-O-C stretching vibration, typically in the 1085-1150 cm⁻¹ range.[6][7]

Table 1: Predicted FTIR Absorption Bands for (4-Methyloxolan-2-yl)methanol

Wavenumber Range (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3200-3600O-H (Alcohol)StretchingStrong, Broad
2850-3000C-H (Aliphatic)StretchingStrong
1085-1150C-O-C (Ether)StretchingStrong
1050-1085C-O (Alcohol)StretchingStrong
B. Experimental Protocol: Acquiring the FTIR Spectrum

For a liquid sample like (4-methyloxolan-2-yl)methanol, several sample handling techniques can be employed.[8] The choice of method depends on the available accessories and the desired data quality.

1. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a widely used and convenient method that requires minimal sample preparation.[9]

  • Step 1: Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Step 2: Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the environment.

  • Step 3: Sample Application: Place a small drop of (4-methyloxolan-2-yl)methanol directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[10]

  • Step 4: Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Step 5: Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent.

2. Transmission Spectroscopy (Liquid Cell)

This traditional method involves placing the liquid sample between two infrared-transparent salt plates (e.g., KBr, NaCl).[11][12]

  • Step 1: Cell Preparation: Select a liquid cell with an appropriate path length. For neat liquids, a very short path length is often required.

  • Step 2: Sample Loading: Introduce the (4-methyloxolan-2-yl)methanol sample into the cell using a syringe or pipette.

  • Step 3: Spectrum Acquisition: Place the loaded cell in the spectrometer's sample compartment and acquire the spectrum.

  • Step 4: Cleaning: After analysis, disassemble and thoroughly clean the cell components with a suitable solvent and dry them completely.

Diagram 1: Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Clean ATR Crystal / Assemble Liquid Cell Background Acquire Background Spectrum Prep->Background Sample Apply Sample to Crystal / Fill Cell Background->Sample Acquire Acquire FTIR Spectrum (16-32 scans) Sample->Acquire Process Process Spectrum (e.g., Baseline Correction) Acquire->Process Interpret Interpret Spectrum and Assign Peaks Process->Interpret

Caption: Workflow for FTIR analysis of (4-Methyloxolan-2-yl)methanol.

II. Comparative Analysis: Alternative Structural Validation Techniques

While FTIR is excellent for identifying functional groups, it provides limited information about the overall molecular framework and connectivity.[13][14] For unambiguous structural elucidation, it is crucial to employ complementary techniques such as NMR spectroscopy and Mass Spectrometry.[15][16][17]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.[2][13] It provides information about the carbon-hydrogen framework, including connectivity and stereochemistry.

  • ¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For (4-methyloxolan-2-yl)methanol, one would expect distinct signals for the protons of the methyl group, the methylene groups in the ring, the methine protons, the hydroxymethyl protons, and the hydroxyl proton.

  • ¹³C NMR: This technique reveals the number of different types of carbon atoms in the molecule and their chemical environment. For (4-methyloxolan-2-yl)methanol, six distinct signals would be expected, corresponding to the six carbon atoms in the molecule.

B. Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[13] It can also offer structural clues through the analysis of fragmentation patterns.

  • Molecular Ion Peak: The mass spectrum of (4-methyloxolan-2-yl)methanol would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (116.16 g/mol ).

  • Fragmentation Pattern: Characteristic fragmentation patterns for cyclic ethers and alcohols would be observed, providing further evidence for the proposed structure.[18]

Table 2: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
FTIR Spectroscopy Presence/absence of functional groups.[15]Fast, non-destructive, versatile sample handling.[13]Limited information on the molecular skeleton and connectivity.[13]
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, stereochemistry.[15]Unparalleled for complete structure elucidation.[13]Lower sensitivity, requires higher sample concentration.[13]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[13]High sensitivity, requires a small sample amount.[13]Isomers can be difficult to distinguish, complex fragmentation.[13]

Diagram 2: Logic of Complementary Structural Validation

Structural_Validation cluster_techniques Analytical Techniques cluster_info Information Obtained Compound (4-Methyloxolan-2-yl)methanol FTIR FTIR Spectroscopy Compound->FTIR NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS Functional_Groups Functional Groups (-OH, C-O-C) FTIR->Functional_Groups Connectivity C-H Framework & Connectivity NMR->Connectivity Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Confirmed_Structure Confirmed Structure Functional_Groups->Confirmed_Structure Connectivity->Confirmed_Structure Molecular_Weight->Confirmed_Structure

Caption: The synergistic use of FTIR, NMR, and MS for structural validation.

III. Conclusion

The structural validation of (4-methyloxolan-2-yl)methanol necessitates a multi-faceted analytical approach. FTIR spectroscopy serves as an excellent initial screening tool, rapidly confirming the presence of the key alcohol and ether functional groups. However, for an unambiguous determination of the molecular structure, the data from FTIR must be corroborated with the detailed connectivity information from NMR spectroscopy and the molecular weight and fragmentation data from Mass Spectrometry. By integrating the insights from these complementary techniques, researchers can confidently verify the identity and purity of (4-methyloxolan-2-yl)methanol, ensuring the integrity of their research and development endeavors.

IV. References

  • FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. [Link]

  • How to prepare a liquid sample for FTIR spectrum? - ResearchGate. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. [Link]

  • (4-methyloxolan-2-yl)methanol (C6H12O2) - PubChemLite. [Link]

  • Spectroscopic Investigations on Derivatives of Tetrahydrofuran. II. The Basicity of 2-Substituted Tetrahydrofurans - Chemical Papers. [Link]

  • Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques | The Journal of Chemical Physics | AIP Publishing. [Link]

  • Experimental IR spectra of tetrahydrofuran. | Download Scientific Diagram - ResearchGate. [Link]

  • Difference between FTIR and NMR? [Link]

  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy - Maricopa Open Digital Press. [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? | ResearchGate. [Link]

  • Mass Spectra of Tetrahydrofuran Derivatives | Bulletin of the Chemical Society of Japan. [Link]

  • (4-methyloxolan-2-yl)methanol — Chemical Substance Information - NextSDS. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. [Link]

  • Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing - PMC. [Link]

  • Analyzing Organic Compounds: Methods & Tools - Study.com. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. [Link]

  • FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application - MDPI. [Link]

  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • FTIR Functional Group Database Table with Search - InstaNANO. [Link]

  • Functional Groups In Organic Chemistry. [Link]

  • Functional Groups. [Link]

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Safety & Regulatory Compliance

Safety

(4-Methyloxolan-2-yl)methanol proper disposal procedures

As a specialized organic solvent and reagent, (4-Methyloxolan-2-yl)methanol (CAS: 6906-52-1) presents unique logistical and safety challenges in laboratory environments. Structurally, it is a tetrahydrofuran (oxolane) de...

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Author: BenchChem Technical Support Team. Date: March 2026

As a specialized organic solvent and reagent, (4-Methyloxolan-2-yl)methanol (CAS: 6906-52-1) presents unique logistical and safety challenges in laboratory environments. Structurally, it is a tetrahydrofuran (oxolane) derivative featuring a primary alcohol group. This dual-functionality dictates strict disposal protocols to mitigate flammability, localized toxicity, and the insidious risk of peroxide formation.

The following operational guide provides drug development professionals and researchers with a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for the safe handling, accumulation, and final disposal of this chemical.

Mechanistic Hazard Profile

Before executing disposal protocols, it is critical to understand the causality behind the chemical's hazards. (4-Methyloxolan-2-yl)methanol acts as a lipophilic solvent, which allows it to easily cross biological membranes, leading to its classification as a Central Nervous System (CNS) depressant. Furthermore, its hydrocarbon framework provides sufficient vapor pressure to form ignitable mixtures with air.

Table 1: Chemical Properties & Mechanistic Hazard Thresholds

ParameterClassification / ValueMechanistic Implication & Causality
CAS Number 6906-52-1Serves as the unique identifier required for accurate RCRA waste manifesting.
Flammability Flam. Liq. 4 (H227)Combustible liquid. Requires strict segregation from strong oxidizers to prevent exothermic ignition .
Health Hazards Skin Irrit. 2 (H315)Eye Irrit. 2A (H319)Acts as a defatting agent, stripping protective lipids from the stratum corneum and corneal epithelium upon contact.
Systemic Toxicity STOT SE 3 (H336)Lipophilic nature allows blood-brain barrier penetration, causing CNS depression (drowsiness/dizziness).
Chemical Class Substituted OxolaneThe ether linkage contains alpha-hydrogens highly susceptible to auto-oxidation, risking shock-sensitive peroxide formation.

Step-by-Step Disposal & Containment Methodology

Every operational procedure in the laboratory must function as a self-validating system. Do not proceed to subsequent steps without confirming the validation criteria of the current phase.

Step 1: Pre-Disposal Segregation & Compatibility Testing
  • Action: Isolate (4-Methyloxolan-2-yl)methanol waste strictly from strong oxidizers (e.g., nitric acid, peroxides) and strong acids. Classify as "Non-Halogenated Organic Solvent."

  • Causality: The primary alcohol and the ether oxygen in the oxolane ring are highly susceptible to oxidation. Mixing this solvent with oxidizers can lead to uncontrolled exothermic reactions, rapid gas evolution, and potential container rupture .

  • Validation: Prior to adding this chemical to a bulk waste carboy, perform a micro-scale compatibility test: mix 1 mL of the waste with 1 mL of the carboy contents in a fume hood. Monitor for temperature spikes using an infrared (IR) thermometer. If ΔT > 5°C, do not combine.

Step 2: Peroxide Screening (Critical for Oxolane Derivatives)
  • Action: Test the waste solvent for peroxides before bulking or transferring to long-term satellite accumulation.

  • Causality: Like tetrahydrofuran (THF), the oxolane ring contains alpha-hydrogens adjacent to the ether oxygen. Upon prolonged exposure to ambient oxygen and UV light, these hydrogens undergo auto-oxidation to form explosive, shock-sensitive hydroperoxides.

  • Validation: Dip a Potassium Iodide (KI) starch test strip into the waste solvent. A color change to dark blue/purple indicates a peroxide concentration >20 ppm. If positive, the waste must be actively neutralized with a reducing agent (e.g., aqueous ferrous sulfate) prior to any movement.

Step 3: Primary Containment & Satellite Accumulation
  • Action: Store accumulated liquid waste in High-Density Polyethylene (HDPE) or amber glass containers equipped with vented caps.

  • Causality: HDPE provides excellent chemical resistance to aliphatic ethers and alcohols, preventing solvent permeation and structural degradation of the container. Amber glass blocks UV radiation, retarding the auto-oxidation pathway that leads to peroxide formation.

  • Validation: Inspect the container weekly. Verify container integrity by checking for outward swelling (gas generation) or inward paneling (vapor condensation). Use a handheld Photoionization Detector (PID) around the sealed cap to confirm zero Volatile Organic Compound (VOC) leakage.

Step 4: Spill Response & Active Neutralization
  • Action: In the event of a spill, immediately deploy inert silicate absorbents (e.g., vermiculite or diatomaceous earth). Never use sawdust.

  • Causality: Sawdust is an organic material. If the combustible liquid (H227) vaporizes and encounters an ignition source, the sawdust will act as additional fuel, exacerbating the fire. Inert silicates absorb the liquid via capillary action without introducing a secondary fire hazard .

  • Validation: After sweeping up the absorbed material into a hazardous waste bag, use a calibrated PID over the spill zone. Ensure ambient VOC levels have returned to baseline (<10 ppm) before removing respiratory PPE.

Step 5: Final Manifesting & High-Temperature Incineration
  • Action: Route the sealed, labeled waste for high-temperature incineration via a licensed RCRA hazardous waste facility.

  • Causality: Incineration is the only scientifically sound method for this chemical. At temperatures exceeding 1,000°C, the carbon-hydrogen-oxygen framework is completely oxidized into carbon dioxide and water vapor, eliminating all environmental contamination risks .

  • Validation: Manifest reconciliation. The disposal loop is only validated when the RCRA facility returns a signed Certificate of Destruction (COD) to your Environmental Health & Safety (EHS) department within 35 days of waste pickup.

Operational Workflow Visualization

DisposalWorkflow Gen Waste Generation: (4-Methyloxolan-2-yl)methanol Spill Accidental Spill? Gen->Spill Absorb Absorb with Inert Material (Vermiculite/Sand) Spill->Absorb Yes Liquid Liquid Waste Handling Spill->Liquid No Segregate Segregate from Oxidizers (Non-Halogenated) Absorb->Segregate Liquid->Segregate Accumulate Store in HDPE/Glass (Satellite Accumulation) Segregate->Accumulate Label Apply RCRA Waste Label (Combustible, Irritant) Accumulate->Label Incinerate Final Disposal: High-Temp Incineration Label->Incinerate

Figure 1: Operational workflow for the safe handling and disposal of (4-Methyloxolan-2-yl)methanol.

Quantitative Logistics & PPE Standards

To prevent the defatting dermatitis and CNS depression associated with (4-Methyloxolan-2-yl)methanol, strict adherence to Personal Protective Equipment (PPE) standards is mandatory during all disposal operations.

Table 2: Required PPE for Handling & Disposal

PPE CategorySpecification StandardCausality / Rationale
Gloves Butyl Rubber or Heavy-Duty Nitrile (≥8 mil thickness)Standard latex offers zero resistance to oxolane derivatives. Butyl rubber prevents solvent permeation and subsequent lipid defatting of the skin.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against permanent corneal damage from H319-classified splashes. Safety glasses are insufficient due to vapor accumulation.
Respiratory Half-face respirator with Organic Vapor (OV) cartridgesMitigates the inhalation of CNS-depressing vapors (H336) during spill cleanups or when operating outside of a certified fume hood.
Body Flame-Resistant (FR) Lab CoatMinimizes the immediate ignition risk associated with handling H227 combustible liquids near potential static or thermal ignition sources.

References

  • NextSDS Substance Database. "(4-Methyloxolan-2-yl)methanol Hazard Classifications." NextSDS, 2026.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI).[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.106 - Flammable Liquids." U.S. Department of Labor.[Link]

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." U.S. EPA.[Link]

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